Phenobarbital-D5 (D-label on ring)
Description
The exact mass of the compound Phenobarbital-D5 (D-label on ring) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenobarbital-D5 (D-label on ring) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenobarbital-D5 (D-label on ring) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBREPKUVSBGFI-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)NC2=O)CC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584452 | |
| Record name | 5-Ethyl-5-(~2~H_5_)phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72793-46-5 | |
| Record name | 5-Ethyl-5-(~2~H_5_)phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72793-46-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Phenobarbital-D5 (D-label on ring)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Phenobarbital-D5 with the deuterium label on the phenyl ring. It is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound in their work.
Core Chemical Properties
Phenobarbital-D5 is a deuterated analog of Phenobarbital, a long-acting barbiturate with sedative, hypnotic, and anticonvulsant properties. The incorporation of five deuterium atoms onto the phenyl ring results in a mass shift that makes it an ideal internal standard for the quantification of Phenobarbital in complex biological matrices using mass spectrometry-based assays.[1][2]
General Information
| Property | Value | Reference(s) |
| Chemical Name | 5-Ethyl-5-(phenyl-D5)-2,4,6(1H,3H,5H)-pyrimidinetrione | [3] |
| Synonyms | Phenobarbital-D5 (ring), Luminal-D5 | [2][3] |
| CAS Number | 72793-46-5 | [2][3] |
| Molecular Formula | C₁₂H₇D₅N₂O₃ | [2][3] |
| Molecular Weight | 237.27 g/mol | [2][3] |
| Isotopic Purity | ≥98% | [4][5][6] |
Physicochemical Properties
The physicochemical properties of Phenobarbital-D5 are expected to be very similar to those of unlabeled Phenobarbital.
| Property | Value | Reference(s) |
| Melting Point | 174-178 °C (for unlabeled Phenobarbital) | [7][8] |
| Boiling Point | 138-140 °C at 12 torr (for unlabeled Phenobarbital) | [7] |
| Solubility | Very slightly soluble in water; freely soluble in ethanol, ether, and solutions of fixed alkali hydroxides and carbonates; sparingly soluble in chloroform. | [8][9][10][11] |
| Appearance | White crystalline powder or small, glistening crystals. | [8][11] |
| pKa | 7.3, 11.8 (at 25 °C for unlabeled Phenobarbital) | [10] |
Spectroscopic Properties
The primary analytical utility of Phenobarbital-D5 lies in its distinct mass spectrometric signature compared to the unlabeled compound.
Mass Spectrometry
Phenobarbital-D5 is readily ionized using electrospray ionization (ESI), typically in negative ion mode, for liquid chromatography-mass spectrometry (LC-MS) analysis. The five deuterium atoms provide a clear +5 Da mass shift from unlabeled Phenobarbital.
Typical Multiple Reaction Monitoring (MRM) Transitions for LC-MS/MS Analysis:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenobarbital | 231.1 | 188.1, 42.1 |
| Phenobarbital-D5 | 236.1 | 193.1, 42.1 |
Note: The specific product ions and their relative intensities can vary depending on the instrument and collision energy.
A proposed fragmentation pathway for Phenobarbital is illustrated below. The fragmentation for Phenobarbital-D5 follows a similar pathway with a corresponding mass shift for the fragments containing the deuterated phenyl ring.
Caption: Proposed fragmentation pathway for Phenobarbital in MS/MS.
NMR Spectroscopy
1H NMR Data for Unlabeled Phenobarbital (CDCl₃, 400 MHz):
-
δ 7.30-7.40 (m, 5H): Phenyl protons
-
δ 2.45 (q, 2H): Ethyl -CH₂-
-
δ 0.95 (t, 3H): Ethyl -CH₃
-
δ 8.5-9.5 (br s, 2H): Amide -NH-
13C NMR Data for Unlabeled Phenobarbital (CDCl₃, 50.18 MHz):
-
δ 170.7: C=O
-
δ 149.0: C=O
-
δ 136.9: Phenyl C (quaternary)
-
δ 128.8: Phenyl CH
-
δ 126.2: Phenyl CH
-
δ 61.6: Quaternary C
-
δ 31.0: Ethyl -CH₂-
-
δ 10.1: Ethyl -CH₃-
Chemical Stability and Reactivity
Phenobarbital is generally stable in solid form and in acidic to neutral aqueous solutions. However, it is susceptible to hydrolysis under basic conditions, which leads to the opening of the pyrimidine ring. The degradation products can include phenylethylacetylurea and ultimately phenylbutyric acid.[12] The presence of deuterium atoms on the phenyl ring is not expected to significantly alter the stability or degradation pathways of the molecule under typical analytical conditions. For long-term storage, Phenobarbital-D5 is recommended to be stored at -20°C as a solid or in a methanolic solution.[3]
Experimental Protocols
Phenobarbital-D5 is primarily used as an internal standard in quantitative analytical methods. Below is a representative experimental protocol for the quantification of Phenobarbital in human plasma using LC-MS/MS.
Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
Detailed Steps:
-
To 100 µL of plasma sample, add 10 µL of a working solution of Phenobarbital-D5 (e.g., 1 µg/mL in methanol) as the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 70% A, 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | As listed in Section 2.1 |
Synthesis Outline
The synthesis of Phenobarbital-D5 (ring-labeled) would typically follow the general synthetic route for Phenobarbital, but starting with deuterated benzene. A plausible, though not explicitly detailed in the search results, synthetic pathway is outlined below.
Caption: A potential synthetic route for ring-labeled Phenobarbital-D5.
This guide provides a foundational understanding of the chemical properties and analytical applications of Phenobarbital-D5. For specific applications, further method development and validation are essential.
References
- 1. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenobarbital-D5 (deuterium label on ring) | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 3. Phenobarbital-D5 (ring) (deuterium label on ring), 1.0mg/mL methanol, ampule 1mL, certified reference material, Cerilliant 72793-46-5 [sigmaaldrich.com]
- 4. Phenobarbital (ethyl-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-433-0.1 [isotope.com]
- 5. PHENOBARBITAL | Eurisotop [eurisotop.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Phenobarbital(50-06-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. PHENOBARBITAL USP - PCCA [pccarx.com]
- 9. DailyMed [dailymed.nlm.nih.gov]
- 10. Phenobarbital | 50-06-6 [chemicalbook.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. Phenobarbital(50-06-6) 13C NMR spectrum [chemicalbook.com]
Synthesis of Deuterated Phenobarbital: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis pathways for deuterated phenobarbital. The document outlines detailed experimental methodologies for the preparation of phenobarbital labeled with deuterium on both the ethyl side chain (phenobarbital-d5) and the phenyl ring (phenobarbital-d5). Quantitative data is summarized in structured tables for easy comparison, and key reaction schemes and workflows are visualized using diagrams.
Introduction
Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope deuterium, have gained significant interest in pharmaceutical research and development. The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, leading to changes in its metabolic profile. This "kinetic isotope effect" can result in a slower rate of metabolism, leading to increased drug exposure, improved pharmacokinetic profiles, and potentially enhanced therapeutic efficacy or reduced toxicity.
Phenobarbital, a long-standing anticonvulsant medication, is a prime candidate for deuteration to explore potential therapeutic advantages. This guide details the synthetic routes to access two key deuterated analogues: phenobarbital with a deuterated ethyl group (phenobarbital-d5) and phenobarbital with a deuterated phenyl group (phenobarbital-d5).
Synthesis of Phenobarbital-d5 (Ethyl-d5)
The synthesis of phenobarbital deuterated on the ethyl side chain is a direct approach that utilizes a deuterated alkylating agent. A common and effective method involves the alkylation of a phenylmalonate ester with a deuterated ethyl halide, followed by condensation with urea.
General Reaction Scheme
The overall synthetic pathway for phenobarbital-d5 (ethyl-d5) can be summarized as follows:
Caption: General synthesis pathway for Phenobarbital-d5 (ethyl-d5).
Experimental Protocols
The following protocols are based on a disclosed method for the synthesis of phenobarbital-d5.[1]
Protocol 1: Synthesis using Dimethyl 2-phenylmalonate
-
Alkylation:
-
To a 50 mL round-bottom flask, add dimethyl 2-phenylmalonate (10.00 mmol, 2.08 g) and methanol (30 mL).
-
Add sodium methoxide (15.00 mmol, 0.81 g) and stir the mixture at room temperature for 1 hour.
-
Add deuterated bromoethane (14.00 mmol, 1.60 g) and continue stirring at room temperature for 5 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the dimethyl 2-phenylmalonate is consumed.
-
-
Condensation:
-
To the reaction mixture, add sodium methoxide (25.00 mmol, 1.35 g) and urea (16 mmol, 0.96 g).
-
Heat the mixture to reflux and stir for 1 hour.
-
Remove the solvent by distillation under reduced pressure.
-
To the residue, add 300 mL of water and stir until uniform.
-
Adjust the pH to 2 with hydrochloric acid (6 mol/L).
-
Extract the product three times with 300 mL of ethyl acetate.
-
Combine the organic phases and dry with anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Recrystallize from ethanol-water to yield pure phenobarbital-d5.
-
Protocol 2: Synthesis using Diethyl 2-phenylmalonate
-
Alkylation:
-
To a 500 mL round-bottom flask, add diethyl 2-phenylmalonate (100.00 mmol, 23.6 g) and ethanol (300 mL).
-
Cool the mixture to 0°C in an ice bath and add sodium ethoxide (140.0 mmol, 9.5 g).
-
Stir for 1 hour at 0°C.
-
Allow the reaction to return to room temperature and add deuterated bromoethane (140.0 mmol, 16.0 g).
-
Stir at room temperature for 5 hours, monitoring by TLC until the diethyl 2-phenylmalonate is consumed.
-
-
Condensation:
-
Add sodium ethoxide (250.0 mmol, 17.0 g) and urea (140 mmol, 8.4 g) to the reaction mixture.
-
Heat the mixture to a rapid reflux and stir for 1 hour.
-
Recover the ethanol by distillation under reduced pressure.
-
Add 300 mL of water to the residue and stir.
-
Adjust the pH to 2 with hydrochloric acid (6 mol/L).
-
Extract the product three times with 300 mL of ethyl acetate.
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Recrystallize to obtain pure phenobarbital-d5.
-
Quantitative Data
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Dimethyl 2-phenylmalonate | Diethyl 2-phenylmalonate |
| Deuterated Reagent | Deuterobromoethane | Deuterobromoethane |
| Yield | 70-80%[1] | 70-80%[1] |
| Purity | Up to 99.768%[1] | Not explicitly stated |
Synthesis of Phenobarbital-d5 (Phenyl-d5)
The synthesis of phenobarbital deuterated on the phenyl ring requires the use of a deuterated aromatic starting material. A plausible synthetic route involves the preparation of benzene-d6, followed by its conversion to a suitable precursor for the standard phenobarbital synthesis.
General Reaction Scheme
A feasible pathway for the synthesis of phenobarbital-d5 (phenyl-d5) is outlined below. This pathway is constructed from established synthetic transformations.
Caption: Plausible synthesis pathway for Phenobarbital-d5 (phenyl-d5).
Experimental Protocols
The following is a proposed multi-step synthesis based on established chemical reactions.
Step 1: Preparation of Benzene-d6
A common method for preparing benzene-d6 is through H/D exchange with a deuterium source.
-
Carefully dry pure benzene over phosphorus pentoxide.
-
Distill the dried benzene into deuterium sulfate (D₂SO₄).
-
Shake the mixture for 3-4 days.
-
Distill the benzene-d6 from the deuterium sulfate in a vacuum.
-
Repeat this process four times to achieve high deuterium incorporation (up to 99.8%).
Step 2: Bromination of Benzene-d6 to Bromobenzene-d5
-
In a flask protected from moisture, combine benzene-d6 with a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add bromine (Br₂) to the mixture while stirring. The reaction is typically carried out at room temperature.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by GC or TLC).
-
Work up the reaction by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or CaCl₂) and distill to obtain pure bromobenzene-d5.
Step 3: Cyanation of Bromobenzene-d5 to Phenyl-d5-acetonitrile
This step can be achieved via a Rosenmund-von Braun reaction.
-
In a suitable high-boiling solvent (e.g., DMF or pyridine), combine bromobenzene-d5 with copper(I) cyanide (CuCN).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction and work it up by pouring it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent (e.g., ether or dichloromethane).
-
Wash the organic layer, dry, and purify by distillation or chromatography to yield phenyl-d5-acetonitrile.
Step 4: Conversion of Phenyl-d5-acetonitrile to Phenobarbital-d5 (phenyl-d5)
This final stage follows the classical phenobarbital synthesis.
-
Formation of α-phenyl-d5-cyanoacetic ester: React phenyl-d5-acetonitrile with diethyl carbonate in the presence of a strong base like sodium ethoxide.
-
Alkylation: Alkylate the resulting ester with ethyl bromide to introduce the ethyl group at the α-position.
-
Condensation with Urea: Condense the α-ethyl-α-phenyl-d5-cyanoacetic ester with urea in the presence of a strong base (e.g., sodium ethoxide).
-
Hydrolysis: Acidic hydrolysis of the resulting intermediate yields phenobarbital-d5 (phenyl-d5).
Quantitative Data
| Step | Reaction | Typical Yield |
| 1 | H/D Exchange of Benzene | High (qualitative) |
| 2 | Bromination of Benzene | 70-85% |
| 3 | Rosenmund-von Braun Cyanation | 60-80% |
| 4 | Conversion to Phenobarbital | 15-20% (overall for this stage) |
Conclusion
This technical guide has detailed the primary synthetic pathways for obtaining deuterated phenobarbital. The synthesis of phenobarbital-d5 (ethyl-d5) is a straightforward process involving the use of a commercially available deuterated alkylating agent. The synthesis of phenobarbital-d5 (phenyl-d5) is a more involved, multi-step process that begins with the preparation of a deuterated aromatic precursor. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry, enabling the exploration of the therapeutic potential of deuterated phenobarbital. Further optimization of these synthetic routes may lead to improved yields and scalability for future applications.
References
An In-depth Technical Guide to the Core Mechanism of Action of Phenobarbital
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenobarbital, a long-acting barbiturate, has been a cornerstone in the management of seizures for over a century. Its enduring clinical utility is rooted in a multifaceted mechanism of action that primarily enhances inhibitory neurotransmission and concurrently suppresses excitatory signaling within the central nervous system (CNS). This technical guide provides a comprehensive overview of the molecular and cellular actions of phenobarbital, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Multi-Target Modulation of Neuronal Excitability
The primary therapeutic effects of phenobarbital are achieved through the modulation of several key proteins involved in neuronal signaling, leading to an overall reduction in neuronal excitability. These targets include the GABA-A receptor, glutamate receptors, and various voltage-gated ion channels.
Positive Allosteric Modulation of the GABA-A Receptor
The principal mechanism of action of phenobarbital is its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[1][2] Phenobarbital is a positive allosteric modulator of the GABA-A receptor, meaning it binds to a site on the receptor that is distinct from the GABA binding site.[1] This binding potentiates the effect of GABA by increasing the duration of the opening of the associated chloride (Cl⁻) channel, without altering the frequency of opening or the conductance of the channel.[2][3] The prolonged channel opening leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decreased likelihood of action potential generation.[1]
At higher concentrations (in the micromolar to millimolar range), phenobarbital can directly activate the GABA-A receptor, even in the absence of GABA.[4]
Caption: Phenobarbital's potentiation of GABAergic inhibition.
Inhibition of Excitatory Neurotransmission
In addition to enhancing inhibition, phenobarbital also dampens excitatory signaling mediated by the neurotransmitter glutamate.
Phenobarbital has been shown to inhibit ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[4] This blockade reduces the influx of positive ions (Na⁺ and Ca²⁺) in response to glutamate, thereby decreasing neuronal depolarization and excitatory postsynaptic potentials.[5][6]
Caption: Phenobarbital's inhibition of excitatory glutamatergic signaling.
Modulation of Voltage-Gated Ion Channels
Phenobarbital further contributes to the stabilization of neuronal membranes by directly blocking voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels.[1]
By blocking voltage-gated sodium channels, phenobarbital reduces the influx of sodium ions that is necessary for the initiation and propagation of action potentials. This action contributes to its anticonvulsant effects by raising the threshold for neuronal firing.[7]
Phenobarbital also blocks voltage-gated calcium channels.[8] This has a dual effect: it reduces the influx of calcium that contributes to neuronal depolarization, and it also decreases the release of neurotransmitters, including glutamate, from the presynaptic terminal.[5]
Caption: Phenobarbital's blockade of voltage-gated ion channels.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of phenobarbital's interaction with its molecular targets.
| Target | Parameter | Value | Species/Preparation | Reference |
| GABA-A Receptor | EC₅₀ (Potentiation of GABA-activated Cl⁻ current) | 12 µM | Guinea Pig Hippocampal CA1 Neurons | [8] |
| Voltage-Gated Na⁺ Channel | IC₅₀ (Block of INa) | 83 µM | Neuroblastoma Neuro-2a Cells | [7] |
| Voltage-Gated Ca²⁺ Channel | IC₅₀ (Block of peak Ca²⁺ channel current) | 72 µM | Guinea Pig Hippocampal CA1 Neurons | [8] |
| AMPA/Kainate Receptors | % Reduction of glutamate-induced current (at 100 µM) | ~32.8% | Neonatal Rat Hippocampal Neurons | [5] |
| HERG K⁺ Channel | IC₅₀ (Block of tail currents) | 3 mM | HEK 293 Cells | [7] |
| GABA-A Receptor Channel Kinetics (in the presence of GABA) | Effect of Phenobarbital (500 µM) | Preparation | Reference |
| Mean Open Time | Increased | Mouse Spinal Cord Neurons | [3] |
| Channel Conductance | No change | Mouse Spinal Cord Neurons | [3] |
| Frequency of Opening to Longest Open State (O3) | Increased | Mouse Spinal Cord Neurons | [3] |
| Frequency of Opening to Shorter Open States (O1, O2) | Decreased | Mouse Spinal Cord Neurons | [3] |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from methods used to determine the binding affinity of ligands to the GABA-A receptor.
Objective: To determine the dissociation constant (Kd) of a radiolabeled ligand (e.g., [³H]muscimol) to the GABA-A receptor in the presence and absence of phenobarbital.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer.
-
Perform a series of centrifugations to isolate the crude synaptic membrane fraction.
-
Wash the membranes repeatedly to remove endogenous GABA.
-
Resuspend the final pellet in a binding buffer.
-
-
Binding Assay:
-
Incubate the prepared membranes with increasing concentrations of the radioligand (e.g., [³H]muscimol) in the presence of a fixed concentration of phenobarbital or vehicle.
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of a known GABA-A receptor agonist (e.g., unlabeled GABA) is included.
-
Incubate at 4°C for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Analyze the saturation binding data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
-
Caption: Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general procedure for recording ion channel currents from neurons to assess the effects of phenobarbital.
Objective: To measure the effect of phenobarbital on GABA-A receptor-mediated currents, voltage-gated sodium currents, and voltage-gated calcium currents.
Methodology:
-
Cell Preparation:
-
Acutely dissociate neurons from a specific brain region (e.g., hippocampus) or use cultured neurons.
-
Plate cells on coverslips for recording.
-
-
Recording Setup:
-
Place the coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid).
-
Pull recording pipettes from borosilicate glass and fill with an internal solution. The composition of the internal and external solutions will vary depending on the specific ion channel being studied.
-
-
Data Acquisition:
-
Establish a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply specific voltage-clamp protocols to elicit the currents of interest (e.g., voltage steps to activate voltage-gated channels, or application of GABA to activate GABA-A receptors).
-
Record baseline currents and then apply phenobarbital at various concentrations to the perfusion solution.
-
Record the currents in the presence of phenobarbital to determine its effect (e.g., potentiation, block).
-
-
Data Analysis:
-
Measure the peak amplitude, decay kinetics, and other parameters of the recorded currents.
-
Construct concentration-response curves to determine EC₅₀ or IC₅₀ values.
-
Caption: Workflow for whole-cell patch-clamp recording.
Conclusion
The mechanism of action of phenobarbital is a well-established example of a multi-target pharmacological agent. Its primary efficacy as an anticonvulsant arises from the potentiation of GABAergic inhibition, which is further augmented by the suppression of excitatory glutamatergic neurotransmission and the direct blockade of voltage-gated ion channels. This comprehensive action at multiple levels of neuronal signaling underscores its robust and sustained clinical effects. A thorough understanding of these intricate mechanisms is crucial for the rational development of novel antiepileptic drugs and for optimizing the clinical use of this venerable therapeutic agent.
References
- 1. fda.gov [fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. GABA Type A Receptor Activation in the Allosteric Coagonist Model Framework: Relationship between EC50 and Basal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenobarbital but Not Diazepam Reduces AMPA/kainate Receptor Mediated Currents and Exerts Opposite Actions on Initial Seizures in the Neonatal Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenobarbital but Not Diazepam Reduces AMPA/kainate Receptor Mediated Currents and Exerts Opposite Actions on Initial Seizures in the Neonatal Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenytoin and phenobarbital inhibit human HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Isotope Effects of Phenyl Ring Deuterium Labeling on Phenobarbital: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Phenobarbital Metabolism
Phenobarbital is eliminated from the body through a combination of renal excretion of the unchanged drug and hepatic metabolism. A major metabolic pathway is the oxidation of the phenyl ring to form p-hydroxyphenobarbital, which is then largely conjugated with glucuronic acid and excreted in the urine. This hydroxylation is a critical step in the clearance of phenobarbital.
The primary enzymes responsible for the aromatic hydroxylation of phenobarbital are members of the Cytochrome P450 superfamily, specifically CYP2C9 and, to a lesser extent, CYP2C19. The activity of these enzymes can be influenced by genetic polymorphisms, leading to inter-individual variability in phenobarbital metabolism and clearance. For instance, individuals with the CYP2C91/3 genotype have been shown to have a 48% reduction in total phenobarbital clearance compared to those with the CYP2C91/1 genotype.
The Deuterium Kinetic Isotope Effect (KIE)
The substitution of a hydrogen atom with its heavier isotope, deuterium, at a position where a bond is cleaved in the rate-determining step of a reaction can lead to a decrease in the reaction rate. This phenomenon is known as the deuterium kinetic isotope effect (KIE). In the context of drug metabolism, if the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step in an enzymatic reaction, replacing the hydrogen with deuterium to form a stronger carbon-deuterium (C-D) bond can slow down the metabolism of the drug.
A significant KIE could lead to:
-
Reduced metabolic clearance.
-
Increased plasma half-life.
-
Increased overall drug exposure (AUC).
-
Potentially altered metabolite profiles if multiple metabolic pathways exist.
Metabolic Pathway of Phenobarbital
The primary metabolic pathway for phenobarbital involves the enzymatic conversion to its hydroxylated metabolite.
Navigating the Nuances: A Cross-Species Examination of Phenobarbital's Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide
Phenobarbital, a long-standing barbiturate, remains a cornerstone in the management of seizures across various species. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile—the journey it takes through the body. This guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion of phenobarbital in humans, dogs, cats, rats, and mice. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways, this document aims to be an invaluable resource for researchers and professionals in drug development.
Section 1: Comparative Pharmacokinetic Parameters
The disposition of phenobarbital exhibits significant variability across species. The following tables summarize key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration, offering a clear comparative overview.
Table 1: Intravenous Administration of Phenobarbital
| Species | Dose (mg/kg) | Half-Life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (mL/hr/kg) |
| Human | 2.6 | 139.2 | 0.60 | 3.0 |
| Dog | 12.1 ± 0.4 | 94 | Not Reported | 6.2 ± 1.5 |
| Cat | 10 | 58.8 ± 4.21 | 0.931 ± 0.0448 | Not Reported |
| Rat | Not Specified | Not Reported | Not Reported | Not Reported |
| Mouse | 40 | 7.5 | 0.78 | Not Reported |
Table 2: Oral Administration of Phenobarbital
| Species | Dose (mg/kg) | Bioavailability (F) (%) | Time to Maximum Concentration (Tmax) (hours) | Half-Life (t½) (hours) |
| Human | 2.9 | 94.9 | 2.3 | 122.4 |
| Dog | 11.9 ± 0.1 | 100 ± 10 | 4.2 ± 2.7 | 94 |
| Cat | 10 | 120 ± 12 | Plateau from ~1-10h | 76.1 ± 6.96 |
| Rat | Not Specified | Not Reported | Not Reported | Not Reported |
| Mouse | 66 (as barbexaclone) | Complete | Delayed | Not Reported |
Section 2: Experimental Protocols
Understanding the methodologies employed in pharmacokinetic studies is crucial for interpreting the data accurately. Below are detailed protocols for key experiments cited in this guide.
Animal Studies and Drug Administration
Healthy adult animals of the specified species were used in these studies. For intravenous administration, phenobarbital sodium was typically dissolved in a sterile saline solution and administered via a catheter inserted into a major vein (e.g., cephalic or jugular vein). For oral administration, phenobarbital was given as a tablet or in a solution via oral gavage. Animals were often fasted overnight prior to drug administration to minimize variability in absorption.[1]
Blood Sample Collection
Following drug administration, serial blood samples were collected at predetermined time points. For intravenous studies, samples were typically collected frequently in the initial phase to capture the distribution phase, followed by less frequent sampling during the elimination phase.[1] For oral studies, sampling was designed to capture the absorption, distribution, and elimination phases. Blood was collected into tubes, often containing an anticoagulant, and then centrifuged to separate the plasma or serum. The resulting plasma or serum was stored, typically at -20°C or -80°C, until analysis.[1]
Phenobarbital Concentration Analysis
The concentration of phenobarbital in plasma or serum samples was most commonly determined using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Serum or plasma samples were typically subjected to a protein precipitation step, often using an acid like trichloroacetic acid, followed by centrifugation to remove precipitated proteins. The supernatant was then extracted.
-
Chromatographic Separation: The extracted sample was injected into an HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of acetic acid). The exact ratio can be optimized to achieve good separation.
-
Detection: Phenobarbital was detected using a UV detector, typically at a wavelength of around 210 nm or 230 nm.[2][3][4][5][6]
-
Quantification: The concentration of phenobarbital in the samples was determined by comparing the peak area of the drug in the sample to a standard curve generated using known concentrations of phenobarbital. An internal standard was often used to improve the accuracy and precision of the method.
Section 3: Key Signaling Pathways and Mechanisms of Action
Phenobarbital exerts its effects through complex interactions with neurotransmitter systems and by influencing the expression of metabolic enzymes.
Modulation of GABA-A Receptor Signaling
Phenobarbital's primary mechanism of action as an anticonvulsant and sedative involves its interaction with the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[7][8][9]
References
- 1. Pharmacokinetics and tolerability of a veterinary phenobarbital product in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maturityneedlework.com [maturityneedlework.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Serum Concentration of Phenobarbital by RP-HPLC | China Pharmacy;(12)2007. | WPRIM [pesquisa.bvsalud.org]
- 5. Validated high performance liquid chromatographic method for simultaneous determination of phenytoin, phenobarbital and carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 9. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Metabolic Fate of Deuterated Phenobarbital In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic fate of deuterated phenobarbital. It consolidates key findings on its biotransformation, presents quantitative data on metabolite excretion, and details the experimental protocols utilized in foundational research. This document is intended to serve as a resource for researchers and professionals involved in drug development and metabolic studies.
Introduction
Phenobarbital, a long-acting barbiturate, has been a cornerstone in the treatment of epilepsy for decades. The introduction of deuterium-labeled phenobarbital has been instrumental in pharmacokinetic and metabolic studies, primarily as an internal standard for analytical measurements. Understanding the metabolic fate of the deuterated form is crucial to validate its use as a tracer and to explore any potential kinetic isotope effects that might alter its biotransformation and clearance compared to the non-labeled drug.
The primary routes of phenobarbital metabolism in vivo are aromatic hydroxylation and N-glucosidation. The major metabolite formed through oxidation is p-hydroxyphenobarbital, which is subsequently conjugated with glucuronic acid. Another significant pathway, particularly in humans, is the formation of a phenobarbital-N-glucoside. This guide will delve into the in vivo processing of deuterated phenobarbital through these pathways.
Metabolic Pathways of Phenobarbital
The in vivo biotransformation of phenobarbital primarily occurs in the liver and involves two main pathways:
-
Aromatic Hydroxylation: The phenyl group of phenobarbital undergoes hydroxylation, predominantly at the para position, to form p-hydroxyphenobarbital. This reaction is catalyzed by cytochrome P450 enzymes. The resulting hydroxylated metabolite is then largely conjugated with glucuronic acid to form p-hydroxyphenobarbital-β-D-glucuronide, which is readily excreted in the urine.
-
N-Glucosidation: A significant metabolic route in humans involves the direct conjugation of a glucose molecule to one of the nitrogen atoms of the barbiturate ring, forming 1-(β-D-glucopyranosyl)phenobarbital (phenobarbital-N-glucoside).[1]
Studies using deuterated phenobarbital have indicated that the substitution of deuterium for hydrogen, typically on the phenyl or ethyl group, does not fundamentally alter these metabolic pathways. Research has shown no significant kinetic isotope effect on the overall clearance of phenobarbital, suggesting that the deuterated and unlabeled forms are metabolized at similar rates.
Figure 1: Major metabolic pathways of deuterated phenobarbital.
Quantitative Data on Metabolite Excretion
Quantitative analysis of urinary excretion provides insight into the primary routes of elimination for phenobarbital and its metabolites. The following tables summarize data from studies on phenobarbital metabolism. It is important to note that direct comparative quantitative data for the excretion of deuterated versus non-deuterated phenobarbital metabolites from a single study is limited in the publicly available literature. The data presented for non-deuterated phenobarbital is considered a reliable proxy, given the established lack of a significant kinetic isotope effect on its overall metabolism.
Table 1: Urinary Excretion of Phenobarbital and its Metabolites in Humans (Steady-State Conditions)
| Compound | Percentage of Daily Dose Recovered in Urine |
| Unchanged Phenobarbital | 27% |
| p-Hydroxyphenobarbital (conjugated and unconjugated) | 16% |
| [S]-Phenobarbital-N-glucoside | 14% |
| Total Recovery | 57% |
Source: Adapted from Bernus et al., European Journal of Clinical Pharmacology, 1994.[2]
Table 2: Urinary Excretion of Phenobarbital and Metabolites After a Single Oral Dose of 14C-Labeled Phenobarbital in Healthy Males
| Compound | Subject 1 (% of Dose) | Subject 2 (% of Dose) |
| Unchanged Phenobarbital | 33% | 25% |
| p-Hydroxyphenobarbital | 18% | 19% |
| 1-(β-D-Glucopyranosyl)phenobarbital | 30% | 24% |
| Total Radioactivity Recovered in Urine (16 days) | 87% | 78% |
Source: Adapted from Tang et al., Drug Metabolism and Disposition, 1979.[1]
Experimental Protocols
This section details the methodologies for key experiments in the study of deuterated phenobarbital metabolism in vivo.
In Vivo Animal Studies (Rat Model)
A common animal model for studying drug metabolism is the rat. The following protocol outlines a typical in vivo study design.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: Deuterated phenobarbital (e.g., phenobarbital-d5, with deuterium on the phenyl ring) is dissolved in a suitable vehicle (e.g., saline). A single dose (e.g., 75 mg/kg) is administered via intraperitoneal injection.
-
Sample Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 72 hours). Blood samples can also be collected at various time points via tail vein or cardiac puncture.
-
Sample Processing: Urine samples are pooled and stored frozen (-20°C) until analysis. Plasma is separated from blood samples by centrifugation and stored frozen.
Figure 2: General experimental workflow for in vivo metabolic studies.
Sample Preparation for Metabolite Analysis from Urine
The following protocol is for the extraction and preparation of phenobarbital and its metabolites from urine for analysis.
-
Enzymatic Hydrolysis (for Glucuronide Conjugates):
-
To a 1 mL aliquot of urine, add a buffer to adjust the pH (e.g., acetate buffer, pH 5.0).
-
Add β-glucuronidase enzyme.
-
Incubate the mixture (e.g., at 37°C for 18 hours) to cleave the glucuronide conjugates, liberating free p-hydroxyphenobarbital.
-
-
Liquid-Liquid Extraction:
-
Adjust the pH of the urine sample (hydrolyzed or non-hydrolyzed) to be acidic (e.g., pH 2) with an acid such as hydrochloric acid.
-
Add an organic solvent (e.g., 5 mL of methylene chloride).
-
Vortex the mixture for a specified time (e.g., 10 minutes) to extract the analytes into the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization for GC-MS Analysis:
-
Reconstitute the dried extract in a small volume of a derivatizing agent. A common method is "flash methylation" using trimethylanilinium hydroxide (TMAH) in methanol.
-
This step methylates the acidic protons on the barbiturate ring, improving the chromatographic properties and mass spectral characteristics of phenobarbital and its hydroxylated metabolite.
-
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of phenobarbital and its metabolites.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for drug analysis (e.g., a DB-5ms column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: The derivatized sample is injected into the hot inlet of the GC, where the "flash methylation" occurs.
-
Temperature Program: A temperature gradient is used to separate the compounds. For example, an initial temperature of 150°C, held for 1 minute, followed by a ramp up to 280°C at 10°C/minute.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific mass-to-charge ratio (m/z) ions for the deuterated and non-deuterated parent drug and metabolites are monitored. For example, for phenobarbital-d5, the molecular ion and key fragment ions will be 5 atomic mass units higher than those of unlabeled phenobarbital.
Conclusion
The metabolic fate of deuterated phenobarbital in vivo closely mirrors that of the unlabeled drug, with the primary pathways being p-hydroxylation and N-glucosidation. The absence of a significant kinetic isotope effect on its overall metabolism validates its use as a reliable tracer in pharmacokinetic studies. The quantitative excretion data underscores the importance of both oxidative metabolism and direct conjugation in the elimination of phenobarbital. The detailed experimental protocols provided in this guide offer a framework for conducting and interpreting in vivo metabolic studies of phenobarbital and other xenobiotics. Further research focusing on direct, head-to-head quantitative comparisons of the metabolic profiles of deuterated and non-deuterated phenobarbital would be beneficial to further refine our understanding.
References
Sourcing and Application of High-Purity Phenobarbital-D5: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the procurement, analysis, and application of high-purity Phenobarbital-D5 as an internal standard in quantitative studies.
This technical guide provides a comprehensive overview for researchers on sourcing, verifying, and utilizing high-purity Phenobarbital-D5 in a research setting. Phenobarbital-D5, a deuterated analog of Phenobarbital, is an essential internal standard for achieving accurate and precise quantification of Phenobarbital in biological matrices through mass spectrometry-based assays.[1][2][3] This guide outlines key considerations for supplier selection, presents detailed analytical methodologies for quality assessment, and illustrates its application in experimental workflows.
Sourcing High-Purity Phenobarbital-D5: Supplier Overview and Selection Criteria
The procurement of high-purity Phenobarbital-D5 is critical for the integrity of research data. Several reputable suppliers specialize in the provision of certified reference materials (CRMs) and analytical standards. Key suppliers include:
-
Cerilliant (a subsidiary of MilliporeSigma/Merck)
-
Cayman Chemical
-
Veeprho
-
LGC Standards
When selecting a supplier, it is imperative to assess the quality and documentation provided with the product. A comprehensive Certificate of Analysis (CoA) is essential and should be requested and reviewed prior to purchase.
Key Selection Criteria:
-
Purity and Isotopic Enrichment: The CoA should specify the chemical purity, typically determined by HPLC or GC, and the isotopic enrichment of the deuterated standard. High chemical purity (e.g., ≥98%) and high isotopic enrichment (e.g., >99 atom % D) are crucial to minimize interference with the analyte signal.
-
Certified Reference Material (CRM): Whenever possible, sourcing Phenobarbital-D5 as a CRM is recommended. CRMs are manufactured and tested to meet stringent ISO/IEC 17025 and ISO 17034 international standards, ensuring metrological traceability and providing certified property values with associated uncertainties.[1]
-
Documentation: A detailed CoA should accompany the product, providing information on identity (by methods such as ¹H-NMR and Mass Spectrometry), purity, concentration (if supplied as a solution), and storage conditions.
-
Formulation: Phenobarbital-D5 is commonly supplied as a neat solid or in a solution, typically methanol, at a specified concentration (e.g., 1 mg/mL or 100 µg/mL). The choice of formulation should align with the intended experimental workflow to minimize preparation steps and potential for error.
The following diagram outlines a recommended workflow for the selection and verification of a suitable Phenobarbital-D5 supplier.
Quantitative Data for High-Purity Phenobarbital-D5
The table below summarizes typical quantitative specifications for high-purity Phenobarbital-D5 available from leading suppliers. Researchers should always refer to the lot-specific Certificate of Analysis for precise values.
| Supplier | Product Name/Type | Purity Specification | Isotopic Enrichment | Formulation |
| Cayman Chemical | Phenobarbital-d5 (ethyl-d5) (CRM) | ≥98% | Not explicitly stated, but implied by CRM status | 1 mg/mL in methanol or neat solid |
| Cerilliant | Phenobarbital-D5 (deuterium label on ring/side chain) | Certified Reference Material | High, specific value on CoA | 1.0 mg/mL or 100 µg/mL in Methanol |
| Veeprho | Phenobarbital D5 | Purity by HPLC/GC on CoA | Identity by MS on CoA | Neat solid or solution |
| LGC Standards | Phenobarbital-d5 (ethyl-d5) | Comprehensive CoA provided | Comprehensive CoA provided | Neat solid or solution |
Experimental Protocols for Quality Assessment and Quantification
The following are detailed methodologies for the analysis of Phenobarbital and its deuterated internal standard, Phenobarbital-D5.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from a validated method for the quantification of phenobarbital in serum and can be used for purity assessment.
-
Chromatographic System:
-
Column: C18 column (e.g., Shimpack XR-ODS, 50 mm x 3.0 mm)
-
Mobile Phase: Acetonitrile and water (30:70, v/v)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
-
Sample Preparation (for purity of neat solid):
-
Prepare a stock solution of Phenobarbital-D5 in methanol (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).
-
Inject a defined volume (e.g., 10 µL) into the HPLC system.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This protocol outlines a sensitive and specific method for the quantification of phenobarbital in biological samples using Phenobarbital-D5 as an internal standard.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the biological sample (e.g., plasma, urine), add a known amount of Phenobarbital-D5 internal standard solution.
-
Add an appropriate extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS System:
-
LC System: A UHPLC system (e.g., Agilent 1290 Infinity II).
-
Column: A suitable reversed-phase column (e.g., Poroshell 120 EC-C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like ammonium acetate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470) with an electrospray ionization (ESI) source.
-
-
MS/MS Parameters:
-
Ionization Mode: Negative ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Phenobarbital: Precursor ion (m/z) -> Product ion (m/z)
-
Phenobarbital-D5: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on instrumentation).
-
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of phenobarbital in the unknown samples is then determined from this calibration curve.
-
The following diagram illustrates the general workflow for LC-MS/MS quantification of Phenobarbital using Phenobarbital-D5.
Rationale for Using Phenobarbital-D5 as an Internal Standard
Phenobarbital undergoes metabolism in the liver, primarily through the cytochrome P450 enzyme system (mainly CYP2C9).[4] The main metabolic pathway is hydroxylation of the phenyl ring to form p-hydroxyphenobarbital, which is then conjugated with glucuronic acid and excreted. Deuteration of the ethyl side chain (as in Phenobarbital-D5) does not significantly alter the physicochemical properties of the molecule, allowing it to co-elute with the unlabeled analyte during chromatography. However, its increased mass is easily differentiated by the mass spectrometer. As the deuterated positions are not the primary sites of metabolism, Phenobarbital-D5 is metabolically stable and serves as an excellent internal standard to correct for variations in sample preparation, injection volume, and ionization efficiency.
The following diagram provides a simplified representation of Phenobarbital metabolism and the role of deuteration.
References
CAS number and molecular weight of Phenobarbital-D5 (D-label on ring).
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on the isotopically labeled compound, Phenobarbital-D5, where the deuterium atoms are located on the phenyl ring. This internal standard is crucial for quantitative analysis in various applications, including clinical toxicology, forensic analysis, and urine drug testing, often utilized in conjunction with Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography/Mass Spectrometry (LC/MS) methodologies.
Physicochemical Data
The key quantitative identifiers for Phenobarbital-D5 (ring-labeled) are summarized in the table below.
| Identifier | Value |
| CAS Number | 72793-46-5[1][2][3] |
| Molecular Formula | C₁₂D₅H₇N₂O₃[1][3] |
| Molecular Weight | 237.27 g/mol [1][2][3][4] |
Molecular Structure
The structural formula of Phenobarbital-D5 (ring-labeled) is depicted in the following diagram, highlighting the positions of the five deuterium atoms on the phenyl group.
Caption: Molecular structure of Phenobarbital-D5 (ring-labeled).
Experimental Protocols
While specific experimental protocols can vary significantly based on the analytical instrumentation and matrix (e.g., blood, urine, plasma), a general workflow for the use of Phenobarbital-D5 as an internal standard in a quantitative LC/MS analysis is outlined below.
Caption: General workflow for sample analysis using an internal standard.
Methodology Detail:
-
Sample Preparation: The biological matrix is first treated to remove interfering substances. This may involve protein precipitation with a solvent like acetonitrile, or a more rigorous solid-phase extraction (SPE) for cleaner samples.
-
Internal Standard Spiking: A known concentration of Phenobarbital-D5 in a suitable solvent (e.g., methanol) is added to all samples, calibrators, and quality controls.
-
Extraction & Concentration: The sample is vortexed to ensure thorough mixing and then centrifuged to pellet precipitated proteins or other solids. The resulting supernatant is transferred to a clean vial for analysis. Depending on the required sensitivity, this extract may be evaporated and reconstituted in a smaller volume of mobile phase.
-
LC/MS Analysis: The prepared sample is injected into the LC/MS system. The analyte (Phenobarbital) and the internal standard (Phenobarbital-D5) are chromatographically separated, typically on a C18 column. Detection is achieved using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Data Analysis: The peak areas of the analyte and the internal standard are measured. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. The concentration of the unknown samples is then determined from this curve.
References
- 1. Phenobarbital-D5 (ring) (deuterium label on ring), 1.0mg/mL methanol, ampule 1mL, certified reference material, Cerilliant 72793-46-5 [sigmaaldrich.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Phenobarbital-D5 (deuterium label on ring) | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 4. Phenobarbital, (ethyl-d5)- | C12H12N2O3 | CID 12249714 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape and Laboratory Application of Phenobarbital-D5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive regulatory information and detailed experimental protocols for the use of Phenobarbital-D5 in laboratory settings. The following sections outline the controlled substance classification, handling requirements, and practical applications of this deuterated compound, with a focus on its role as an internal standard in quantitative analysis.
Regulatory Framework for Phenobarbital-D5
Phenobarbital and its deuterated analog, Phenobarbital-D5, are classified as Schedule IV controlled substances by the U.S. Drug Enforcement Administration (DEA).[1][2][3] This classification applies to substances with a low potential for abuse relative to Schedule III drugs and a recognized medical use.[3] The regulatory requirements for Schedule IV substances in a research setting are designed to prevent diversion and ensure proper accountability.
Storage and Security
Proper storage and security of Phenobarbital-D5 are paramount to comply with DEA regulations. Key requirements include:
-
Locked Cabinet: Schedule IV controlled substances must be stored in a securely locked, substantially constructed cabinet.[4][5][6]
-
Authorized Access: Access to the storage location must be restricted to the DEA registrant and a minimal number of authorized personnel.[4][7] A log of authorized users should be maintained.
-
Secure Location: The storage cabinet should be in a location that can be locked and is not easily accessible to unauthorized individuals.[4]
Record-Keeping
Meticulous record-keeping is a critical component of regulatory compliance. Researchers must maintain accurate and up-to-date records for a minimum of two years, documenting the acquisition, use, and disposal of Phenobarbital-D5.[7][8] These records should include:
-
Acquisition Records: Invoices and DEA Form 222 (for Schedule I and II, but good practice for tracking all controlled substances) documenting the purchase and receipt of the substance.[9]
-
Usage Logs: A detailed log for each experiment, including the date, protocol, amount of Phenobarbital-D5 used, and the name of the researcher who performed the work.[7]
-
Biennial Inventory: A physical inventory of all controlled substances must be conducted every two years.[7]
Disposal
The disposal of Phenobarbital-D5 and other controlled substances is strictly regulated to prevent environmental contamination and diversion.
-
Reverse Distributor: The primary method for disposal is through a DEA-registered reverse distributor.[10] This ensures that the substance is handled and destroyed in accordance with federal and state regulations.
-
DEA Form 41: While this form is for documenting the surrender of controlled substances for disposal, the process is typically managed by the reverse distributor.[6]
-
Environmental Protection Agency (EPA) Guidelines: The EPA provides regulations for the disposal of hazardous pharmaceutical waste.[11][12][13][14][15] It is crucial to follow these guidelines to ensure environmentally responsible disposal.
Quantitative Data for Phenobarbital Analysis
Phenobarbital-D5 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of phenobarbital in biological samples.[16][17][18] The following tables summarize key quantitative parameters from various validated methods.
| LC-MS/MS Method Parameters for Phenobarbital Quantification | |
| Parameter | Value/Range |
| Calibration Curve Range | 50 - 2000 ng/mL[17] |
| 1 - 100 mg/L[16] | |
| 5 - 1000 ng/mL[18] | |
| Limit of Detection (LOD) | 7.5 ng/mL[19] |
| Limit of Quantification (LOQ) | 25 ng/mL[19] |
| 50 ng/mL[17] | |
| Intra-assay Precision (%CV) | < 3.0%[17] |
| Inter-assay Precision (%CV) | < 5.0%[17] |
| Accuracy/Relative Error | < 5.0%[17] |
| Relative Recovery | 70 - 80%[19] |
| Pharmacological Data for Phenobarbital | |
| Parameter | Value |
| IC50 for Voltage-gated Na+ current (INa) | 83 µM[20] |
| IC50 for HERG K+ channels | 3 mM[1] |
| Therapeutic Reference Range | 10 - 30 mcg/mL[21] |
| Toxic Reference Range | > 40 mcg/mL[21] |
Experimental Protocols
The following section details a general experimental protocol for the quantification of phenobarbital in a biological matrix (e.g., urine, plasma, or serum) using LC-MS/MS with Phenobarbital-D5 as an internal standard. This protocol is a composite of methodologies described in the scientific literature and should be optimized for specific laboratory conditions and instrumentation.[17][18][22]
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (urine, plasma, or serum).
-
Internal Standard Spiking: Add a known concentration of Phenobarbital-D5 solution (e.g., 50 µL of a 1 µg/mL solution in methanol) to each sample, calibrator, and quality control.
-
pH Adjustment: Add a suitable buffer to adjust the pH (e.g., 100 µL of 0.1 M sodium phosphate buffer, pH 6.8).
-
Extraction Solvent Addition: Add 500 µL of an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both phenobarbital and Phenobarbital-D5.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenobarbital | 231.1 | 188.0 |
| Phenobarbital-D5 | 236.1 | 193.0 |
Note: These are example transitions and should be optimized on the specific instrument.
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of phenobarbital to Phenobarbital-D5 against the concentration of the calibrators.
-
Quantification: Determine the concentration of phenobarbital in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Mechanisms of Action
Phenobarbital exerts its primary effects on the central nervous system by modulating neurotransmission. The primary mechanism involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[23][24][25] Additionally, phenobarbital can inhibit excitatory glutamate signaling and modulate various ion channels.[23][26]
A key signaling pathway influenced by phenobarbital involves the indirect activation of the Constitutive Androstane Receptor (CAR), a nuclear receptor that plays a role in the metabolism of drugs and other xenobiotics. This activation occurs through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Phenobarbital's Inhibition of EGFR Signaling and CAR Activation
Caption: Phenobarbital's indirect activation of CAR via EGFR inhibition.
This diagram illustrates that by inhibiting EGFR, phenobarbital prevents the downstream phosphorylation of RACK1 by Src. This allows the protein phosphatase 2A (PP2A) to dephosphorylate CAR in the cytoplasm, leading to its translocation to the nucleus and subsequent activation of target gene expression.
References
- 1. Phenytoin and phenobarbital inhibit human HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dea.gov [dea.gov]
- 3. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 4. Storage and Security – USC Environmental Health & Safety [ehs.usc.edu]
- 5. Controlled Substances - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. droracle.ai [droracle.ai]
- 9. ehs.msu.edu [ehs.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. secureadrug.com [secureadrug.com]
- 13. crowell.com [crowell.com]
- 14. epa.gov [epa.gov]
- 15. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 16. A new rapid micromethod for the assay of phenobarbital from dried blood spots by LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 18. agilent.com [agilent.com]
- 19. scielo.br [scielo.br]
- 20. Effective Perturbations by Phenobarbital on INa, IK(erg), IK(M) and IK(DR) during Pulse Train Stimulation in Neuroblastoma Neuro-2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phenobarbital Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 22. dfs.virginia.gov [dfs.virginia.gov]
- 23. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 24. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Barbiturate - Wikipedia [en.wikipedia.org]
- 26. Calcium current block by (-)-pentobarbital, phenobarbital, and CHEB but not (+)-pentobarbital in acutely isolated hippocampal CA1 neurons: comparison with effects on GABA-activated Cl- current - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Workhorse: A Technical Guide to the Application of Phenobarbital-D5 in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the applications of Phenobarbital-D5, the deuterated isotopologue of phenobarbital, within the sphere of neurological research. While the kinetic isotope effect of deuteration often suggests the potential for altered pharmacokinetic and pharmacodynamic profiles, the predominant and critical application of Phenobarbital-D5 to date lies in its role as an internal standard for the precise quantification of phenobarbital in biological matrices. This guide will detail the significance of this application, provide comprehensive experimental protocols for its use in mass spectrometry, and present its underlying mechanism of action in the context of analytical chemistry. Furthermore, we will explore the foundational pharmacology of phenobarbital to provide a comprehensive understanding of why its accurate measurement is vital in neurological studies.
Introduction: The Role of Deuterated Compounds in Pharmacology
Deuterated drugs are pharmaceutical agents in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This substitution can lead to significant alterations in a drug's metabolic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. This can result in a longer drug half-life, reduced formation of toxic metabolites, and a more sustained therapeutic effect, potentially allowing for lower or less frequent dosing.[1] A notable example is deutetrabenazine, a deuterated version of tetrabenazine used to treat Huntington's disease-associated chorea, which exhibits a more favorable pharmacokinetic profile than its non-deuterated counterpart. While this suggests a potential therapeutic application for deuterated compounds, Phenobarbital-D5 has carved a different but equally crucial niche in neurological research.
Phenobarbital: A Cornerstone in Neurology
Phenobarbital, a long-acting barbiturate discovered in 1912, is one of the oldest and most well-established anti-seizure medications.[2] Its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor. By binding to the receptor, phenobarbital increases the duration of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[3][4] This increased inhibition raises the seizure threshold.[2] Phenobarbital also exhibits inhibitory effects on glutamate-mediated excitation and can block voltage-gated sodium and calcium channels, further contributing to its anticonvulsant properties.[3]
Given its potent effects and long history of use, phenobarbital continues to be a subject of neurological research, particularly in areas such as neonatal seizures, status epilepticus, and neuroprotection.[5][6] Chronic exposure to phenobarbital is also studied for its potential long-term effects on neuronal development.[7][8] In all these research contexts, the accurate measurement of phenobarbital concentrations in biological samples is paramount for correlating drug exposure with therapeutic and adverse effects.
Phenobarbital-D5: The Gold Standard Internal Standard
The primary and most critical application of Phenobarbital-D5 in neurological research is its use as an internal standard for the quantification of phenobarbital in biological samples by mass spectrometry (MS), including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples being analyzed. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. Because Phenobarbital-D5 is chemically identical to phenobarbital, except for the presence of five deuterium atoms, it co-elutes with phenobarbital during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the non-deuterated form by the mass spectrometer. This makes it an ideal internal standard, ensuring high accuracy and precision in the quantification of phenobarbital.[2]
Caption: Workflow for Phenobarbital quantification using Phenobarbital-D5.
Experimental Protocols
The following are generalized experimental protocols for the quantification of phenobarbital using Phenobarbital-D5 as an internal standard. Specific parameters may need to be optimized based on the instrumentation and matrix being analyzed.
Preparation of Stock and Working Solutions
Table 1: Stock and Working Solution Preparation
| Solution | Compound | Concentration | Solvent |
| Stock Solution | Phenobarbital | 1 mg/mL | Methanol |
| Stock Solution | Phenobarbital-D5 | 1 mg/mL | Methanol |
| Working Solutions | Phenobarbital | 0.01, 0.1, 1, 10 ng/µL | Methanol |
| Internal Standard Working Solution | Phenobarbital-D5 | 18 ng/mL | Methanol |
Note: Data synthesized from multiple sources.[9][7]
Preparation of Calibration Curve and Quality Control Samples
A calibration curve is prepared by spiking drug-free biological matrix (e.g., plasma, urine) with known concentrations of phenobarbital. Quality control (QC) samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the assay.
Table 2: Example Calibration Curve and QC Sample Concentrations in Plasma
| Sample Type | Phenobarbital Concentration (ng/mL) | Phenobarbital-D5 Concentration (ng/mL) |
| Calibrator 1 | 50 | 500 |
| Calibrator 2 | 100 | 500 |
| Calibrator 3 | 200 | 500 |
| Calibrator 4 | 500 | 500 |
| Calibrator 5 | 1000 | 500 |
| Calibrator 6 | 2000 | 500 |
| QC Low | 150 | 500 |
| QC Medium | 750 | 500 |
| QC High | 1500 | 500 |
Note: Concentrations are illustrative and should be adapted based on the expected range in study samples.[10]
Sample Preparation: Liquid-Liquid Extraction
-
To 5 µL of urine sample (or standard/QC), add 55 µL of the internal standard working solution (18 ng/mL Phenobarbital-D5 in Methanol) in Sodium Phosphate buffer (0.1 M, pH 4.5).
-
Vortex the mixture.
-
Add 100 µL of Ethyl Acetate/Hexanes (75:25).
-
Vortex vigorously.
-
Allow 30 seconds for phase separation.
-
Transfer 4 µL of the upper organic layer to a microplate.
-
Evaporate the solvent to dryness before analysis.[7]
LC-MS/MS Parameters
The following are example parameters for LC-MS/MS analysis.
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile and water with formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Monitored Transitions (MRM) | Phenobarbital: m/z 231.1 -> 188.1Phenobarbital-D5: m/z 236.1 -> 193.1 |
| Dwell Time | 15 msec |
| Corona Discharge | 3 µA |
| Declustering Potential (DP) | -80 V |
Note: MRM transitions should be optimized for the specific instrument being used.[7]
Caption: Phenobarbital metabolism and the theoretical impact of deuteration.
Data Presentation and Interpretation
The use of Phenobarbital-D5 allows for the generation of highly reliable quantitative data. The peak area ratio of phenobarbital to Phenobarbital-D5 is plotted against the concentration of the calibration standards to generate a linear regression curve. The concentration of phenobarbital in unknown samples is then calculated from this curve.
Table 4: Pharmacokinetic Parameters of Phenobarbital in Adults
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~90% | [2] |
| Peak Plasma Concentration (Oral) | 8-12 hours | [2] |
| Protein Binding | 20-45% | [2] |
| Elimination Half-life | 2-7 days | [2] |
| Metabolism | Hepatic (CYP2C9, Glucuronidation) | [2] |
| Excretion | Renal | [2] |
Note: This data for non-deuterated phenobarbital highlights the importance of accurate measurement due to its long half-life and potential for accumulation.
Future Perspectives and Conclusion
While the current primary application of Phenobarbital-D5 in neurological research is as an internal standard, the principles of deuteration suggest potential for its use as a therapeutic agent. A deuterated form of phenobarbital could theoretically exhibit a longer half-life and altered metabolic profile, which may offer advantages in specific clinical scenarios, such as reducing dosing frequency or altering the induction of hepatic enzymes. However, to date, there is a lack of published research exploring the pharmacokinetics and pharmacodynamics of Phenobarbital-D5 as a therapeutic entity.
Future research could involve head-to-head preclinical studies comparing the efficacy, safety, and pharmacokinetic profiles of phenobarbital and Phenobarbital-D5 in animal models of epilepsy or other neurological disorders. Such studies would be necessary to determine if the theoretical benefits of deuteration translate into tangible clinical advantages.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A new rapid micromethod for the assay of phenobarbital from dried blood spots by LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ojp.gov [ojp.gov]
- 4. Phenobarbital pharmacokinetics and bioavailability in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenobarbital augments hypothermic neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenobarbital in Status epilepticus - Rediscovery of an effective drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 9. Pharmacokinetic Analysis [bio-protocol.org]
- 10. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
Methodological & Application
Utilizing Phenobarbital-D5 as an Internal Standard for Precise LC-MS/MS Quantification
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the accurate quantification of phenobarbital is critical for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Phenobarbital-D5, is paramount for achieving reliable and reproducible results by compensating for matrix effects and variations in sample preparation and instrument response.
This document provides a comprehensive overview and detailed protocols for the application of Phenobarbital-D5 as an internal standard in the LC-MS/MS analysis of phenobarbital in various biological matrices.
Principle and Rationale
Isotope dilution mass spectrometry is a powerful technique that relies on the addition of a known quantity of an isotopically enriched version of the analyte (in this case, Phenobarbital-D5) to the sample at the beginning of the analytical process. Phenobarbital-D5 is an ideal internal standard as it shares near-identical physicochemical properties with the unlabeled phenobarbital, meaning it behaves similarly during extraction, chromatography, and ionization. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, effectively correcting for any sample loss or signal fluctuation.
Experimental Workflow
The general workflow for the LC-MS/MS analysis of phenobarbital using Phenobarbital-D5 as an internal standard involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.
Figure 1: General experimental workflow for LC-MS/MS analysis of phenobarbital using Phenobarbital-D5.
Protocol 1: "Dilute-and-Shoot" for Urine Samples
This method is rapid and straightforward, suitable for high-throughput screening.[1]
1. Materials and Reagents
-
Phenobarbital and Phenobarbital-D5 standards
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Synthetic urine (for calibrators and quality controls)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of phenobarbital and Phenobarbital-D5 in methanol.[2]
-
Working Internal Standard Solution: Dilute the Phenobarbital-D5 stock solution with water or a suitable buffer to a final concentration (e.g., 100 ng/mL).[3]
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking synthetic urine with appropriate volumes of the phenobarbital working solution to achieve a desired concentration range (e.g., 5 to 2000 ng/mL).[3] Prepare at least three levels of QCs (low, medium, and high) in the same manner.[3]
-
Sample Preparation: Dilute 50 µL of urine sample with 950 µL of the working internal standard solution.[3] Vortex and transfer to an autosampler vial.
3. LC-MS/MS Parameters
| Parameter | Typical Conditions |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 2.6 µm)[3] |
| Mobile Phase A | 5 mM Ammonium Acetate in water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | A linear gradient optimized for the separation of phenobarbital from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode[4] |
| MRM Transitions | Phenobarbital: e.g., m/z 231.1 → 188.1; Phenobarbital-D5: e.g., m/z 236.1 → 193.1 |
4. Quantitative Data Summary
| Parameter | Typical Values |
| Linear Range | 5 - 2000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.995[5][6] |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL[3] |
| Intra-day Precision (CV%) | < 15%[5] |
| Inter-day Precision (CV%) | < 15%[5] |
| Accuracy (Bias %) | Within ±15% of the nominal concentration[7] |
| Recovery | 74.2% to 111.9% for the internal standard[3] |
Protocol 2: Protein Precipitation for Serum/Plasma Samples
This protocol is commonly used for serum and plasma samples to remove proteins that can interfere with the analysis.[8][9]
1. Materials and Reagents
-
Phenobarbital and Phenobarbital-D5 standards
-
Methanol or Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Trichloroacetic acid (TCA) solution (optional)
2. Standard and Sample Preparation
-
Stock and Working Solutions: Prepare as described in Protocol 1.
-
Calibration Standards and QCs: Prepare in drug-free serum or plasma.[7]
-
Sample Preparation: To 100 µL of serum or plasma, add a known volume of the Phenobarbital-D5 working solution. Add 3 volumes (300 µL) of cold acetonitrile or methanol to precipitate proteins.[8] Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.[10]
3. LC-MS/MS Parameters
-
The LC-MS/MS parameters are generally similar to those in Protocol 1, with potential adjustments to the gradient to ensure separation from matrix components specific to serum or plasma. A C8 column can also be utilized.[9]
4. Quantitative Data Summary
| Parameter | Typical Values |
| Linear Range | 1.92 - 72.0 µg/mL[9] |
| Correlation Coefficient (r²) | > 0.999[11] |
| Limit of Quantification (LOQ) | 0.2 ng/mL[7] |
| Intra-day Precision (CV%) | 1.3 - 6.71%[9][11] |
| Inter-day Precision (CV%) | < 3.2%[9] |
| Accuracy (Bias %) | -3.0 to 0.8%[9] |
| Recovery | 95.9 - 103.87%[8][11] |
Protocol 3: Solid-Phase Extraction (SPE) for Complex Matrices
SPE is employed for cleaner sample extracts, which can improve sensitivity and reduce matrix effects, particularly for complex matrices like raw milk or postmortem blood.[6][12]
1. Materials and Reagents
-
Phenobarbital and Phenobarbital-D5 standards
-
SPE cartridges (e.g., C18)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
0.1% Acetic acid in acetonitrile[6]
-
Elution solvents (e.g., hexane, ethyl acetate, dichloromethane)[6]
2. Standard and Sample Preparation
-
Stock and Working Solutions: Prepare as described in Protocol 1.
-
Sample Pre-treatment: Acidify the sample (e.g., with acetic acid) and add the internal standard.[6]
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with an appropriate organic solvent or solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.[6]
-
Figure 2: Solid-Phase Extraction (SPE) workflow.
3. LC-MS/MS Parameters
-
LC-MS/MS conditions are similar to the previous protocols. The cleaner sample extract from SPE may allow for a simpler chromatographic gradient.
4. Quantitative Data Summary
| Parameter | Typical Values |
| Linear Range | 10 - 1000 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.995[6] |
| Limit of Detection (LOD) | 5 ng/mL[6] |
| Intra-assay RSD (%) | < 9.8%[6] |
| Inter-assay RSD (%) | < 7.3%[6] |
| Recovery | 85.0 - 113.5%[6] |
Conclusion
The use of Phenobarbital-D5 as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of phenobarbital in various biological matrices. The choice of sample preparation technique—be it a rapid "dilute-and-shoot," a straightforward protein precipitation, or a more rigorous solid-phase extraction—will depend on the specific matrix, required sensitivity, and desired sample throughput. The protocols and data presented herein offer a solid foundation for developing and validating highly accurate and precise methods for phenobarbital analysis in a research or clinical setting.
References
- 1. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 2. mtc-usa.com [mtc-usa.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 5. agilent.com [agilent.com]
- 6. Simultaneous Determination of Phenobarbital, Pentobarbital, Amobarbital and Secobarbital in Raw Milk via Liquid Chromatography with Electron Spray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Analysis [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of phenobarbital in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maturityneedlework.com [maturityneedlework.com]
- 11. A new rapid micromethod for the assay of phenobarbital from dried blood spots by LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dfs.virginia.gov [dfs.virginia.gov]
Application Note and Protocol: Quantification of Phenobarbital using Phenobarbital-D5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenobarbital is a long-acting barbiturate derivative used as a sedative and an anticonvulsant for the treatment of epilepsy.[1][2][3] Accurate quantification of phenobarbital in biological matrices is crucial for therapeutic drug monitoring to ensure efficacy and prevent toxicity due to its narrow therapeutic index.[4] This application note provides a detailed protocol for the sensitive and selective quantification of phenobarbital in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Phenobarbital-D5.[1][2][5] Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for matrix effects and variations in sample processing.[6]
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of phenobarbital in plasma samples.
Caption: Experimental workflow for phenobarbital quantification.
Materials and Reagents
-
Phenobarbital certified reference standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of phenobarbital and Phenobarbital-D5 in methanol.
-
Working Standard Solutions: Serially dilute the phenobarbital stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.[7]
-
Internal Standard (IS) Working Solution: Prepare a working solution of Phenobarbital-D5 (e.g., 500 ng/mL) in methanol.[8]
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.[7][8][9]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Phenobarbital-D5 internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 g for 10 minutes to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a new tube and dilute with water for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 30% B, increasing to 95% B over 5 minutes. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[7][8] |
| Ion Spray Voltage | -4000 V |
| Temperature | 450 °C |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenobarbital | 231.1 | 188.1 |
| Phenobarbital-D5 | 236.1 | 193.1 |
Note: The specific MRM transitions may require optimization based on the instrument used.
Quantitative Data
Calibration Curve
The calibration curve should be linear over the desired concentration range, with a correlation coefficient (r²) of ≥ 0.99.[7]
Table 2: Example Calibration Curve Standards
| Standard Level | Phenobarbital Concentration (ng/mL) |
| 1 | 50 |
| 2 | 100 |
| 3 | 200 |
| 4 | 500 |
| 5 | 1000 |
| 6 | 2000 |
| 7 | 5000 |
Accuracy and Precision
The accuracy and precision of the method should be evaluated using QC samples at low, medium, and high concentrations. The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.
Table 3: Example QC Sample Concentrations and Acceptance Criteria
| QC Level | Concentration (ng/mL) | Acceptance Criteria (Accuracy) | Acceptance Criteria (Precision, %CV) |
| LLOQ | 50 | 80-120% | ≤ 20% |
| Low QC | 150 | 85-115% | ≤ 15% |
| Mid QC | 750 | 85-115% | ≤ 15% |
| High QC | 4000 | 85-115% | ≤ 15% |
Intra- and inter-day precision and accuracy should be assessed by analyzing replicate QC samples on the same day and on different days, respectively.[8]
Data Analysis
The concentration of phenobarbital in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the linear regression of the calibration curve.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of phenobarbital in human plasma using Phenobarbital-D5 as an internal standard. The protocol details the sample preparation, instrumental analysis, and data processing steps necessary to achieve accurate and precise results for therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. Phenobarbital-D5 (deuterium label on side chain) | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 2. Phenobarbital-D₅ (deuterium label on side chain), 100 μg/mL [store.dtpm.com]
- 3. ovid.com [ovid.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Phenobarbital-D5 (deuterium label on ring) | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 6. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of phenobarbital in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Analysis [bio-protocol.org]
- 8. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for Effective Sample Preparation in Plasma Phenobarbital Analysis
Introduction
Phenobarbital is a long-acting barbiturate medication used to control seizures in the treatment of epilepsy. Therapeutic drug monitoring (TDM) of phenobarbital is crucial to ensure optimal therapeutic efficacy while minimizing the risk of toxicity. Accurate and reliable quantification of phenobarbital in plasma is therefore essential. A critical step in the analytical workflow is the sample preparation, which aims to remove interfering substances from the plasma matrix, such as proteins and phospholipids, and to concentrate the analyte of interest. This document provides detailed application notes and protocols for three commonly employed and effective sample preparation techniques for the analysis of phenobarbital in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Comparison of Sample Preparation Techniques
The choice of sample preparation method depends on various factors, including the desired level of sample cleanup, sensitivity, sample throughput, and available laboratory resources. The following table summarizes the quantitative performance of the three techniques described in this document.
| Parameter | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Methyl Tert-Butyl Ether) | Solid-Phase Extraction (Online SPE) |
| Analyte Recovery | 95.9% - 136.4%[1] | ~94.5%[2] | 91.82% - 108.27% |
| Limit of Quantification (LOQ) | Not explicitly stated, linearity from 2.00 µg/mL[1] | 0.1 µg/mL[2] | 0.008 µg/mL |
| Throughput | High | Moderate | High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Matrix Effect | High potential | Low to moderate | Low |
| Automation Potential | High | Moderate | High |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma samples. It is particularly well-suited for high-throughput screening.
Principle: A water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid) is added to the plasma sample. This disrupts the solvation of proteins, causing them to precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte is collected for analysis.
Protocol 1: Methanol Precipitation
This protocol is adapted from a validated LC-MS/MS method for phenobarbital quantification.[1]
Materials:
-
Human plasma
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of cold methanol to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube or an autosampler vial for analysis.
Protocol 2: Trichloroacetic Acid (TCA) Precipitation
This protocol is based on a method for the determination of phenobarbital in serum.[3]
Materials:
-
Human plasma or serum
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
Internal standard solution (e.g., phenytoin in a suitable solvent)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 200 µL of serum or plasma into a polypropylene tube.
-
Add 200 µL of the internal standard solution.
-
Add 50 µL of 15% TCA solution.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4,400 rpm for 30 minutes at 4°C.
-
Transfer the supernatant to a new tube and recentrifuge under the same conditions for five minutes to remove any remaining particulates.
-
The resulting supernatant can be diluted with the mobile phase and injected into the analytical system.
Workflow for Protein Precipitation
Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases.
Principle: An organic solvent, immiscible with water, is added to the aqueous plasma sample. The analyte partitions into the organic phase, leaving water-soluble interferences (like proteins and salts) in the aqueous phase. The organic phase is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis.
Protocol: Methyl Tert-Butyl Ether (MTBE) Extraction
This protocol is based on a validated LC method for the determination of phenobarbital in human plasma.[2]
Materials:
-
Human plasma
-
Internal Standard (IS) solution (e.g., 15 µg/mL phenytoin)
-
Methyl tert-butyl ether (MTBE)
-
15 mL glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator with a water bath
Procedure:
-
Transfer 300 µL of each plasma sample into a 15 mL glass tube.
-
Add 50 µL of the IS solution (15 µg/mL).
-
Vortex the mixture for 30 seconds.
-
Add 4 mL of MTBE.
-
Vortex vigorously for 90 seconds to ensure efficient extraction.
-
Centrifuge the tubes for 15 minutes at 2700 rpm to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean 15 mL conical tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase for analysis.
Workflow for Liquid-Liquid Extraction
Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup compared to PPT and LLE, resulting in cleaner extracts and potentially lower matrix effects.
Principle: The plasma sample is passed through a solid sorbent bed packed in a cartridge. The analyte is retained on the sorbent while unretained components are washed away. The analyte is then selectively eluted from the sorbent with a small volume of a strong solvent.
Protocol: C18 Cartridge Extraction
This protocol is a general procedure for SPE using a C18 cartridge, which is suitable for the retention of non-polar to moderately polar compounds like phenobarbital from an aqueous matrix.
Materials:
-
Human plasma
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., acetonitrile or a mixture of chloroform and methanol)
-
Acidic solution for sample pre-treatment (e.g., dilute phosphoric acid or formic acid)
Procedure:
-
Sample Pre-treatment: Acidify the plasma sample by adding a small amount of dilute acid to ensure phenobarbital is in its non-ionized form for better retention on the C18 sorbent.
-
Cartridge Conditioning: Pass 1-2 mL of methanol through the C18 cartridge to activate the sorbent. Do not allow the cartridge to go dry.
-
Cartridge Equilibration: Pass 1-2 mL of deionized water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge. Apply a slow and steady flow rate to ensure efficient retention of the analyte.
-
Washing: Pass 1-2 mL of deionized water or a weak organic-aqueous mixture (e.g., 5% methanol in water) through the cartridge to wash away any remaining unretained interferences.
-
Drying: Dry the cartridge thoroughly by applying vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the retained phenobarbital with a small volume (e.g., 1-2 mL) of a strong organic solvent, such as acetonitrile or a 9:1 chloroform:methanol mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Workflow for Solid-Phase Extraction
Solid-Phase Extraction Workflow
References
- 1. CN111239282B - Method and kit for determining phenobarbital in blood and application - Google Patents [patents.google.com]
- 2. Development, validation and clinical application of an online-SPE-LC-HRMS/MS for simultaneous quantification of phenobarbital, phenytoin, carbamazepine, and its active metabolite carbamazepine 10,11-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Liquid-Liquid Extraction of Phenobarbital using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of phenobarbital in human plasma and serum using a liquid-liquid extraction (LLE) method with a deuterated internal standard. This protocol is optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and robust analytical technique for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Phenobarbital is a long-acting barbiturate widely used as an anticonvulsant to treat epilepsy. Accurate and precise quantification of phenobarbital in biological matrices is crucial for therapeutic drug monitoring to ensure optimal patient outcomes and avoid toxicity. Liquid-liquid extraction is a classic and effective sample preparation technique for isolating drugs like phenobarbital from complex biological matrices. The use of a deuterated internal standard, such as phenobarbital-d5, is critical for reliable quantification in LC-MS/MS analysis.[1] Deuterated standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer.[1] They co-elute with the analyte, compensating for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the method.[1]
Principle of the Method
This method involves the extraction of phenobarbital and its deuterated internal standard from a biological matrix (plasma or serum) into an immiscible organic solvent. The principle of LLE is based on the differential solubility of the analyte in two immiscible liquids. By adjusting the pH of the aqueous sample, phenobarbital (an acidic drug) can be protonated, making it more soluble in an organic solvent. After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
Materials and Reagents
-
Phenobarbital certified reference standard
-
Phenobarbital-d5 (deuterated internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
tert-Butyl methyl ether (MTBE) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Human plasma/serum (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Experimental Protocol
1. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of phenobarbital and phenobarbital-d5 in methanol at a concentration of 1 mg/mL. Store at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the phenobarbital stock solution with methanol to create working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the phenobarbital-d5 stock solution with methanol to obtain a suitable concentration.
-
Calibration Curve Standards: Spike drug-free plasma or serum with the appropriate working standard solutions to create calibration standards at different concentrations.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma or serum at low, medium, and high concentrations within the range of the calibration curve.
2. Sample Preparation and Liquid-Liquid Extraction
-
Pipette 200 µL of the plasma/serum sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the phenobarbital-d5 internal standard working solution to each tube.
-
Vortex mix for 10 seconds.
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Vortex mix for 10 seconds.
-
Add 1 mL of tert-butyl methyl ether (MTBE).
-
Vortex mix vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Example)
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
Phenobarbital: Precursor ion > Product ion (specific m/z values to be optimized).
-
Phenobarbital-d5: Precursor ion > Product ion (specific m/z values to be optimized).
-
Data Presentation: Method Validation Parameters
The following table summarizes typical quantitative data for a validated liquid-liquid extraction method for phenobarbital using a deuterated internal standard.
| Parameter | Result | Reference |
| Linearity Range | 10 - 1000 ng/mL | [2][3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [2][3] |
| Accuracy | 87.6% to 106.7% | [2][3] |
| Precision (Intra-day and Inter-day) | < 10.4% | [2][3] |
| Mean Recovery | 99.7% | [2][3] |
| Correlation Coefficient (r²) | ≥ 0.99 | [2][3] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the liquid-liquid extraction workflow for phenobarbital analysis.
Caption: Workflow for Phenobarbital Extraction.
Conclusion
This application note provides a comprehensive and detailed protocol for the liquid-liquid extraction of phenobarbital from biological matrices using a deuterated internal standard. The method is robust, reliable, and suitable for high-throughput analysis in clinical and research settings. The use of a deuterated internal standard ensures high accuracy and precision, which is essential for therapeutic drug monitoring and pharmacokinetic studies of phenobarbital.
References
Application Note: Solid-Phase Extraction for the Determination of Barbiturates in Human Urine
Introduction
Barbiturates are a class of central nervous system depressant drugs that are used as sedatives, hypnotics, and anticonvulsants. Due to their potential for abuse and physical dependence, monitoring their presence in biological samples such as urine is crucial for clinical and forensic toxicology. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. This application note provides a detailed protocol for the extraction of various barbiturates from human urine samples using SPE, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
This method utilizes a mixed-mode solid-phase extraction cartridge that combines reversed-phase and ion-exchange retention mechanisms to effectively isolate acidic and neutral barbiturates from the complex urine matrix. The urine sample is first treated to adjust the pH, ensuring the barbiturates are in a suitable form for retention on the SPE sorbent. Interfering substances are then removed through a series of wash steps, and the purified barbiturates are subsequently eluted with an organic solvent mixture. The eluate is then evaporated, reconstituted, and analyzed by GC-MS for identification and quantification.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Bond Elut Certify II or equivalent mixed-mode cartridges.[1][2][3]
-
Barbiturate Standards: Amobarbital, Butabarbital, Pentobarbital, Phenobarbital, Secobarbital.[1][4]
-
Internal Standard (IS): Hexobarbital or a deuterated analog (e.g., d5-pentobarbital).[1][2]
-
Reagents:
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium Acetate Buffer (100 mM, pH 7.0)[1]
-
Deionized Water
-
Nitrogen gas, high purity
-
Equipment
-
SPE Vacuum Manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex Mixer
-
pH Meter
-
Analytical Balance
-
GC-MS System
Sample Preparation
-
Allow frozen urine samples to thaw completely at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples to pellet any particulate matter.
-
Transfer a 5 mL aliquot of the clear supernatant to a clean glass tube.
-
Adjust the pH of the urine sample to between 5.0 and 7.0 using a suitable buffer or dropwise addition of acid/base.[1]
Solid-Phase Extraction (SPE) Protocol
-
Column Conditioning:
-
Sample Loading:
-
Load the pre-treated 5 mL urine sample onto the conditioned cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min).[1]
-
-
Washing:
-
Elution:
-
Place clean collection tubes in the manifold rack.
-
Elute the retained barbiturates with 2 mL of a hexane-ethyl acetate mixture (75:25 v/v).[1]
-
Post-Extraction Processing
-
Add the internal standard to each eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.[1]
-
Reconstitute the dried residue in 100 µL of ethyl acetate.[1]
-
Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.
GC-MS Analysis
-
Injection Volume: 1 µL[1]
-
Injector: Splitless mode
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
-
Carrier Gas: Helium
-
Oven Temperature Program: Initial temperature of 50°C held for 3 minutes, then ramped to 260°C at a rate of 10°C/min.[1]
-
Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.
Data Presentation
Quantitative Performance of the SPE-GC/MS Method
The following tables summarize the quantitative data obtained from validation studies of similar SPE protocols for barbiturate analysis in urine.
| Barbiturate | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Amobarbital | 20 - 500 | > 0.996[1][4] |
| Butabarbital | 20 - 500 | > 0.996[1][4] |
| Pentobarbital | 20 - 500 | > 0.996[1][4] |
| Phenobarbital | 20 - 500 | > 0.996[1][4] |
| Secobarbital | 20 - 500 | > 0.996[1][4] |
| Barbiturate | Recovery (%) | Limit of Detection (LOD) (ng/mL) |
| Amobarbital | > 90%[1][4] | ~10[1] |
| Butabarbital | > 90%[1][4] | ~10[1] |
| Butalbital | 80 - 90%[2][3] | ~20[2][3] |
| Pentobarbital | > 90%[1][4] | ~10[1] |
| Phenobarbital | > 90%[1][4] | ~10[1] |
| Secobarbital | > 90%[1][4] | ~10[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the solid-phase extraction protocol for barbiturates in urine.
References
- 1. d.docksci.com [d.docksci.com]
- 2. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dl.astm.org [dl.astm.org]
- 4. Solid-phase extraction and GC/MS confirmation of barbiturates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Detection of Phenobarbital-D5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal detection of Phenobarbital-D5 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Phenobarbital-D5 is a deuterated analog of Phenobarbital, commonly used as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification.[1]
Mass Spectrometry Parameters
The precise tuning of mass spectrometry parameters is critical for achieving optimal sensitivity and specificity. The following table summarizes the key multiple reaction monitoring (MRM) parameters for Phenobarbital-D5, operated in negative ionization mode.[2]
| Parameter | Value | Source |
| Precursor Ion (Q1) | m/z 236.0 | [3] |
| Product Ion (Q3) | m/z 42.2 | [3] |
| Collision Energy (CE) | -45 V | [3] |
| Declustering Potential (DP) | -80 V | [3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [4] |
| Dwell Time | 15 msec | [3] |
Chromatographic Conditions
Effective chromatographic separation is essential to minimize matrix effects and ensure accurate quantification. The following conditions have been demonstrated to be effective for the analysis of Phenobarbital-D5.
| Parameter | Description | Source |
| LC Column | Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm | [5][6] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | [2][5] |
| Mobile Phase B | Acetonitrile | [5] |
| Flow Rate | 0.4 mL/min | [3] |
| Injection Volume | 5-10 µL | [3][4] |
| Column Temperature | 30 °C | [7] |
Gradient Elution Profile:
A gradient elution is typically employed to ensure the separation of Phenobarbital-D5 from other analytes and matrix components. A representative gradient is outlined below.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 8.0 | 90 |
| 8.1 | 10 |
| 11.0 | 10 |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix (e.g., urine, plasma, blood). Three common and effective methods are detailed below.
Protocol 1: Dilute-and-Shoot (for Urine) [8]
This method is rapid and suitable for high-throughput screening.
-
Thaw urine samples at room temperature.
-
Vortex the samples for 10 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take 100 µL of the supernatant.
-
Add 900 µL of a solution containing the internal standard (Phenobarbital-D5) in a suitable solvent (e.g., 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) (for Plasma) [9]
LLE is a robust method for cleaner extracts from complex matrices like plasma.
-
Pipette 1 mL of plasma into a glass tube.
-
Add 55 µL of the internal standard solution (18 ng/mL Phenobarbital-D5 in Methanol) in 0.1 M Sodium Phosphate (pH 4.5).[3]
-
Vortex the sample.[3]
-
Add 5 mL of methyl tert-butyl ether (MTBE).[9]
-
Vortex for 10 minutes.[9]
-
Centrifuge at 1600 x g for 10 minutes.[9]
-
Transfer the upper organic layer to a clean tube.[9]
-
Evaporate the solvent under a stream of nitrogen at 50°C.[9]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 v/v 2 mM ammonium acetate:methanol).[9]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) (for Urine) [5]
SPE provides a high degree of purification and is suitable for low concentration samples.
-
Centrifuge the urine sample at 2,800 rpm for 5 minutes.[5]
-
Pipette 1 mL of the centrifuged sample into a glass tube.[5]
-
Add 35 µL of the working deuterated internal standard solution.[5]
-
Add 500 µL of 0.1 M phosphate buffer (pH 6.0).[5]
-
Condition an Agilent SPEC-C18CR, 3 mL, 15 mg cartridge with 0.2 mL of methanol followed by 0.2 mL of water.[5]
-
Load the sample solution onto the cartridge.[5]
-
Wash the cartridge with 0.5 mL of water.[5]
-
Dry the cartridge for 1 minute under vacuum.[5]
-
Elute the analytes with 1 mL of a 90:10 hexane:ethyl acetate mixture.[5]
-
Collect the eluent and dry it under a stream of nitrogen at 35°C.[5]
-
Reconstitute the residue with 0.5 mL of a 90:10 water:acetonitrile mixture.[5]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
References
- 1. veeprho.com [veeprho.com]
- 2. agilent.com [agilent.com]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 5. agilent.com [agilent.com]
- 6. dfs.virginia.gov [dfs.virginia.gov]
- 7. maturityneedlework.com [maturityneedlework.com]
- 8. sciex.com [sciex.com]
- 9. academic.oup.com [academic.oup.com]
Application of Phenobarbital-D5 in preclinical pharmacokinetic studies.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Phenobarbital-D5 as an internal standard in preclinical pharmacokinetic studies. The inclusion of a stable isotope-labeled internal standard like Phenobarbital-D5 is crucial for accurate and precise quantification of phenobarbital in complex biological matrices, a fundamental requirement for reliable pharmacokinetic data.
Introduction to Phenobarbital-D5 in Pharmacokinetic Studies
Phenobarbital is a long-acting barbiturate widely used as an anticonvulsant in preclinical and clinical settings. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is paramount for dose selection and safety assessment. Phenobarbital-D5, in which five hydrogen atoms on the ethyl group are replaced with deuterium, is an ideal internal standard for the bioanalysis of phenobarbital. Its chemical and physical properties are nearly identical to phenobarbital, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by mass spectrometry (MS), enabling accurate quantification of the analyte by correcting for variations in sample processing and instrument response.
In Vivo Pharmacokinetic Studies
The use of Phenobarbital-D5 is central to accurately determining the pharmacokinetic profile of phenobarbital in various preclinical species. Below are typical pharmacokinetic parameters of phenobarbital determined in studies that would employ such rigorous bioanalytical methods.
Data Presentation: In Vivo Pharmacokinetic Parameters of Phenobarbital
| Parameter | Rat | Mouse | Dog | Cat |
| Dose (mg/kg) | 20 (IP) | 60 (IP) | 12 (PO) | 10 (IV) |
| Tmax (h) | - | - | 4.2 | - |
| Cmax (µg/mL) | - | - | 23.5 | - |
| AUC (µg·h/mL) | - | - | 2758 | - |
| Half-life (t½) (h) | ~11 | ~15.8 | ~94 | ~58.8 |
| Clearance (mL/h/kg) | - | - | 6.2 | - |
| Volume of Distribution (L/kg) | - | - | - | 0.931 |
| Bioavailability (%) | - | - | 100 | - |
Data compiled from multiple sources. Specific study conditions may vary.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of phenobarbital following a single intravenous (IV) dose.
Materials:
-
Phenobarbital
-
Phenobarbital-D5 (as internal standard)
-
Male Sprague-Dawley rats (250-300 g)
-
Vehicle (e.g., saline, PEG400)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Dosing:
-
Acclimatize rats for at least 3 days before the study.
-
Fast animals overnight with free access to water.
-
Administer a single IV dose of phenobarbital (e.g., 10 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Collect samples into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze plasma samples for phenobarbital concentration using a validated LC-MS/MS method with Phenobarbital-D5 as the internal standard (see protocol below).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
-
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow of an in vivo pharmacokinetic study.
In Vitro Metabolism Studies
Phenobarbital-D5 is an essential tool for in vitro metabolism studies, such as determining metabolic stability and identifying the cytochrome P450 (CYP) enzymes responsible for its metabolism (reaction phenotyping).
Data Presentation: In Vitro Metabolism Parameters
| Assay | Matrix | Parameter | Value |
| Metabolic Stability | Human Liver Microsomes | Half-life (t½) (min) | > 60 |
| Intrinsic Clearance (µL/min/mg protein) | Low | ||
| Reaction Phenotyping | Human Liver Microsomes | Major Metabolizing Enzymes | CYP2C9, CYP2C19, CYP2E1 |
| Minor Metabolizing Enzymes | CYP1A2, CYP2B6, CYP3A4 |
Values are indicative and can vary based on experimental conditions.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
This protocol describes how to assess the metabolic stability of phenobarbital in human liver microsomes.
Materials:
-
Phenobarbital
-
Phenobarbital-D5 (as internal standard)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of phenobarbital in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of phenobarbital by diluting the stock solution in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add HLM to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the phenobarbital working solution to the HLM suspension to a final concentration of 1 µM.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding the aliquot to cold acetonitrile containing Phenobarbital-D5 (e.g., 100 ng/mL).
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining phenobarbital concentration at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of remaining phenobarbital against time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
-
Workflow for Metabolic Stability Assay
Caption: Workflow of an in vitro metabolic stability assay.
Experimental Protocol: CYP450 Reaction Phenotyping
This protocol is designed to identify the specific CYP enzymes responsible for phenobarbital metabolism using selective chemical inhibitors.
Materials:
-
Same as for the Metabolic Stability assay.
-
A panel of selective CYP inhibitors (e.g., Furafylline for CYP1A2, Ticlopidine for CYP2B6, Gemfibrozil for CYP2C8, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4).
Procedure:
-
Preparation:
-
Prepare solutions as described in the Metabolic Stability protocol.
-
Prepare stock solutions of each CYP inhibitor in a suitable solvent.
-
-
Incubation:
-
Set up a series of incubations, each containing HLM, phenobarbital, and the NADPH regenerating system.
-
To each incubation (except the control), add a specific CYP inhibitor at a concentration known to be selective.
-
A control incubation with no inhibitor should be run in parallel.
-
Pre-incubate the HLM with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Add phenobarbital and pre-incubate for another 5 minutes.
-
Initiate the reaction with the NADPH regenerating system.
-
Incubate for a fixed time (e.g., 30 minutes).
-
-
Sample Processing and Analysis:
-
Terminate the reactions and process the samples as described in the Metabolic Stability protocol, using Phenobarbital-D5 as the internal standard.
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Compare the amount of phenobarbital metabolized in the presence of each inhibitor to the control.
-
A significant decrease in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP enzyme in phenobarbital's metabolism.
-
Logical Diagram for CYP450 Reaction Phenotyping
Caption: Logical flow for identifying metabolizing enzymes.
Bioanalytical Method: LC-MS/MS Quantification of Phenobarbital
This section provides a general protocol for the quantification of phenobarbital in plasma using LC-MS/MS with Phenobarbital-D5 as the internal standard.
Data Presentation: LC-MS/MS Method Parameters
| Parameter | Typical Value |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transition (Phenobarbital) | e.g., m/z 231.1 → 188.1 |
| MRM Transition (Phenobarbital-D5) | e.g., m/z 236.1 → 193.1 |
| Linearity Range | 1 - 1000 ng/mL |
| Accuracy (%) | 95 - 105% |
| Precision (%CV) | < 15% |
Parameters need to be optimized for specific instrumentation.
Experimental Protocol: Plasma Sample Quantification
Materials:
-
Plasma samples containing phenobarbital
-
Phenobarbital-D5 stock solution
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ACN containing Phenobarbital-D5 (e.g., 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate phenobarbital and Phenobarbital-D5 using a suitable gradient elution.
-
Detect and quantify the analytes using Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of phenobarbital to Phenobarbital-D5 against the concentration of the calibration standards.
-
Determine the concentration of phenobarbital in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow for Bioanalytical Sample Analysis
Caption: Workflow for bioanalytical sample processing and analysis.
Conclusion
The use of Phenobarbital-D5 as an internal standard is indispensable for the accurate and reliable quantification of phenobarbital in preclinical pharmacokinetic studies. The detailed protocols and data presented in these application notes provide a robust framework for researchers to design and execute their studies, ensuring high-quality data for informed decision-making in the drug development process. The provided workflows and diagrams offer a clear visual guide to the experimental procedures.
The Role of Phenobarbital-D5 in Forensic Toxicology Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenobarbital, a long-acting barbiturate, is a central nervous system depressant historically used as a sedative and anticonvulsant. Due to its potential for abuse and its role in drug-facilitated crimes and overdoses, the accurate and reliable screening and quantification of phenobarbital in biological specimens is a critical task in forensic toxicology. This application note details the essential role of Phenobarbital-D5 as a deuterated internal standard in the robust and precise quantification of phenobarbital using mass spectrometry-based methods, which are the gold standard in forensic analysis.
Principle of the Method: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as Phenobarbital-D5, is fundamental to achieving high-quality quantitative results in mass spectrometry (LC-MS/MS or GC-MS). In this approach, a known amount of Phenobarbital-D5 is added to each sample at the beginning of the analytical process. Phenobarbital-D5 is chemically identical to phenobarbital, but five of its hydrogen atoms have been replaced with deuterium. This results in a molecule that behaves identically during sample extraction, derivatization (for GC-MS), and chromatographic separation, but has a different mass-to-charge ratio (m/z) that is distinguishable by the mass spectrometer.
By measuring the ratio of the analyte (phenobarbital) to the internal standard (Phenobarbital-D5), any variations in sample volume, extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can be effectively normalized. This ensures a highly accurate and precise quantification of phenobarbital in complex biological matrices such as blood, urine, and hair.
Data Presentation: Quantitative Method Performance
The following table summarizes typical quantitative performance parameters for the analysis of phenobarbital using Phenobarbital-D5 as an internal standard across various analytical methods and biological matrices.
| Biological Matrix | Analytical Method | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (%) | Reference |
| Whole Blood | DART-HRMS | 10 - 1000 ng/mL | 10 ng/mL | < 10.4% | 87.6 - 106.7% | [1] |
| Dried Blood Spots | LC-MS/MS | 1 - 100 mg/L | 1 mg/L | 2.29 - 6.71% | 96.54 - 103.87% | [2] |
| Urine | FI-MS/MS | 50 - 2000 ng/mL | 50 ng/mL | < 3.0% | < 5.0% (relative error) | [3] |
| Urine | LC-MS/MS | 25 - 2000 ng/mL | 25 ng/mL | Not Specified | Not Specified | [4] |
| Hair | GC-MS | 0.25 - 10 ng/mg | 0.25 ng/mg | < 6% | Not Specified | [5] |
| Hair | UHPLC-HRMS | 0.02 - 20.00 ng/mg | 0.02 ng/mg | < 15% | 85-115% | [6][7] |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; DART-HRMS: Direct Analysis in Real Time-High Resolution Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; FI-MS/MS: Flow Injection-Tandem Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry; UHPLC-HRMS: Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry.
Experimental Protocols
The following are detailed protocols for the extraction and analysis of phenobarbital from various biological matrices using Phenobarbital-D5 as an internal standard.
Protocol 1: Liquid-Liquid Extraction of Phenobarbital from Whole Blood for LC-MS/MS Analysis
This protocol is adapted from a validated method for the analysis of barbiturates in biological matrices.
1. Materials and Reagents:
-
Phenobarbital and Phenobarbital-D5 standards
-
Methanol (HPLC grade)
-
n-hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
2. Sample Preparation:
-
To 0.1 mL of whole blood sample (calibrator, control, or unknown), add a known amount of Phenobarbital-D5 internal standard solution.
-
Add 400 µL of an extraction solvent mixture of n-hexane and ethyl acetate (1:9 v/v).
-
Vortex the mixture for approximately 15 seconds.[8]
-
Centrifuge the sample at approximately 2800 rpm for 15 minutes to separate the organic and aqueous layers.[8]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]
3. LC-MS/MS Parameters (Typical):
-
Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18, 2.1 x 100 mm, 2.7 µm).[8]
-
Mobile Phase A: 5 mM ammonium acetate in water.[8]
-
Mobile Phase B: Methanol.[8]
-
Gradient: Optimized to separate phenobarbital from other potential interferences.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[8]
-
MRM Transitions:
-
Phenobarbital: Optimized precursor > product ion transitions.
-
Phenobarbital-D5: Optimized precursor > product ion transitions.
-
Protocol 2: Solid-Phase Extraction of Phenobarbital from Urine for GC-MS Analysis
This protocol is based on a well-established method for the extraction of barbiturates from urine.
1. Materials and Reagents:
-
Phenobarbital and Phenobarbital-D5 standards
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
100 mM Sodium acetate buffer (pH 7.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut Certify II)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Derivatizing agent (e.g., TMPAH in methanol)
-
GC-MS system
2. Sample Preparation:
-
To a urine sample, add a known amount of Phenobarbital-D5 internal standard.
-
Adjust the pH of the urine sample to between 5 and 7.
-
Condition the SPE column with 2 mL of methanol, followed by 2 mL of 100 mM sodium acetate buffer (pH 7.0).[9]
-
Load the urine sample onto the SPE column and allow it to pass through at a slow flow rate.[9]
-
Wash the column with 1 mL of 100 mM sodium acetate buffer (pH 7.0).[9]
-
Dry the column under full vacuum for 5 minutes.[9]
-
Elute the analytes with 2 mL of a hexane-ethyl acetate mixture (75:25 v/v).[9]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent and add the derivatizing agent (e.g., 100 µL of TMPAH in methanol) for methylation.[10]
3. GC-MS Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Optimized for the separation of derivatized barbiturates.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) of characteristic ions for methylated phenobarbital and Phenobarbital-D5.
Protocol 3: Extraction of Phenobarbital from Hair for GC-MS Analysis
This protocol is based on a published method for the analysis of phenobarbital in hair.[11]
1. Materials and Reagents:
-
Phenobarbital and Phenobarbital-D5 standards
-
Dichloromethane
-
NH4Cl/HCl buffer (pH 2.0)
-
Chloroform
-
Isopropanol
-
n-heptane
-
Ball mill
-
Solid-phase extraction columns (e.g., Extrelut)
-
GC-MS system
2. Sample Preparation:
-
Wash approximately 250 mg of hair with dichloromethane to remove external contamination.
-
Grind the washed and dried hair to a fine powder using a ball mill.[11]
-
To a 50 mg sample of the powdered hair, add 3 mL of NH4Cl/HCl buffer (pH 2.0) containing a known amount of Phenobarbital-D5.[11]
-
Stir the mixture mechanically for 10 minutes.[11]
-
Perform a solid-phase extraction using an Extrelut column.
-
Elute the analytes with a mixture of chloroform, isopropanol, and n-heptane (50:17:33 v/v/v).[11]
-
Evaporate the eluate and reconstitute in a suitable solvent for GC-MS analysis.
3. GC-MS Parameters (Typical):
-
Column: DB-5MS or similar.
-
Acquisition Mode: Full scan (e.g., 40-240 amu) or SIM.
-
Quantification Ions: m/z 204 for phenobarbital and m/z 209 for Phenobarbital-D5.[11]
Visualizations
Logical Relationship: Principle of Internal Standard Quantification
Caption: Principle of quantification using a deuterated internal standard.
Experimental Workflow: Forensic Toxicology Screening
References
- 1. researchgate.net [researchgate.net]
- 2. A new rapid micromethod for the assay of phenobarbital from dried blood spots by LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 4. gentechscientific.com [gentechscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of barbiturates in hair samples by using a validated UHPLC-HRMS method: application in investigation of drug-facilitated sexual assault - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dfs.virginia.gov [dfs.virginia.gov]
- 9. d.docksci.com [d.docksci.com]
- 10. wsp.wa.gov [wsp.wa.gov]
- 11. Phenobarbital in hair and drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Phenobarbital in Human Serum/Plasma using Phenobarbital-D5 by LC-MS/MS for Therapeutic Drug Monitoring
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative determination of phenobarbital in human serum or plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method employs a stable isotope-labeled internal standard, Phenobarbital-D5, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM).
Introduction
Phenobarbital is a long-acting barbiturate widely used as an anticonvulsant for the treatment of various types of seizures.[1][2][3] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of phenobarbital is crucial to optimize efficacy while minimizing toxicity.[4][5] The therapeutic range for phenobarbital is generally accepted to be 10-40 µg/mL.[3][6] This application note describes a robust and sensitive LC-MS/MS method for the quantification of phenobarbital in serum and plasma, utilizing Phenobarbital-D5 as an internal standard to correct for matrix effects and variations in sample processing.
Principle of the Method
The method involves a simple protein precipitation step to extract phenobarbital and the internal standard (Phenobarbital-D5) from the biological matrix. The extracted sample is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. The concentration of phenobarbital is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Acetic Acid or Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Trichloroacetic acid (TCA) (Optional for protein precipitation)[4]
-
-
Biological Matrix:
-
Drug-free human serum or plasma
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of Phenobarbital and Phenobarbital-D5 in methanol to obtain a final concentration of 1 mg/mL for each.
-
Store stock solutions at 2-8°C in amber vials.[4]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Phenobarbital by serially diluting the primary stock solution with methanol or a suitable solvent mixture.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the Phenobarbital-D5 primary stock solution with methanol to achieve a final concentration suitable for spiking into calibration standards, quality controls, and unknown samples (e.g., 500 ng/mL).[7]
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards:
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in drug-free human serum or plasma. These should be prepared from a separate weighing of the reference standard, if possible.
-
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of serum/plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a specified volume of the Phenobarbital-D5 internal standard working solution.
-
Add three volumes of cold methanol (e.g., 300 µL) to precipitate proteins.[11]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 13,000 g) for 10 minutes to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. A dilution with water may be necessary depending on the LC conditions.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for individual instruments.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | C18 or C8 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[4][9][10] |
| Mobile Phase A | Water with 0.1% Acetic Acid or 2 mM Ammonium Acetate[11] |
| Mobile Phase B | Acetonitrile or Methanol[11] |
| Gradient | Isocratic or gradient elution suitable for separating phenobarbital from matrix components. |
| Flow Rate | 0.2 - 0.5 mL/min[4] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 45°C[4][11] |
| Run Time | < 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[7][11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Phenobarbital: 231.1Phenobarbital-D5: 236.1 |
| Product Ion (m/z) | Phenobarbital: 188.0Phenobarbital-D5: 193.0 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 - 200 ms |
Data Analysis and Quantification
-
Integrate the chromatographic peaks for both phenobarbital and Phenobarbital-D5.
-
Calculate the peak area ratio of phenobarbital to Phenobarbital-D5.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model with a weighting factor of 1/x or 1/x².
-
Determine the concentration of phenobarbital in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
The following tables summarize typical validation parameters for a similar LC-MS/MS method for phenobarbital quantification.
Table 3: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Phenobarbital | 1.0 - 100.0[8] | > 0.99[8][12] |
Table 4: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 3.0 | < 10%[12] | < 10%[12] | ± 15%[12] |
| Medium | 25.0 | < 10%[12] | < 10%[12] | ± 15%[12] |
| High | 75.0 | < 10%[12] | < 10%[12] | ± 15%[12] |
Visualizations
Caption: Experimental workflow for phenobarbital TDM.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the therapeutic drug monitoring of phenobarbital in human serum and plasma. The use of a stable isotope-labeled internal standard, Phenobarbital-D5, ensures reliable quantification by compensating for potential analytical variations. This method is well-suited for clinical and research laboratories requiring accurate measurement of phenobarbital concentrations to aid in dose adjustments and improve patient outcomes.
References
- 1. Phenobarbital-D5 (deuterium label on ring) | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 2. Phenobarbital-D₅ (deuterium label on side chain), 100 μg/mL [store.dtpm.com]
- 3. Phenobarbital Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. maturityneedlework.com [maturityneedlework.com]
- 5. researchgate.net [researchgate.net]
- 6. sekisuimedical.jp [sekisuimedical.jp]
- 7. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 8. A new rapid micromethod for the assay of phenobarbital from dried blood spots by LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of phenobarbital in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid quantification of phenobarbital and barbital in human whole blood by liquid-liquid extraction combined with DART-orbitrap-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Phenobarbital Analysis by Liquid Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the peak shape of phenobarbital in liquid chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak shape, especially peak tailing, for phenobarbital?
Peak tailing is the most common peak shape distortion in liquid chromatography and can be caused by several factors.[1] For phenobarbital, the primary causes include:
-
Secondary Silanol Interactions: Phenobarbital is a weakly acidic compound (pKa ≈ 7.4).[2] Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns (like C18) can interact with the analyte.[3][4] These secondary interactions, in addition to the primary hydrophobic retention mechanism, can lead to significant peak tailing.[1][5]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of phenobarbital, the analyte can exist in both ionized and unionized forms, leading to broadened or asymmetrical peaks.[5][6] Precise pH control is critical for maintaining a single ionic state and achieving a sharp, symmetrical peak.[6]
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, most commonly fronting, but tailing is also possible.[7][8]
-
Extra-Column Effects: Dead volume within the HPLC system, such as from overly long or wide-diameter tubing, can cause the peak to broaden and tail.[5][9]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion and poor shape.[7][9]
Q2: How does the mobile phase pH specifically affect the peak shape of phenobarbital?
The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like phenobarbital.[10] Phenobarbital has a pKa of approximately 7.4.[2]
-
At pH << pKa (e.g., pH 3-5): Phenobarbital will be in its protonated, neutral form. This form is more hydrophobic and will be well-retained on a reversed-phase column. Operating at a pH at least 2 units away from the pKa generally ensures a single form of the analyte, leading to sharper, more symmetrical peaks.[11] Furthermore, a low pH (e.g., below 3) suppresses the ionization of acidic silanol groups on the silica surface, minimizing secondary interactions that cause tailing.[1][8]
-
At pH ≈ pKa (e.g., pH 6-8): The mobile phase pH is too close to the pKa, causing phenobarbital to exist as a mixture of its neutral and ionized forms. This results in peak broadening or splitting, as the two forms may have different retention times.[6]
-
At pH >> pKa (e.g., pH 9): Phenobarbital will be in its deprotonated, anionic form. This form is more polar and will be less retained, eluting earlier from the column.[10] While this can be a valid approach, it's important to ensure the column is stable at higher pH values.[12]
For robust method development, it is recommended to work at a pH at least 1.5-2 units away from the analyte's pKa to ensure retention time stability and good peak shape.[11]
Q3: What is a good starting point for mobile phase composition?
A common starting point for phenobarbital analysis is a reversed-phase method using a C18 column. The mobile phase typically consists of a mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer.
-
Acetonitrile vs. Methanol: Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol.[13] Many validated methods use acetonitrile.
-
Buffer: A buffer is essential to control the mobile phase pH. Phosphate or acetate buffers are commonly used.[14][15] The buffer concentration should be sufficient to maintain the target pH (typically 20-50 mM).
Several studies have demonstrated successful separation with various compositions. For example, a mobile phase of acetonitrile and water (30:70, v/v) has been shown to be effective.[16] Another approach utilized a combination of acetonitrile, methanol, and an ammonium acetate buffer.[14] The optimal ratio will depend on the specific column and other chromatographic conditions.
Q4: Which HPLC column is recommended for phenobarbital analysis?
The choice of column is critical for achieving good peak shape.
-
Stationary Phase: C18 is the most common stationary phase, but C8 and C12 have also been used successfully.[16][17]
-
End-capping: To minimize peak tailing from silanol interactions, it is highly recommended to use a modern, high-purity silica column that has been thoroughly end-capped.[1][18] End-capping is a process where residual silanol groups are chemically bonded with a small, inert compound to make them unavailable for secondary interactions.[12][18]
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm or 2.7 µm) can provide higher efficiency and sharper peaks, leading to better resolution.[19][20]
Q5: Can my sample preparation and injection technique affect peak shape?
Yes. The sample diluent and injection volume can significantly impact peak shape.
-
Sample Solvent: Ideally, the sample should be dissolved in the mobile phase itself.[8] If a stronger solvent must be used for solubility reasons, the injection volume should be kept as small as possible to minimize peak distortion.[7]
-
Injection Volume and Mass: Overloading the column with too much analyte is a common cause of peak fronting or tailing.[8] If you observe that peak shape degrades as the sample concentration increases, try reducing the injection volume or diluting the sample.
Troubleshooting Guides
Guide 1: Systematic Approach to Eliminating Peak Tailing
This guide provides a step-by-step workflow to diagnose and resolve peak tailing issues with phenobarbital.
Guide 2: Visualizing the Cause of Peak Tailing
Peak tailing for phenobarbital on silica-based columns is often caused by secondary interactions with residual silanol groups. This diagram illustrates the dual retention mechanism that leads to an asymmetric peak.
Quantitative Data & Experimental Protocols
Table 1: Summary of Published HPLC Methods for Phenobarbital
This table summarizes various chromatographic conditions that have been successfully used for the analysis of phenobarbital.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Shimpack XR-ODS (C18)[16] | ZORBAX SB C18[14] | C12 Analytical Column[17] | HS-5 C8 Column[2] |
| Mobile Phase | Acetonitrile:Water (30:70, v/v)[16] | Acetonitrile:Methanol:Ammonium Acetate Buffer (20:20:60, v/v/v)[14] | Water:Acetonitrile:Methanol (58.8:15.2:26, v/v/v)[17] | Acetonitrile:Ammonium Acetate Buffer (50 mM, pH 6.8) (35:65, v/v)[2] |
| Flow Rate | 0.2 mL/min[16] | 1.0 mL/min[14] | 1.2 mL/min[17] | 0.7 mL/min[2] |
| Temperature | 30 °C[16] | 30 °C[14] | 35 °C[17] | Ambient (24 ± 2 ºC)[2] |
| Detection (UV) | 210 nm[16] | 254 nm[14] | 205 nm[17] | 240 nm[2] |
Protocol: General Method for Improving Phenobarbital Peak Shape
This protocol provides a detailed methodology for systematically optimizing the peak shape of phenobarbital.
1. Materials and Reagents:
-
Phenobarbital reference standard
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Buffer reagents (e.g., monobasic potassium phosphate, phosphoric acid, ammonium acetate)
-
HPLC column (recommendation: a modern, end-capped C18 column, e.g., 4.6 x 150 mm, 3.5 µm)
2. Mobile Phase Preparation (Example: pH 3.0 Phosphate Buffer):
-
Prepare a 25 mM phosphate buffer: Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
Adjust the pH of the aqueous buffer solution to 3.0 ± 0.05 using dilute phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.[2]
-
Prepare the final mobile phase by mixing the filtered buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (start with 70:30 Buffer:Acetonitrile).
-
Degas the mobile phase thoroughly using sonication or vacuum degassing.
3. Standard Solution Preparation:
-
Prepare a stock solution of phenobarbital (e.g., 1 mg/mL) in a suitable solvent like methanol.[16]
-
Prepare a working standard solution (e.g., 20 µg/mL) by diluting the stock solution with the initial mobile phase. This minimizes solvent mismatch effects.
4. Chromatographic System Setup and Equilibration:
-
Install the analytical column.
-
Purge the HPLC system with the prepared mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min) and allow the mobile phase to run through the column for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature (e.g., 30 °C) and the UV detector wavelength (e.g., 210 nm).[16]
5. System Suitability and Analysis:
-
Inject the working standard solution multiple times (e.g., n=5).
-
Evaluate the system suitability parameters:
-
Peak Tailing Factor (Asymmetry): The target is a value between 0.9 and 1.2. Values > 1.5 may indicate significant tailing.[1]
-
Retention Time Repeatability: The relative standard deviation (RSD) should be < 1%.
-
Peak Area Repeatability: The RSD should be < 2%.
-
6. Optimization Steps (If Peak Shape is Poor):
-
Adjust Mobile Phase pH: If tailing is observed, ensure the pH is low enough (e.g., 2.5-3.5) to suppress silanol activity.
-
Modify Organic Ratio: Adjust the percentage of acetonitrile or methanol to optimize retention time. Shorter retention times can sometimes lead to sharper peaks.[9]
-
Change Column: If tailing persists, test a different column, particularly one known for excellent performance with basic or polar compounds (indicating superior end-capping or a different base silica).
-
Lower Sample Load: Dilute the sample and re-inject to confirm if the issue is related to mass overload.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. scielo.br [scielo.br]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. i01.yizimg.com [i01.yizimg.com]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. mastelf.com [mastelf.com]
- 14. researchgate.net [researchgate.net]
- 15. impactfactor.org [impactfactor.org]
- 16. maturityneedlework.com [maturityneedlework.com]
- 17. scielo.br [scielo.br]
- 18. LC Technical Tip [discover.phenomenex.com]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Mitigating matrix effects in the analysis of phenobarbital with Phenobarbital-D5.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phenobarbital-D5 as an internal standard to mitigate matrix effects in the quantitative analysis of phenobarbital by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Phenobarbital-D5 in the analysis of phenobarbital?
A1: Phenobarbital-D5 is a stable isotope-labeled internal standard (SIL-IS) used to improve the accuracy and precision of phenobarbital quantification.[1][2] Because it is structurally and chemically almost identical to phenobarbital, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects that can cause ion suppression or enhancement.[3]
Q2: How does Phenobarbital-D5 specifically mitigate matrix effects?
A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) of the analyte signal, resulting in inaccurate quantification. Since Phenobarbital-D5 behaves nearly identically to phenobarbital during ionization, any suppression or enhancement affecting the analyte will similarly affect the internal standard.[3] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a more accurate and reproducible measurement.[5]
Q3: What are common sample preparation techniques to reduce matrix effects before analysis?
A3: Several techniques can be employed to minimize the impact of matrix components:
-
Liquid-Liquid Extraction (LLE): This classic technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases.[6] It is effective at removing many interfering substances.[7]
-
Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup by retaining the analyte on a solid sorbent while matrix components are washed away, or vice-versa.[6][7] This can be highly effective for complex matrices like plasma or urine.[8]
-
Protein Precipitation (PPT): A simple and rapid method where a solvent (e.g., acetonitrile or methanol) is added to a biological sample to precipitate proteins, which are then removed by centrifugation.[6]
-
Dilute-and-Shoot: In this approach, the sample is simply diluted with a suitable solvent before injection.[5][9] This reduces the concentration of matrix components introduced into the MS source. This method is fast but may not be suitable for analytes at very low concentrations.[9]
Troubleshooting Guide
Issue 1: High variability in results between replicate injections of the same sample.
| Potential Cause | Troubleshooting Step |
| Inconsistent Ionization | Ensure the MS source is clean and stable. Check for fluctuations in spray voltage or gas flows. |
| Matrix Effects | Verify that Phenobarbital-D5 is effectively compensating for matrix variability. Evaluate the matrix effect by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.[5] |
| Sample Preparation Inconsistency | Review the sample preparation protocol for any steps that could introduce variability, such as inconsistent vortexing, evaporation, or reconstitution steps. |
| Injector Carryover | Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the injector wash method. |
Issue 2: Low recovery of both phenobarbital and Phenobarbital-D5.
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the pH of the sample and the choice of extraction solvent for LLE. For SPE, ensure the correct sorbent and elution solvent are being used. |
| Analyte Degradation | Investigate the stability of phenobarbital and Phenobarbital-D5 under the extraction and storage conditions.[5] |
| Incomplete Reconstitution | After evaporation, ensure the residue is fully redissolved by vortexing or sonicating in the reconstitution solvent. |
Issue 3: Poor peak shape for phenobarbital and/or Phenobarbital-D5.
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Ensure the mobile phase is compatible with the analyte and the analytical column. An incorrect pH or organic solvent composition can lead to poor peak shape. |
| Column Overload | Injecting too high a concentration of the analyte can lead to fronting or tailing peaks. Dilute the sample if necessary. |
| Column Degradation | The analytical column may be degraded. Try flushing the column or replacing it if the problem persists. |
Issue 4: Suspected significant matrix effect despite using Phenobarbital-D5.
| Potential Cause | Troubleshooting Step |
| Severe Ion Suppression | Even with an internal standard, extreme matrix effects can suppress the signal to a point where it is difficult to detect. Enhance sample cleanup by using a more rigorous extraction method like SPE.[6][8] |
| Differential Matrix Effects | In rare cases, the matrix might affect the analyte and internal standard slightly differently. Evaluate the matrix effect across multiple sources of the biological matrix.[5] |
| Co-eluting Interferences | An isobaric interference may be co-eluting with the analyte or internal standard. Adjust the chromatographic method to improve separation. |
Quantitative Data Summary
The following tables summarize typical quantitative data from studies using Phenobarbital-D5 for the analysis of phenobarbital.
Table 1: Matrix Effect and Recovery in Human Urine
| Analyte | Concentration (ng/mL) | Absolute Matrix Effect (%) | Relative Matrix Effect (%) |
| Phenobarbital | 125 | 102.6 - 113.2 | 92.1 - 112.4 |
| 445 | 102.6 - 113.2 | 92.1 - 112.4 | |
| 1600 | 102.6 - 113.2 | 92.1 - 112.4 |
Data adapted from a study using a dilute-and-shoot method.[5]
Table 2: Recovery in Different Blood Matrices
| Analyte | Matrix | Recovery (%) (SD) |
| Phenobarbital | Blank Blood | 69 (4) |
| Antemortem Blood | 69 (5) | |
| Postmortem Blood | 66 (2) | |
| Phenobarbital-D5 | Blank Blood | 68 (4) |
| Antemortem Blood | 64 (2) | |
| Postmortem Blood | 64 (3) |
Data from a study using liquid-liquid extraction.[3]
Table 3: Intra- and Inter-Day Precision and Accuracy in Human Urine
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LQC | 125 | 2.0 - 2.5 | 1.98 - 3.78 | 1.0 - 3.0 | 1.47 - 4.19 |
| MQC | 445 | 2.0 - 2.5 | 1.98 - 3.78 | 1.0 - 3.0 | 1.47 - 4.19 |
| HQC | 1600 | 2.0 - 2.5 | 1.98 - 3.78 | 1.0 - 3.0 | 1.47 - 4.19 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control.[5]
Experimental Protocols
Protocol 1: Dilute-and-Shoot for Phenobarbital in Urine
-
Sample Preparation:
-
Take 100 µL of human urine.
-
Add internal standard (Phenobarbital-D5) to a final concentration of 500 ng/mL.
-
For samples containing glucuronide conjugates, perform enzymatic hydrolysis with β-glucuronidase.
-
Dilute the sample 10-fold with deionized water.
-
Centrifuge at 13,000 g for 20 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.[5]
-
-
LC-MS/MS Parameters:
-
Instrumentation: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.[5]
-
MRM Transitions:
-
Phenobarbital: Monitor appropriate precursor and product ions.
-
Phenobarbital-D5: Monitor appropriate precursor and product ions.[10]
-
-
Mobile Phase: An isocratic flow of 5 mM ammonium acetate in 70% acetonitrile at a flow rate of 0.3 mL/min.[5]
-
Protocol 2: Liquid-Liquid Extraction for Phenobarbital in Blood
-
Sample Preparation:
-
Take 0.2 mL of blood.
-
Add 1.0 mL of methanol to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant for further extraction with a suitable organic solvent (e.g., a mixture of o-xylene and ethyl acetate).[11]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.[3]
-
-
LC-MS/MS Parameters:
Visualizations
Caption: Mitigation of matrix effects using Phenobarbital-D5.
Caption: General sample preparation workflow for phenobarbital analysis.
References
- 1. A new rapid micromethod for the assay of phenobarbital from dried blood spots by LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 3. dfs.virginia.gov [dfs.virginia.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Phenobarbital, Pentobarbital, Amobarbital and Secobarbital in Raw Milk via Liquid Chromatography with Electron Spray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Strategies to minimize ion suppression for phenobarbital in ESI-MS.
Welcome to the technical support center for the analysis of phenobarbital using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for phenobarbital analysis?
A1: Ion suppression is a matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, phenobarbital, in the ESI source.[1] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and decreased reproducibility.[1][2] The mechanism often involves competition for droplet surface access or gas-phase reactions within the ESI source.
Q2: My phenobarbital signal is low and inconsistent. What are the most common causes related to ion suppression?
A2: Low and inconsistent signals for phenobarbital are frequently due to ion suppression from matrix components. The most common culprits are phospholipids from plasma or serum samples, salts, and other small molecules that co-elute with phenobarbital.[3] Inadequate sample preparation is often the primary reason for high levels of these interfering substances.[4] Other factors can include suboptimal chromatographic separation or inefficient ESI source parameters.
Q3: Which ionization polarity, positive or negative, is better for phenobarbital analysis?
A3: Phenobarbital is an acidic compound and is most commonly analyzed in negative ion mode (ESI-) due to its favorable deprotonation.[5][6] However, analysis in positive ion mode (ESI+) is possible, often through the formation of adducts, such as sodium formate adducts ([M+HCOONa+Na]⁺).[5][7] While negative mode generally offers higher sensitivity for phenobarbital itself, positive mode might be used in broader screening methods.[7] The choice may depend on the specific requirements of the assay and the potential for interference in each polarity.
Q4: Can I use a "dilute-and-shoot" method for phenobarbital, and what are its pros and cons?
A4: Yes, a "dilute-and-shoot" method, where the sample is simply diluted before injection, can be a viable and rapid approach for quantifying phenobarbital, particularly in urine samples.[8][9] This technique minimizes matrix effects by reducing the concentration of interfering compounds.[8][10]
-
Pros: It is fast, simple, and reduces sample preparation time significantly.[8]
-
Cons: The sensitivity might be lower due to the dilution factor, which could be a limitation for samples with very low concentrations of phenobarbital.[10] Its effectiveness is highly dependent on the complexity of the matrix.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise / High Background
This issue often points to significant ion suppression from the sample matrix or suboptimal instrument settings.
Troubleshooting Steps & Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][4]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to protein precipitation by partitioning phenobarbital into an immiscible organic solvent.[4][6]
-
Solid-Phase Extraction (SPE): Provides excellent cleanup by selectively retaining phenobarbital while washing away interfering compounds like salts and phospholipids.[11][12]
-
Phospholipid Removal Plates: Specialized SPE plates can be used to specifically target and remove phospholipids, a major source of ion suppression in plasma and serum.[3]
-
-
Optimize Chromatography: Ensure phenobarbital is chromatographically separated from the regions most affected by ion suppression (the solvent front and late-eluting components).[1]
-
Adjust Gradient: Modify the gradient elution program to better resolve phenobarbital from co-eluting matrix components.
-
Change Mobile Phase Composition: Using acetonitrile instead of methanol has been shown to result in sharper peaks and greater signal intensity for barbiturates.[11]
-
-
Optimize ESI Source Parameters: Fine-tuning the source conditions can significantly improve the signal and reduce background noise.[8][13]
-
Flow Rate: Reducing the flow rate into the mass spectrometer (e.g., to the nL/min range using a flow splitter) can decrease ion suppression and improve sensitivity.[1][14]
-
Gas and Temperature Settings: Optimize nebulizer gas pressure, drying gas flow, and temperature to ensure efficient desolvation and ionization.[13][15]
-
Capillary Voltage: Adjust the capillary voltage to maximize the phenobarbital signal; excessively high voltages can cause instability or in-source fragmentation.[13][16]
-
Issue 2: Poor Reproducibility and Accuracy
Inaccurate and irreproducible results, even with detectable signal, can be a symptom of variable ion suppression between samples.
Troubleshooting Steps & Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS (e.g., Phenobarbital-D5) co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction during data processing.[9][17]
-
Evaluate Matrix Effects Systematically: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a phenobarbital standard into the MS while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate where co-eluting matrix components are causing suppression.[1]
-
Dilute the Sample Extract: If sensitivity allows, diluting the final extract can mitigate ion suppression by lowering the concentration of interfering species.[8][10] A 10-fold dilution has been shown to be effective for urine samples.[9]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Phenobarbital from Plasma
This protocol is adapted from methodologies that prioritize sample cleanup to reduce matrix effects.[6][18]
-
Sample Preparation: To 100 µL of plasma sample, add the internal standard (e.g., Phenobarbital-D5).
-
Extraction: Add 400 µL of an extraction solvent mixture (e.g., 1:9 n-hexane:ethyl acetate).[6]
-
Vortex: Vortex the mixture vigorously for 5 minutes.
-
Centrifugation: Centrifuge at approximately 2800 rpm for 15 minutes to separate the layers.[6]
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: "Dilute-and-Shoot" for Phenobarbital in Urine
This protocol is based on a simplified approach for rapid analysis.[8][9]
-
Sample Preparation: Take 100 µL of the urine sample.
-
Hydrolysis (if required): For conjugated phenobarbital, perform enzymatic hydrolysis (e.g., with β-glucuronidase).[8]
-
Dilution: Add 900 µL of deionized water (or initial mobile phase) to the sample for a 10-fold dilution.[8][9]
-
Centrifugation: Centrifuge the diluted sample at high speed (e.g., 13,000 g) for 20 minutes to pellet any particulates.[8]
-
Analysis: Transfer the supernatant to an autosampler vial and inject directly into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical performance data from validated methods for phenobarbital analysis, highlighting the impact of different strategies.
Table 1: Sample Preparation Method Comparison
| Sample Preparation Method | Matrix | Recovery (%) | Key Advantage | Reference |
| Solid-Phase Extraction (SPE) | Raw Milk | 85.0 - 113.5% | Excellent for removing fats and impurities | [11][12] |
| Liquid-Liquid Extraction (LLE) | Plasma | 70 - 80% | Good cleanup, better than PPT | [6][19] |
| Dilute-and-Shoot (10x) | Urine | Not reported | High throughput, simplicity | [8][9] |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Method 1 (SPE - Milk) | Method 2 (Dilute-and-Shoot - Urine) |
| Column | CSH C18 | Not Applicable (Flow Injection) |
| Mobile Phase | Water and Acetonitrile with gradient | 5 mM ammonium acetate in 70% acetonitrile |
| Ionization Mode | ESI- | ESI- |
| Linear Range | 10 - 1000 ng/mL | 50 - 2000 ng/mL |
| LLOQ | 10 ng/mL | 50 ng/mL |
| Intra-assay Precision (%RSD) | < 9.8% | < 3.0% |
| Reference | [11] | [8][9] |
Visual Workflows
Caption: Troubleshooting workflow for low phenobarbital signal.
Caption: Key strategies to minimize ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. dfs.virginia.gov [dfs.virginia.gov]
- 7. Identification of phenobarbital and other barbiturates in forensic drug screening using positive electrospray ionization liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 9. A dilute-and-shoot flow-injection tandem mass spectrometry method for quantification of phenobarbital in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. Simultaneous Determination of Phenobarbital, Pentobarbital, Amobarbital and Secobarbital in Raw Milk via Liquid Chromatography with Electron Spray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 14. Reduction of signal suppression effects in ESI-MS using a nanosplitting device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. scielo.br [scielo.br]
Optimizing the extraction recovery of phenobarbital from biological matrices.
Technical Support Center: Optimizing Phenobarbital Extraction Recovery
Welcome to the technical support center for optimizing the extraction recovery of phenobarbital from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues that can arise during the extraction of phenobarbital from biological samples.
1. Issue: Low Extraction Recovery
Possible Cause 1: Suboptimal pH of the Sample Solution
-
Explanation: Phenobarbital is a weak acid with a pKa of approximately 7.4.[1] The pH of the biological sample (donor solution) is crucial for ensuring it is in a neutral, unionized state, which is necessary for efficient partitioning into an organic solvent during Liquid-Liquid Extraction (LLE) or retention on a Solid-Phase Extraction (SPE) column. For electromembrane extraction (EME), the pH of both the donor and acceptor solutions must be optimized.[2]
-
Solution:
-
For LLE and SPE: Adjust the pH of the sample to be acidic.[3] For instance, acidification of the donor phase is recommended to deionize the analyte for transfer into the organic phase.[3]
-
For EME: The optimal pH for the donor solution has been found to be 9.0, while the acceptor solution should be at a pH of 13 for maximum extraction efficiency.[2]
-
Possible Cause 2: Inappropriate Extraction Solvent or SPE Cartridge
-
Explanation: The choice of solvent in LLE and the type of sorbent in SPE are critical for effective extraction. The solvent should have a high affinity for phenobarbital and be immiscible with the sample matrix. For SPE, the sorbent should effectively retain phenobarbital while allowing interfering substances to be washed away.
-
Solution:
-
LLE: A mixture of o-xylene and ethyl acetate (1:6 ratio) has been shown to yield high recovery rates for phenobarbital from whole blood.[4] Another effective solvent is tert-butyl methyl ether.[5] Diethyl ether has also been used for extraction at a pH of 4.[6]
-
SPE: Bond Elut Certify II columns, which have hydrophobic, polar, and ion-exchange interactions, have demonstrated over 90% extraction efficiency for barbiturates from urine.[7]
-
Possible Cause 3: Incomplete Protein Precipitation
-
Explanation: Proteins in biological matrices like plasma and serum can bind to phenobarbital, preventing its extraction. If protein precipitation is used as a sample preparation step, incomplete removal of proteins can lead to low recovery.
-
Solution:
-
Ensure thorough mixing and appropriate concentrations of the precipitating agent. Acetonitrile is an effective solvent for protein precipitation and extraction of phenobarbital.[8] Trichloroacetic acid (TCA) can also be used to precipitate proteins.[9]
-
Centrifuge the sample at a sufficient speed and for an adequate duration to ensure a clear supernatant for extraction.[9]
-
Possible Cause 4: Matrix Effects
-
Explanation: Components of the biological matrix other than proteins can interfere with the extraction process or the final analysis, leading to ion suppression or enhancement in mass spectrometry, which can be misinterpreted as low recovery.
-
Solution:
-
Dilute the sample. For example, plasma and urine samples can be diluted with distilled water (e.g., in a 1:19 ratio) to minimize matrix effects before extraction.[2]
-
Employ a more selective extraction technique like SPE, which is designed to provide cleaner extracts by removing interfering substances during the washing steps.[7]
-
Use an internal standard, such as a deuterated analog of phenobarbital (phenobarbital-d5), to compensate for matrix effects and variations in extraction efficiency.[4]
-
2. Issue: Poor Reproducibility (High %RSD)
Possible Cause 1: Inconsistent pH Adjustment
-
Explanation: Small variations in the pH of individual samples can lead to significant differences in extraction efficiency.
-
Solution:
-
Use a calibrated pH meter for accurate adjustments.
-
Prepare a fresh buffer solution for each batch of samples to ensure consistent pH.
-
Possible Cause 2: Variable Extraction Times and Mixing
-
Explanation: Inconsistent vortexing times or shaking speeds during LLE can result in incomplete partitioning of the analyte. For EME, the extraction time is a critical parameter that must be precisely controlled.[2]
-
Solution:
Possible Cause 3: Inconsistent SPE Column Conditioning and Elution
-
Explanation: Improper or inconsistent conditioning of SPE columns can lead to variable retention of the analyte. Similarly, inconsistent elution volumes or flow rates can affect recovery.
-
Solution:
-
Follow a standardized protocol for column conditioning, sample loading, washing, and elution. Ensure a consistent and slow flow rate during sample application.[7]
-
Use automated SPE systems for higher reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: What is the most efficient extraction method for phenobarbital?
There is no single "most efficient" method as the best choice depends on the biological matrix, the required sensitivity, available equipment, and the desired sample throughput. Here's a comparison:
-
Liquid-Liquid Extraction (LLE): A classic and widely used method that can achieve high recovery rates (often >90%).[4][5] It is relatively inexpensive but can be labor-intensive and may consume larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): Generally provides cleaner extracts than LLE, which is beneficial for reducing matrix effects in sensitive analytical techniques like LC-MS/MS.[7] It can also be more easily automated. Recovery rates are typically high, often exceeding 90%.[7]
-
Protein Precipitation: A simple and rapid method for removing proteins, but it may not remove other interfering substances, potentially leading to significant matrix effects.[10] It is often used as a preliminary step before other extraction techniques.
-
Electromembrane Extraction (EME): A newer microextraction technique that offers high enrichment factors (>50-fold) and uses minimal organic solvent (<15 µL).[11] It has shown relative recoveries of 70-80% from plasma and urine.[2]
Q2: How does the choice of biological matrix affect the extraction protocol?
Different biological matrices have varying compositions that can influence the choice of extraction method and the necessary sample preparation steps.
-
Plasma/Serum: High protein content necessitates a protein removal step, either through precipitation or the use of specific SPE cartridges.[5][9]
-
Whole Blood: More complex than plasma, containing red blood cells that need to be lysed to release the drug. LLE has been successfully applied to whole blood.[4]
-
Urine: Generally has a lower protein content than blood, but can contain high concentrations of salts and other metabolites that may interfere with the analysis. SPE is often effective for cleaning up urine samples.[7][12]
-
Hair: Requires a digestion step to release the drug from the keratin matrix before extraction. Liquid-phase microextraction (LPME) has been used for this purpose.[13]
Q3: What are the optimal parameters for phenobarbital extraction?
The optimal parameters vary depending on the chosen method. The following tables summarize key parameters and reported recovery data from various studies.
Table 1: Liquid-Liquid Extraction (LLE) Parameters and Recovery
| Biological Matrix | Extraction Solvent | pH | Recovery (%) | Reference |
| Whole Blood | o-xylene:ethyl acetate (1:6) | N/A | 99.7 | [4] |
| Plasma | tert-butyl methyl ether | N/A | 94.47 | [5] |
| Serum | Chloroform with artificial receptor | N/A | >90 | [14] |
| Blood | Diethyl ether | 4 | N/A | [6] |
Table 2: Solid-Phase Extraction (SPE) Parameters and Recovery
| Biological Matrix | SPE Column Type | Elution Solvent | Recovery (%) | Reference |
| Urine | Bond Elut Certify II | Hexane:ethyl acetate (75:25) | >90 | [7] |
Table 3: Electromembrane Extraction (EME) Parameters and Recovery
| Biological Matrix | Donor pH | Acceptor pH | Voltage (V) | Time (min) | Recovery (%) | Reference |
| Plasma | 9.0 | 13.0 | 40 | 20 | 70.9 ± 4.8 | [2] |
| Urine | 9.0 | 13.0 | 40 | 20 | 80.1 ± 3.7 | [2] |
Experimental Protocols & Visualizations
Protocol 1: Liquid-Liquid Extraction (LLE) of Phenobarbital from Plasma
This protocol is adapted from a method for the determination of phenobarbital in human plasma.[5]
-
Sample Preparation: Transfer 300 µL of plasma to a 15 mL glass tube.
-
Internal Standard Addition: Add 50 µL of an internal standard solution (e.g., phenytoin at 15 µg/mL).
-
Mixing: Vortex the mixture for 30 seconds.
-
Solvent Addition: Add 4 mL of tert-butyl methyl ether.
-
Extraction: Vortex the mixture for 90 seconds.
-
Centrifugation: Centrifuge the tubes for 15 minutes at 2700 rpm to separate the organic and aqueous layers.
-
Collection: Transfer the organic layer to a clean 15 mL conical tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
LLE Workflow for Phenobarbital Extraction
Protocol 2: Solid-Phase Extraction (SPE) of Phenobarbital from Urine
This protocol is based on a method for the extraction of barbiturates from human urine.[7]
-
Sample pH Adjustment: Adjust the pH of the urine sample to between 5 and 7.
-
Column Conditioning: Condition a Bond Elut Certify II column with 2 mL of methanol, followed by 2 mL of 100mM sodium acetate buffer (pH 7.0).
-
Sample Loading: Apply the urine sample to the column and allow it to pass through slowly.
-
Washing: Wash the column with 1 mL of 100mM sodium acetate buffer (pH 7.0).
-
Drying: Dry the column under full vacuum for 5 minutes.
-
Elution: Elute the phenobarbital with 2 mL of a hexane:ethyl acetate (75:25) mixture.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute for analysis.
SPE Workflow for Phenobarbital Extraction
Troubleshooting Logic Diagram
This diagram illustrates a logical workflow for troubleshooting low extraction recovery.
Troubleshooting Low Phenobarbital Recovery
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid quantification of phenobarbital and barbital in human whole blood by liquid-liquid extraction combined with DART-orbitrap-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. d.docksci.com [d.docksci.com]
- 8. CN111239282B - Method and kit for determining phenobarbital in blood and application - Google Patents [patents.google.com]
- 9. maturityneedlework.com [maturityneedlework.com]
- 10. Comparison of 3 methods of quantification of phenobarbital in canine plasma: high-performance liquid chromatography, a point-of-care immunoassay, and the FDA-approved immunoassay analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Quantitation of phenobarbital and its main metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of phenobarbital in hair matrix by liquid phase microextraction (LPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced extraction of phenobarbital from serum with a designed artificial receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cross-contribution between phenobarbital and its deuterated internal standard.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing challenges encountered during the quantitative analysis of phenobarbital using a deuterated internal standard (IS), with a specific focus on mitigating cross-contribution.
Frequently Asked Questions (FAQs)
Q1: What is cross-contribution and why is it a concern in the analysis of phenobarbital with its deuterated internal standard (e.g., phenobarbital-d5)?
A1: Cross-contribution, also known as isotopic crosstalk, refers to the interference between the mass spectrometric signals of an analyte and its stable isotope-labeled internal standard. This can occur in two ways:
-
Analyte to IS: The signal from the naturally occurring heavier isotopes of phenobarbital contributes to the signal of the deuterated internal standard (phenobarbital-d5).
-
IS to Analyte: Impurities in the deuterated internal standard that do not contain deuterium can contribute to the signal of the native phenobarbital.
This interference can lead to inaccuracies in quantification, non-linear calibration curves, and compromised assay precision and accuracy.
Q2: What are the primary causes of cross-contribution in LC-MS/MS analysis of phenobarbital?
A2: The primary causes include:
-
Natural Isotope Abundance: Carbon-13 (¹³C) has a natural abundance of approximately 1.1%. In a molecule like phenobarbital (C₁₂H₁₂N₂O₃), there is a statistical probability that some molecules will contain one or more ¹³C atoms, increasing their mass. This can lead to an isotopic peak for phenobarbital that overlaps with the mass of the deuterated internal standard.
-
Isotopic Purity of the Internal Standard: The deuterated internal standard may contain a small percentage of unlabeled phenobarbital as an impurity from its synthesis.
-
In-source Fragmentation or Hydrogen-Deuterium Exchange: While less common for phenobarbital under typical ESI conditions, unstable deuterium labels could potentially be lost or exchanged, leading to a signal at the mass of the native analyte.[1][2]
Q3: How can I detect if cross-contribution is affecting my phenobarbital assay?
A3: You can assess cross-contribution by:
-
Analyzing a Zero Sample: Prepare a blank matrix sample spiked only with the deuterated internal standard. Any signal detected in the MRM transition of the native phenobarbital indicates a contribution from the internal standard.
-
Analyzing a High Concentration Analyte Sample without IS: Prepare a sample with a high concentration of phenobarbital and no internal standard. Any signal observed in the MRM transition for the deuterated internal standard suggests contribution from the analyte.
-
Evaluating Calibration Curve Linearity: Significant cross-contribution can cause the calibration curve to become non-linear, particularly at the lower and upper ends of the calibration range.
Q4: What are the acceptance criteria for cross-contribution in regulated bioanalysis?
A4: Regulatory guidelines, such as those from the FDA and EMA, provide acceptance criteria for interference. Generally, in a blank sample with only the internal standard, the response at the retention time of the analyte should be ≤ 20% of the response of the Lower Limit of Quantification (LLOQ) standard. The response of the analyte in a blank sample should be ≤ 5% of the internal standard response in the LLOQ standard.
Troubleshooting Guides
Issue 1: Non-linear calibration curve for phenobarbital.
| Possible Cause | Troubleshooting Step |
| Significant cross-contribution from high concentration standards to the internal standard signal. | 1. Optimize IS Concentration: Increase the concentration of the internal standard to minimize the relative contribution from the analyte. 2. Mathematical Correction: Employ a non-linear calibration model that accounts for the isotopic contribution.[3] 3. Select a Different Precursor/Product Ion for IS: If possible, choose an MRM transition for the internal standard that is less affected by isotopic overlap. |
| Inappropriate weighting factor for the regression. | 1. Evaluate Different Weighting Factors: Test weighting factors such as 1/x or 1/x² to improve the fit of the calibration curve, especially if the variance is not constant across the concentration range. |
Issue 2: Poor accuracy and precision at the LLOQ.
| Possible Cause | Troubleshooting Step |
| Contribution from the internal standard to the analyte signal. | 1. Verify IS Purity: Obtain a certificate of analysis for the deuterated internal standard to confirm its isotopic purity. If necessary, source a new batch with higher purity. 2. Lower IS Concentration: Reduce the concentration of the internal standard to a level where its contribution to the analyte signal is below the accepted threshold (e.g., <20% of LLOQ response). |
| Matrix effects. | 1. Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) instead of protein precipitation, to reduce matrix components that may cause ion suppression or enhancement. 2. Optimize Chromatography: Ensure complete chromatographic separation of phenobarbital from any interfering matrix components. |
Experimental Protocols
Protocol 1: Assessment of Cross-Contribution
-
Preparation of Solutions:
-
Prepare a stock solution of phenobarbital (1 mg/mL) and phenobarbital-d5 (1 mg/mL) in methanol.
-
Prepare a working solution of phenobarbital at the Upper Limit of Quantification (ULOQ) concentration.
-
Prepare a working solution of phenobarbital-d5 at the concentration used in the assay.
-
Prepare a working solution of phenobarbital at the Lower Limit of Quantification (LLOQ) concentration.
-
-
Sample Preparation:
-
Blank + IS: Spike a blank matrix sample (e.g., plasma, urine) with the phenobarbital-d5 working solution.
-
Blank + ULOQ Analyte: Spike a blank matrix sample with the ULOQ phenobarbital working solution.
-
LLOQ Sample: Spike a blank matrix sample with the LLOQ phenobarbital working solution and the phenobarbital-d5 working solution.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using the established LC-MS/MS method.
-
-
Data Evaluation:
-
In the "Blank + IS" sample, the peak area at the retention time of phenobarbital in the analyte MRM transition should be ≤ 20% of the phenobarbital peak area in the LLOQ sample.
-
In the "Blank + ULOQ Analyte" sample, the peak area at the retention time of phenobarbital-d5 in the IS MRM transition should be ≤ 5% of the phenobarbital-d5 peak area in the LLOQ sample.
-
Protocol 2: Dilute-and-Shoot Method for Phenobarbital in Urine[4]
-
Sample Preparation:
-
Dilute urine samples 10-fold with a solution of methanol containing the phenobarbital-d5 internal standard.
-
Vortex the samples.
-
Transfer the diluted samples to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Injection Volume: 10 µL.
-
Flow Injection (No Column): The diluted sample is directly introduced into the mass spectrometer.
-
Mobile Phase: A suitable mobile phase for electrospray ionization, such as a mixture of methanol and water with a buffer (e.g., ammonium acetate).[3]
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
-
Data Analysis:
-
Quantify phenobarbital concentration using a calibration curve prepared in the same manner as the samples. The curve is generated by plotting the peak area ratio of phenobarbital to phenobarbital-d5 against the nominal concentration of the calibrators.
-
Quantitative Data Summary
Table 1: Example MRM Transitions for Phenobarbital and Deuterated Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Phenobarbital | 231.1 | 188.1 | Negative ESI | [3] |
| Phenobarbital | 231.0 | 42.0 | Negative ESI | [3][4] |
| Phenobarbital | 231.0 | 85.0 | Negative ESI | [4] |
| Phenobarbital-d5 | 236.1 | 193.1 | Negative ESI | [5] |
| Phenobarbital-d5 | 236.1 | 42.0 | Negative ESI | [5] |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Phenobarbital [6]
| Parameter | Result |
| Linearity Range | 1 - 100 mg/L |
| Correlation Coefficient (r) | 0.9996 |
| Intra-day Precision (CV%) | 2.29 - 6.71% |
| Accuracy | 96.54 - 103.87% |
| Internal Standard | Phenobarbital-d5 |
| Matrix | Dried Blood Spots |
Visualizations
Caption: General workflow for bioanalytical quantification of phenobarbital.
Caption: Troubleshooting logic for phenobarbital assay development.
References
- 1. An overview of hydrogen deuterium exchange mass spectrometry (HDX-MS) in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. A new rapid micromethod for the assay of phenobarbital from dried blood spots by LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenobarbital-D5 Technical Support Center: Stability, Troubleshooting, and Experimental Protocols
This technical support center provides comprehensive information on the long-term stability of Phenobarbital-D5, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Long-Term Stability of Phenobarbital-D5
The stability of Phenobarbital-D5 is crucial for its use as an internal standard in quantitative analysis. Stability is dependent on the form of the standard (neat solid vs. solution), storage temperature, solvent, and exposure to light.
Data on Long-Term Stability
Table 1: Stability of Phenobarbital-D5 (Neat Solid)
| Storage Temperature | Purity | Duration | Manufacturer's Recommendation |
| -20°C | ≥98% | ≥ 2 years | Cayman Chemical[1] |
Table 2: Stability of Phenobarbital-D5 in Solution
| Concentration | Solvent | Storage Temperature | Duration | Manufacturer's Recommendation |
| 1 mg/ml | Methanol | -20°C | ≥ 3 years | Cayman Chemical[2] |
Note: The stability of Phenobarbital-D5 in other solvents, such as acetonitrile, or at different temperatures has not been extensively reported. Based on the stability of non-deuterated phenobarbital, storage in aqueous solutions, especially at neutral to alkaline pH, may lead to hydrolysis over time.[3] Co-solvents like propylene glycol have been shown to improve the stability of phenobarbital in aqueous formulations.
Experimental Protocols
For users who wish to conduct their own stability studies or validate the stability of their working solutions, the following experimental protocols are provided as a general guideline.
Protocol 1: Long-Term Stability Study of Phenobarbital-D5 in Solution
Objective: To evaluate the long-term stability of a Phenobarbital-D5 solution under specific storage conditions.
Materials:
-
Phenobarbital-D5 certified reference material
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of Phenobarbital-D5 and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials. This minimizes the impact of repeated freeze-thaw cycles and exposure to atmospheric conditions.
-
Storage Conditions: Store the vials under the desired long-term storage conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
-
Time Points: Establish a schedule for analysis. For a long-term study, this could be at time 0, 1, 3, 6, 12, 18, and 24 months.
-
Analysis: At each time point, retrieve a vial and allow it to come to room temperature. Prepare a working solution and analyze it using a validated, stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Evaluation: Compare the concentration of Phenobarbital-D5 at each time point to the initial concentration at time 0. A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.
Protocol 2: Forced Degradation Study of Phenobarbital-D5
Objective: To identify potential degradation products and degradation pathways of Phenobarbital-D5 under stress conditions.
Materials:
-
Phenobarbital-D5 solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
UV lamp
-
Heating block or oven
-
Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector or LC-MS)
Procedure:
-
Acid Hydrolysis: Mix the Phenobarbital-D5 solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the Phenobarbital-D5 solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.
-
Oxidative Degradation: Mix the Phenobarbital-D5 solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.
-
Thermal Degradation: Heat a vial of the Phenobarbital-D5 solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose a vial of the Phenobarbital-D5 solution to UV light (e.g., 254 nm) for a defined period.
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating method to separate the parent drug from any degradation products.
References
Technical Support Center: Identification of Potential Degradation Products of Phenobarbital
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenobarbital. The information is designed to assist in the identification and analysis of potential degradation products in drug samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of phenobarbital and its potential degradation products.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in the chromatogram. | Presence of degradation products. | Perform a forced degradation study to identify the retention times of potential degradation products. Compare the chromatograms of stressed and unstressed samples. |
| Contamination from solvent, glassware, or excipients. | Analyze a blank (solvent) and a placebo (formulation without phenobarbital) to identify any extraneous peaks. | |
| Poor peak shape for phenobarbital or degradation products. | Inappropriate mobile phase pH. | The pKa of phenobarbital is approximately 7.3. Ensure the mobile phase pH is at least 2 units away from the pKa for good peak shape. |
| Column degradation. | Use a guard column and ensure proper column washing and storage. If the peak shape does not improve, replace the column. | |
| Inconsistent retention times. | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Low recovery of phenobarbital. | Incomplete extraction from the sample matrix. | Optimize the extraction procedure by adjusting the solvent, pH, or extraction time. |
| Adsorption to vials or tubing. | Use silanized glassware or vials made of low-adsorption materials. | |
| Mass imbalance in forced degradation studies. | Formation of non-chromophoric or volatile degradation products. | Use a mass-sensitive detector (e.g., mass spectrometry) in addition to a UV detector. |
| Inappropriate response factor for degradation products. | If possible, isolate and purify the degradation products to determine their individual response factors. |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for phenobarbital?
A1: The most common degradation pathway for phenobarbital is hydrolysis of the barbiturate ring. This can lead to the formation of phenylethylacetylurea (ureide) and subsequently 2-phenylbutanamide (diamide).[1]
Q2: Under what conditions is phenobarbital most likely to degrade?
A2: Phenobarbital is most susceptible to degradation under alkaline conditions.[2] In one study, 50% of the active pharmaceutical ingredient (API) was lost after 21 days at pH 13.[2] It is relatively stable under acidic, oxidative, and photolytic stress.[2]
Q3: What are some known degradation products of phenobarbital?
A3: Known degradation products include:
Q4: How can I develop a stability-indicating method for phenobarbital?
A4: A stability-indicating method can be developed using forced degradation studies. By subjecting phenobarbital to various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic), you can generate potential degradation products. The analytical method, typically HPLC, must be able to separate the intact phenobarbital from all generated degradation products and any process impurities.
Q5: What is a typical target degradation percentage in a forced degradation study?
A5: The goal is to achieve a target degradation of 5-20%.[3] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[4]
Quantitative Data from Forced Degradation Studies
The following table summarizes the results from a forced degradation study of phenobarbital in solution (1 g/L in water/methanol 50/50 v/v).
| Stress Condition | Duration | % Phenobarbital Degraded | Degradation Product(s) Observed (Normalized Area %) |
| Alkaline Hydrolysis (pH 13) | 2 days | 7% | DP1 (0.12%), DP3 (6.0%), DP4 (0.29%), DP5 (0.36%) |
| 21 days | 50% | Multiple degradation products | |
| Alkaline Hydrolysis (pH 12) | 21 days | No significant loss | DP3 (0.21%), DP4 (0.78%) |
| Acid Hydrolysis (pH 2) | 21 days | No significant loss | DP2 (0.25%), DP4 (0.72%) |
| Oxidative (3% H₂O₂) | 2 days | No significant loss | No degradation products >0.1% |
| Photolytic (Visible and 365 nm light) | 21 days | No significant loss | No degradation products >0.1% |
DP = Degradation Product. The identity of the numbered degradation products was not specified in the source study.[2]
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline and may need to be adjusted based on the specific formulation and analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
a. Preparation of Stock Solution: Prepare a stock solution of phenobarbital at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).
b. Stress Conditions:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N HCl.
-
Heat the solution at 80°C and monitor for degradation at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
After the desired level of degradation is achieved, cool the solution and neutralize it with an appropriate amount of 1 N NaOH.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature and monitor for degradation at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
After the desired level of degradation is achieved, neutralize the solution with an appropriate amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, and monitor for degradation at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
-
Thermal Degradation:
-
Place a solid sample of phenobarbital in a thermostatically controlled oven at 60°C.
-
Place a solution of phenobarbital in a thermostatically controlled oven at 60°C.
-
Monitor for degradation at various time points (e.g., 1, 3, 5, and 7 days).
-
-
Photolytic Degradation:
-
Expose a solution of phenobarbital to a photostability chamber with a light source that provides both UV and visible light (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Monitor for degradation at various time points.
-
c. Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
This is an example of an HPLC method that can be used for the analysis of phenobarbital and its degradation products. Method development and validation are necessary to ensure its suitability for a specific application.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and methanol (65:35, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Hydrolytic degradation pathway of phenobarbital.
Caption: Experimental workflow for identifying degradation products.
Caption: Troubleshooting decision tree for unexpected peaks.
References
- 1. Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and stability study of an oral paediatric phenobarbital 1% solution containing hydroxypropyl-β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Troubleshooting poor chromatographic resolution in phenobarbital analysis.
Welcome to the Technical Support Center for phenobarbital analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis of phenobarbital.
Troubleshooting Guide: Poor Chromatographic Resolution
Poor resolution in phenobarbital analysis can manifest as peak tailing, fronting, or co-elution with other compounds. This guide provides a systematic approach to diagnosing and resolving these issues.
My phenobarbital peak is tailing. What are the potential causes and solutions?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue. It can lead to inaccurate integration and reduced resolution between adjacent peaks.[1][2]
Potential Causes and Solutions:
-
Secondary Interactions: Unwanted interactions between phenobarbital and active sites on the stationary phase (e.g., residual silanols on silica-based columns) can cause tailing.[1][2]
-
Solution: Use an end-capped, high-purity column. Consider adding a mobile phase modifier, such as an amine suppressant or an ion-pairing reagent, to reduce these interactions.[1]
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from the sample matrix on the column can lead to active sites that cause tailing.[1][3]
-
Solution: Regularly clean or replace your column. Using a guard column or an in-line filter can help prevent contamination.[1]
-
-
Mismatched pH: If the mobile phase pH causes the phenobarbital to be partially ionized, it can interact with the stationary phase in multiple ways, leading to tailing.
-
Solution: Adjust the mobile phase pH to ensure phenobarbital is in a single ionic state. For reversed-phase chromatography, a lower pH (e.g., around 2.5-3.5) is often effective.[4]
-
-
Metal Contamination: Interactions with metal components in the HPLC system (e.g., tubing, frits) can cause tailing for certain analytes.[1]
-
Solution: Use biocompatible (PEEK) tubing and frits if metal chelation is suspected.
-
My phenobarbital peak is fronting. What should I investigate?
Peak fronting, where the front of the peak is sloped, is less common than tailing but can also affect quantitation.[5][6][7][8]
Potential Causes and Solutions:
-
Sample Overload: Injecting too much sample can saturate the column, leading to a fronting peak shape.[1][6][7]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in fronting.[1][6][8]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[9] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Column Collapse: A physical collapse of the column bed can cause peak fronting. This is often accompanied by a sudden decrease in retention time.[5][6]
-
Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pressure and temperature limits.
-
I am seeing co-elution of phenobarbital with other peaks. How can I improve separation?
Co-elution occurs when phenobarbital and another compound are not adequately separated, resulting in overlapping peaks.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer in the mobile phase is critical for achieving good resolution.[10][11]
-
Solution: Systematically vary the mobile phase composition. For example, in reversed-phase HPLC, changing the percentage of acetonitrile or methanol can significantly alter selectivity.[12] A slight change in the mobile phase, for instance from 30:70 (acetonitrile:water) to 35:65, can improve selectivity.[13]
-
-
Inappropriate Column Chemistry: The stationary phase may not be providing sufficient selectivity for the separation.
-
Solution: Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to introduce different separation mechanisms.
-
-
Incorrect Flow Rate or Temperature: These parameters can influence resolution.[14][15][16]
Below is a troubleshooting workflow to address poor chromatographic resolution:
Caption: Troubleshooting workflow for poor chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: What are typical starting HPLC conditions for phenobarbital analysis?
While methods need to be optimized for specific applications, a common starting point for reversed-phase HPLC analysis of phenobarbital is:
| Parameter | Typical Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v)[13] or Acetonitrile:Methanol:Phosphate Buffer[17] |
| Flow Rate | 1.0 mL/min[17][18] |
| Column Temperature | 30 °C[13][18] |
| Detection Wavelength | 205 nm[18] or 210 nm[13] |
| Injection Volume | 10-20 µL |
Q2: How does mobile phase composition affect the retention and resolution of phenobarbital?
The composition of the mobile phase is a critical factor in controlling the retention and resolution of phenobarbital. In reversed-phase HPLC, increasing the organic solvent (e.g., acetonitrile or methanol) content will generally decrease the retention time. The choice of organic solvent and its proportion can also affect selectivity between phenobarbital and other compounds.
Impact of Acetonitrile Percentage on Resolution (Example Data) [12]
| % Acetonitrile (in a mixture with Methanol and Ammonium Acetate Buffer) | Resolution (R) |
| 20 | 5.0 |
| 30 | 0.6 |
| 40 | 0.2 |
| 70 | 0.34 |
Note: This data illustrates that a lower percentage of acetonitrile in this specific mobile phase composition provided the best resolution.
Q3: What is the impact of column temperature on phenobarbital analysis?
Column temperature affects several aspects of the analysis:
-
Retention Time: Generally, increasing the column temperature decreases the retention time of phenobarbital as it reduces the viscosity of the mobile phase and increases the kinetic energy of the analyte molecules.[14][16]
-
Peak Shape: Higher temperatures can lead to narrower peaks and reduced band broadening due to faster diffusion of the analyte.[14] However, excessively high temperatures can degrade some analytes.
-
Selectivity: Changing the temperature can alter the selectivity of the separation, which can be beneficial for resolving co-eluting peaks.[15]
Q4: What sample preparation methods can be used to improve resolution in biological samples?
Proper sample preparation is crucial to remove interfering substances from biological matrices like plasma or urine, which can otherwise co-elute with phenobarbital and cause poor resolution.
-
Protein Precipitation: A simple and common method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.[18]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting phenobarbital from the aqueous biological sample into an immiscible organic solvent. This can provide a cleaner extract than protein precipitation.[13][19]
-
Solid-Phase Extraction (SPE): SPE can offer a more selective cleanup than LLE, resulting in a cleaner sample and potentially better resolution.
Experimental Protocols
Protocol 1: HPLC Analysis of Phenobarbital in Serum [13]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum, add 200 µL of an internal standard solution (e.g., phenytoin at 1 mg/mL).
-
Add 50 µL of 15% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 4400 rpm for 30 minutes at 4 °C.
-
The supernatant can then be injected into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., Shimpack XR-ODS, 3.0mm x 50mm, 2.2 µm).
-
Mobile Phase: Acetonitrile:Water (30:70, v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Key Parameters Affecting Chromatographic Resolution
The following diagram illustrates the relationship between key chromatographic parameters and their effect on resolution.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. moravek.com [moravek.com]
- 12. researchgate.net [researchgate.net]
- 13. maturityneedlework.com [maturityneedlework.com]
- 14. avantorsciences.com [avantorsciences.com]
- 15. chromtech.com [chromtech.com]
- 16. uhplcs.com [uhplcs.com]
- 17. impactfactor.org [impactfactor.org]
- 18. Comparison of 3 methods of quantification of phenobarbital in canine plasma: high-performance liquid chromatography, a point-of-care immunoassay, and the FDA-approved immunoassay analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
Technical Support Center: Phenobarbital-D5 in Quantitative Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Phenobarbital-D5 as an internal standard (IS) in quantitative assays. The purity of the internal standard is a critical factor that can significantly impact the accuracy and reliability of analytical results.
Troubleshooting Guide
This guide addresses common issues encountered during quantitative analysis that may be related to the purity of Phenobarbital-D5.
Question: My assay is failing at the lower limit of quantification (LLOQ). The accuracy and precision are outside the acceptable range of ±20%. What could be the cause?
Answer:
Failure at the LLOQ is a common problem that can often be traced back to the purity of the stable isotope-labeled internal standard (SIL-IS), such as Phenobarbital-D5. The primary issue is often the presence of unlabeled phenobarbital in your Phenobarbital-D5 standard.
Troubleshooting Steps:
-
Assess Internal Standard Contribution: The most crucial step is to determine the contribution of the IS to the analyte signal. Regulatory guidelines suggest that the signal from the IS in a blank sample (a "zero sample" containing only the IS) should not exceed 20% of the analyte signal at the LLOQ[1][2][3].
-
Review Certificate of Analysis (CoA): Check the isotopic and chemical purity stated on the CoA for your Phenobarbital-D5 lot. High chemical purity (>99%) and high isotopic enrichment (≥98%) are necessary for reliable results[4].
-
Source a Higher Purity Standard: If the contribution from your current IS is too high, the simplest solution is to obtain a new lot of Phenobarbital-D5 with higher isotopic purity. Look for standards with five or more deuterium atoms, as this reduces the probability of unlabeled species[5].
-
Adjust IS Concentration: While not a fix for poor purity, adjusting the IS concentration can sometimes help. However, lowering the concentration too much can lead to other issues like poor signal-to-noise or non-linear calibration curves[1].
Caption: Troubleshooting workflow for LLOQ assay failure.
Question: I'm observing high variability in the Phenobarbital-D5 response across my analytical batch. What should I investigate?
Answer:
Inconsistent internal standard response can compromise the integrity of your entire batch. While SIL-IS like Phenobarbital-D5 are designed to track the analyte and correct for variability, significant fluctuations in the IS signal itself must be investigated.
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Analyte loss can occur during various steps like dilution, extraction, and reconstitution[1]. Ensure that the IS is added early in the process and that all samples are treated identically. Inconsistent extraction recovery between the analyte and IS can be a source of variability.
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the IS[1][6]. While Phenobarbital-D5 should co-elute with phenobarbital and experience similar matrix effects, extreme variations between samples can still cause issues.
-
Instrument Instability: Drifts in mass spectrometer performance can lead to inconsistent signal response over the course of a run[6].
-
Degradation of IS: If the IS is degrading in the processed samples, its response will decrease over time. This can happen if samples are not stored properly or if there are stability issues that were not identified during method validation[6].
-
Impurity Profile: While less common, impurities in the IS could potentially behave differently from the main component during extraction or ionization, contributing to variability.
Frequently Asked Questions (FAQs)
Question: Why is the purity of Phenobarbital-D5 so critical for quantitative accuracy?
Answer:
The fundamental assumption when using an internal standard is that it behaves identically to the analyte during sample preparation and analysis, but is distinguishable by the mass spectrometer. The purity of Phenobarbital-D5 is critical for two main reasons:
-
Isotopic Purity: This refers to the percentage of the material that is correctly labeled with deuterium. The most significant impurity is often the unlabeled analyte (Phenobarbital)[5]. This unlabeled portion is indistinguishable from the actual analyte in the sample. It contributes to the analyte's signal, causing a positive bias in the measurement. This effect is most pronounced at the LLOQ, where the analyte concentration is lowest[5].
-
Chemical Purity: This refers to the absence of other, unrelated chemical compounds. While less common, such impurities could interfere with the analysis by co-eluting with the analyte or IS, or by causing ion suppression[4].
Caption: Impact of IS impurity on quantitative accuracy.
Question: What are the regulatory acceptance criteria for internal standard contribution?
Answer:
Regulatory bodies like the FDA and international guidelines such as ICH M10 provide clear acceptance criteria for bioanalytical method validation. These criteria are designed to ensure that the internal standard does not unduly interfere with the measurement of the analyte.
| Parameter | Acceptance Criteria | Reference |
| IS Contribution to Analyte Signal | The response of the IS in the analyte channel for a zero sample (blank matrix + IS) should be ≤ 20% of the analyte response at the LLOQ. | [1][2][3] |
| Analyte Contribution to IS Signal | The response of the analyte in the IS channel for a blank matrix spiked with analyte at the Upper Limit of Quantification (ULOQ) should be ≤ 5% of the IS response. | [1] |
| Accuracy at LLOQ | The mean concentration should be within ±20% of the nominal value. | [2][3] |
| Precision at LLOQ | The coefficient of variation (CV) should not exceed 20% . | [2][3] |
| Accuracy (Other QCs) | The mean concentration should be within ±15% of the nominal value. | [2][7] |
| Precision (Other QCs) | The CV should not exceed 15% . | [2][3] |
Table 1. Key Bioanalytical Method Validation Acceptance Criteria.
Question: How does the level of unlabeled impurity in Phenobarbital-D5 affect LLOQ accuracy?
Answer:
The impact of unlabeled phenobarbital is directly proportional to its percentage in the IS and inversely proportional to the LLOQ concentration. The table below provides a theoretical illustration of this effect.
| Isotopic Purity of Phenobarbital-D5 | % Unlabeled Phenobarbital Impurity | Contribution to LLOQ Signal* | Resulting % Bias at LLOQ | Meets ±20% Acceptance Criteria? |
| 99.9% | 0.1% | 5% | +5% | Yes |
| 99.5% | 0.5% | 25% | +25% | No |
| 99.0% | 1.0% | 50% | +50% | No |
*Calculations assume an IS concentration of 50 ng/mL and an LLOQ of 1 ng/mL. The contribution is calculated as: ((% Impurity * IS Conc.) / LLOQ Conc.) * 100.
Table 2. Illustrative Impact of Phenobarbital-D5 Purity on LLOQ Accuracy.
Experimental Protocols
Protocol: Assessment of Internal Standard Contribution to Analyte Signal
This experiment is critical for method validation to ensure the purity of the Phenobarbital-D5 internal standard is sufficient for the intended assay range.
Objective: To quantify the signal response in the analyte mass transition channel that originates from the internal standard.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Phenobarbital certified reference standard
-
Phenobarbital-D5 internal standard
-
Calibrated pipettes, vials, and other necessary labware
-
Validated LC-MS/MS system
Procedure:
-
Prepare a "Zero Sample":
-
Take a known volume of the blank biological matrix.
-
Spike with the working concentration of the Phenobarbital-D5 internal standard.
-
Do not add any Phenobarbital analyte.
-
Process this sample through the entire sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction).
-
-
Prepare an "LLOQ Sample":
-
Take the same volume of blank biological matrix.
-
Spike with Phenobarbital to the final LLOQ concentration.
-
Spike with the working concentration of the Phenobarbital-D5 internal standard.
-
Process this sample identically to the Zero Sample.
-
-
Analysis:
-
Inject both the prepared Zero Sample and LLOQ Sample into the LC-MS/MS system.
-
Analyze a sufficient number of replicates (e.g., n=5 or 6) for both samples to ensure statistical validity.
-
-
Data Evaluation:
-
Measure the peak area of the analyte (Phenobarbital) mass transition in both the Zero Sample and the LLOQ Sample.
-
Calculate the mean analyte peak area for both sets of injections.
-
Calculate the percentage contribution using the following formula:
% Contribution = (Mean Analyte Response in Zero Sample / Mean Analyte Response in LLOQ Sample) * 100
-
-
Acceptance:
-
Compare the calculated % Contribution to the acceptance criterion defined in regulatory guidelines (typically ≤ 20%). If the value exceeds this limit, the internal standard lot is not suitable for the assay at the current LLOQ.
-
Caption: Experimental workflow for IS contribution check.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Small Molecule Specific Run Acceptance, Specific Assay Operation, and Chromatographic Run Quality Assessment: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Teams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. avantiresearch.com [avantiresearch.com]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. scielo.br [scielo.br]
Technical Support Center: Isotopic Contribution Correction in Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the correction for isotopic contributions in mass spectrometry data analysis. It is designed for researchers, scientists, and drug development professionals who encounter challenges in accurately interpreting their mass spectrometry data due to the presence of naturally occurring isotopes.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for isotopic contributions in mass spectrometry?
A1: In mass spectrometry, molecules containing heavier isotopes contribute to signals at higher mass-to-charge (m/z) ratios than the monoisotopic peak (the peak corresponding to the molecule with the most abundant isotopes). This creates a characteristic isotopic pattern.[1][2][3] Correcting for these isotopic contributions is crucial for several reasons:
-
Accurate Quantification: The presence of isotopic peaks can lead to an overestimation of the abundance of a compound if the entire isotopic envelope is not considered. Correction ensures that the signal intensity is accurately attributed to the correct molecular species.
-
Avoiding Misidentification: Isotopic peaks of one compound can overlap with the monoisotopic peaks of another compound, leading to false positives or incorrect identification.[4]
-
Improved Data Quality: Deisotoping, the process of identifying and removing isotopic peaks, simplifies the mass spectrum, reduces data complexity, and improves the effectiveness of subsequent analyses like peptide and protein identification.[1][5]
-
Metabolic Flux Analysis: In stable isotope labeling experiments, it is essential to distinguish between isotopes incorporated from a tracer and those naturally present to accurately calculate metabolic fluxes.[6][7][8]
Q2: What are the common sources of error in isotopic correction?
A2: Several factors can introduce errors into the isotopic correction process:
-
Incorrect Elemental Formula: The theoretical isotopic distribution is calculated based on the elemental formula of the analyte. An incorrect formula will lead to an inaccurate theoretical pattern and, consequently, incorrect correction.
-
Overlapping Isotopic Patterns: In complex mixtures, the isotopic patterns of different molecules can overlap, making it challenging to deconvolute the individual contributions.[9]
-
Low Signal-to-Noise Ratio: For low-intensity peaks, it can be difficult to distinguish true isotopic peaks from background noise, leading to errors in identifying the complete isotopic envelope.
-
Instrument Resolution: Low-resolution instruments may not be able to resolve closely spaced isotopic peaks, leading to inaccuracies in both m/z and intensity measurements.[10]
-
Impurity of Isotopic Tracers: In labeling experiments, the isotopic tracer may not be 100% pure, containing a fraction of the unlabeled species. This impurity must be accounted for in the correction.[11][12]
Q3: How does low versus high mass resolution affect isotopic correction?
A3: The mass resolution of the spectrometer significantly impacts the approach and accuracy of isotopic correction:
-
Low Resolution: With low-resolution instruments, isotopic peaks are often not baseline-resolved. Correction algorithms typically rely on matching the observed pattern to a theoretical distribution based on the nominal mass. Overlapping signals from different species can be a significant challenge.[10]
-
High Resolution: High-resolution instruments can resolve fine isotopic structures, allowing for more accurate determination of the monoisotopic mass and the relative abundances of different isotopologues.[9] This enables more sophisticated correction algorithms that can better handle overlapping patterns.
Q4: What is "deisotoping" and how does it differ from isotopic correction?
A4: Deisotoping is the process of identifying and removing peaks in a mass spectrum that are due to the presence of naturally occurring heavy isotopes.[1][5] The goal is to reduce the complexity of the spectrum by representing each isotopic cluster as a single monoisotopic peak. Isotopic correction, on the other hand, is a broader term that can include deisotoping but also refers to the mathematical process of adjusting the measured intensities of all peaks in an isotopic cluster to account for the contributions of naturally abundant isotopes. This is particularly important in quantitative studies and stable isotope labeling experiments to determine the true abundance of each isotopologue.[4][13]
Troubleshooting Guides
Problem 1: My deisotoping software fails to identify the correct monoisotopic peak.
Possible Causes and Solutions:
| Cause | Solution |
| Low Signal-to-Noise Ratio | Improve the signal-to-noise ratio of your data by optimizing sample preparation, increasing the amount of sample injected, or using a more sensitive instrument. Alternatively, adjust the noise threshold parameters in your deisotoping software. |
| Overlapping Isotopic Clusters | For high-resolution data, utilize deisotoping algorithms that are specifically designed to handle overlapping patterns.[9] These algorithms often use scoring functions that consider both intensity and non-intensity features. For low-resolution data, chromatographic separation should be optimized to minimize co-elution of interfering species. |
| Incorrect Charge State Assignment | Manually inspect the isotopic cluster to determine the correct charge state by measuring the m/z difference between adjacent isotopic peaks. Most deisotoping software allows for manual input or adjustment of the charge state. |
| Unexpected Isotopic Distribution | This can occur with molecules containing elements with unusual isotopic abundances (e.g., chlorine, bromine). Ensure your software's isotopic abundance model includes these elements. Some software allows for the creation of custom elemental compositions.[14][15] |
Problem 2: After correction, I am observing negative intensities for some isotopologues in my stable isotope labeling experiment.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Natural Abundance Values | Ensure that the natural isotopic abundances used in the correction algorithm are accurate. These values can vary slightly. Use the most up-to-date and widely accepted values. |
| Inaccurate Tracer Purity Information | The purity of the isotopic tracer is a critical parameter. If the stated purity is incorrect, it will lead to errors in the correction. If possible, experimentally verify the purity of your tracer.[11] |
| Mathematical Artifacts of the Correction Algorithm | Some correction algorithms, particularly those based on matrix inversion, can be sensitive to noise and may produce small negative values. Some software packages, like IsoCorrectoR, offer different correction modes that can mitigate this issue.[10][11] Setting a threshold to convert negative values to zero is a common practice, but the underlying cause should be investigated.[4] |
| Background Subtraction Issues | Improper background subtraction can lead to distorted peak intensities before the correction is even applied. Review your background subtraction methodology to ensure it is not introducing artifacts. |
Experimental Protocols
Protocol: Manual Verification of Isotopic Distribution
This protocol outlines a method for manually verifying the isotopic distribution of a known compound to troubleshoot issues with automated software.
-
Obtain the Elemental Formula: Determine the precise elemental formula of the compound of interest.
-
Use an Isotope Distribution Calculator: Utilize an online or standalone isotope distribution calculator. Several free tools are available, such as the one from Scientific Instrument Services.[16]
-
Input the Formula: Enter the elemental formula into the calculator.
-
Generate the Theoretical Distribution: The tool will calculate the theoretical relative abundances of the different isotopologues (M, M+1, M+2, etc.).
-
Extract Experimental Data: From your raw mass spectrum, extract the intensities of the peaks corresponding to the isotopic cluster of your compound.
-
Normalize Intensities: Normalize both the theoretical and experimental intensities to the most abundant peak (usually the monoisotopic peak, M).
-
Compare Distributions: Create a table to compare the normalized theoretical and experimental intensities. Significant deviations may indicate an incorrect formula, interfering species, or issues with the mass spectrometer's performance.
Example Data Comparison:
| Isotopologue | Theoretical Relative Abundance (%) | Experimental Relative Abundance (%) |
| M (Monoisotopic) | 100.0 | 100.0 |
| M+1 | 27.8 | 28.1 |
| M+2 | 3.9 | 4.0 |
| M+3 | 0.4 | 0.5 |
Visualizations
Workflow for Isotopic Correction
Caption: General workflow for correcting isotopic contributions in mass spectrometry data.
Logical Relationship in Correction Matrix Method
References
- 1. A fast deisotoping algorithm and its implementation in the MSFragger search engine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Charge and Isotope Deconvolution — pyOpenMS 3.2.0 documentation [pyopenms.readthedocs.io]
- 3. researchgate.net [researchgate.net]
- 4. en-trust.at [en-trust.at]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Features-Based Deisotoping Method for Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 13. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
Validation & Comparative
The Gold Standard: Phenobarbital-D5 as an Internal Standard for Unparalleled Accuracy in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is paramount. This guide provides a comprehensive comparative analysis of Phenobarbital-D5, a deuterated internal standard, against other alternatives, demonstrating its superiority in mitigating analytical variability and ensuring data integrity.
Stable isotope-labeled (SIL) internal standards, such as Phenobarbital-D5, are widely recognized as the gold standard in quantitative mass spectrometry.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, Phenobarbital, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar ionization response allow for effective compensation for matrix effects, extraction inconsistencies, and instrument variability, leading to significantly improved accuracy and precision.
Head-to-Head: Performance Data vs. Structural Analogs
While direct comparative studies are limited, analysis of published validation data for bioanalytical methods reveals a clear trend towards superior performance with Phenobarbital-D5 over structural analog internal standards, such as phenytoin.
| Internal Standard Type | Analyte | Matrix | Accuracy (% Nominal) | Precision (% CV/RSD) | Reference |
| Deuterated (SIL) | Phenobarbital | Plasma | 95% - 102% | 2% - 5% | [3] |
| Deuterated (SIL) | Phenobarbital | Serum/Plasma | -3.0% to +0.8% (bias) | < 3.2% (intermediate) | [4] |
| Structural Analog | Phenobarbital | Plasma | 98.51% - 103.98% | 2.35% - 3.05% | [5] |
| Structural Analog | Phenobarbital | Serum | -2.17% (relative error) | 5.30% | [6] |
As the data indicates, methods employing Phenobarbital-D5 consistently report high accuracy, with bias values close to zero, and excellent precision. While some well-validated methods using structural analogs can achieve acceptable results, the inherent differences in chemical structure can lead to variations in extraction recovery and ionization efficiency, potentially compromising data reliability.
The Science Behind the Standard: Why Deuterated is Different
The key advantage of a deuterated internal standard lies in its near-identical chemical behavior to the unlabeled analyte.[1] This ensures that any variations encountered during the analytical process affect both the analyte and the internal standard to the same degree, allowing for a reliable correction.
The diagram above illustrates the stages where an internal standard like Phenobarbital-D5 corrects for potential errors. By adding a known amount of the internal standard at the beginning of the sample preparation, any loss of analyte during extraction or variability in instrument response is mirrored by the internal standard. The final quantification is based on the ratio of the analyte signal to the internal standard signal, effectively nullifying these variations.
Experimental Protocols
To ensure the highest quality data, a well-defined and validated experimental protocol is essential. The following is a representative methodology for the quantification of phenobarbital in plasma using Phenobarbital-D5 as an internal standard, based on established practices.[3][7]
1. Materials and Reagents
-
Phenobarbital certified reference standard
-
Phenobarbital-D5 certified reference standard
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Human plasma (drug-free)
2. Standard Solutions Preparation
-
Stock Solutions: Prepare individual stock solutions of phenobarbital and Phenobarbital-D5 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the phenobarbital stock solution with methanol to create a series of working standards for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of Phenobarbital-D5 in methanol at a concentration appropriate for spiking into samples (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the Phenobarbital-D5 internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Phenobarbital: Precursor ion (Q1) m/z 231.1 -> Product ion (Q3) m/z 188.1
-
Phenobarbital-D5: Precursor ion (Q1) m/z 236.1 -> Product ion (Q3) m/z 193.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both phenobarbital and Phenobarbital-D5.
-
Calculate the peak area ratio (phenobarbital area / Phenobarbital-D5 area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of phenobarbital in unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of Phenobarbital-D5 as an internal standard provides a robust and reliable method for the accurate quantification of phenobarbital in biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process effectively compensates for a wide range of potential errors, leading to data of the highest quality and integrity. For researchers and scientists in drug development, the adoption of deuterated internal standards like Phenobarbital-D5 is a critical step towards achieving unequivocal and defensible bioanalytical results.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Analysis [bio-protocol.org]
- 4. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of phenobarbital in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. maturityneedlework.com [maturityneedlework.com]
- 7. researchgate.net [researchgate.net]
Choosing the Right Internal Standard for Phenobarbital Analysis: A Comparison of Phenobarbital-D5 and ¹³C-Labeled Phenobarbital
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phenobarbital, the selection of an appropriate internal standard is a critical step to ensure data accuracy and reliability. The two most common isotopically labeled internal standards for this purpose are deuterium-labeled phenobarbital (Phenobarbital-D5) and carbon-13-labeled phenobarbital (
13
C-Phenobarbital). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable internal standard for your analytical needs.
The ideal internal standard should co-elute with the analyte of interest and exhibit identical extraction recovery and ionization response in mass spectrometry, thus compensating for variations in sample preparation and analysis. While both Phenobarbital-D5 and
13
C-Phenobarbital are designed to mimic the behavior of unlabeled phenobarbital, subtle but significant differences in their physicochemical properties can impact analytical performance.
Performance Comparison: Phenobarbital-D5 vs. ¹³C-Labeled Phenobarbital
The following tables summarize the performance characteristics of Phenobarbital-D5 and
13
C-labeled phenobarbital based on data from various analytical method validation studies. It is important to note that a direct head-to-head comparison in a single study is not readily available in published literature; therefore, the data presented here are compiled from separate studies.
Table 1: Performance Data for Phenobarbital-D5 as an Internal Standard
| Parameter | Matrix | Method | Result | Reference |
| Accuracy | Dried Blood Spots | LC-MS/MS | 96.54 - 103.87% | [1] |
| Whole Blood | DART-HRMS | 87.6 - 106.7% | [2] | |
| Precision (CV%) | Dried Blood Spots | LC-MS/MS | 2.29 - 6.71% | [1] |
| Whole Blood | DART-HRMS | < 10.4% (Intra- & Inter-day) | [2] | |
| Recovery | Whole Blood | DART-HRMS | 99.7% | [2] |
Table 2: Performance Data for ¹³C-Labeled Phenobarbital as an Internal Standard
| Parameter | Matrix | Method | Result | Reference |
| Accuracy (Bias) | Human Serum | ID-LC-MS/MS | -3.0 to -0.7% | [1][3] |
| Li-heparin Plasma | ID-LC-MS/MS | -2.8 to 0.8% | [1][3] | |
| Precision (CV%) | Human Serum/Plasma | ID-LC-MS/MS | Repeatability: 1.3 - 2.0% | [1][3] |
| Human Serum/Plasma | ID-LC-MS/MS | Intermediate Precision: < 3.2% | [1][3] | |
| Matrix Effect | Human Serum/Plasma | ID-LC-MS/MS | No evidence of matrix interferences | [1][3] |
Key Considerations
Chromatographic Co-elution: A significant potential drawback of deuterium-labeled standards is the "isotope effect," which can cause a slight shift in retention time compared to the unlabeled analyte. This can be particularly problematic in complex matrices where co-eluting interferences can lead to differential ion suppression or enhancement, ultimately affecting the accuracy of quantification. In contrast,
13
C-labeled internal standards have a mass difference that is less likely to cause a noticeable chromatographic shift, ensuring more reliable co-elution with the native analyte.
Isotopic Stability: Deuterium atoms, especially when located at exchangeable positions on a molecule, can sometimes be lost or exchanged with hydrogen atoms from the solvent or matrix. This can compromise the integrity of the internal standard and lead to inaccurate results.
13
C labels are incorporated into the carbon backbone of the molecule and are therefore much more stable and not susceptible to exchange.
Cross-Contribution: In mass spectrometry, fragmentation of the analyte and the internal standard can sometimes produce ions with the same mass-to-charge ratio (m/z), a phenomenon known as cross-contribution. While this can occur with both types of labeled standards, studies on other barbiturates have shown that
13
C-labeled analogs may exhibit less cross-contribution compared to their deuterated counterparts, leading to improved accuracy.[4]
Experimental Protocols
Below are representative experimental protocols for the analysis of phenobarbital using isotopically labeled internal standards.
Protocol 1: LC-MS/MS Analysis of Phenobarbital in Dried Blood Spots using Phenobarbital-D5
This protocol is adapted from a method for the rapid analysis of phenobarbital from dried blood spots.[1]
1. Sample Preparation:
- A 3 mm disc is punched from the dried blood spot.
- The disc is placed in a 96-well plate.
- 100 µL of methanol containing the Phenobarbital-D5 internal standard is added to each well.
- The plate is agitated for 30 minutes to extract the analyte and internal standard.
- The supernatant is transferred to a new plate for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A suitable reversed-phase C18 column.
- Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 µL.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in negative mode.
- MRM Transitions:
- Phenobarbital: Precursor ion > Product ion
- Phenobarbital-D5: Precursor ion > Product ion
Protocol 2: ID-LC-MS/MS Reference Method for Phenobarbital in Human Serum using ¹³C-Labeled Phenobarbital
This protocol is based on a candidate reference measurement procedure, which emphasizes high accuracy and precision.[1][3]
1. Sample Preparation:
- To 50 µL of serum or plasma, add the
C-labeled phenobarbital internal standard solution.13 - Perform protein precipitation by adding a sufficient volume of a suitable organic solvent (e.g., acetonitrile or methanol).
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant and perform a high dilution step with the mobile phase.
2. LC-MS/MS Conditions:
- LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C8 analytical column.
- Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents.
- MS System: A high-resolution tandem mass spectrometer.
- Ionization Mode: ESI in negative mode.
- Measurement: Isotope Dilution Mass Spectrometry (IDMS) principles are applied for quantification.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for phenobarbital analysis.
Caption: A generalized workflow for the quantitative analysis of phenobarbital using an internal standard.
Caption: A decision-making flowchart for selecting the appropriate internal standard.
Conclusion
Both Phenobarbital-D5 and
13
C-labeled phenobarbital can be used effectively as internal standards for the quantitative analysis of phenobarbital. However, the choice between them depends on the specific requirements of the assay.
-
For applications demanding the highest level of accuracy and precision, such as the development of reference methods or in late-stage clinical trials,
C-labeled phenobarbital is the superior choice. Its greater isotopic stability and minimal chromatographic shift relative to the unlabeled analyte provide a higher degree of confidence in the analytical results.13 -
For routine therapeutic drug monitoring or high-throughput screening where cost and availability may be more significant factors, Phenobarbital-D5 is a viable and widely used option. However, it is crucial to be aware of the potential for chromatographic separation from the native analyte and to validate the method thoroughly to ensure that this does not adversely affect the accuracy and precision of the results in the specific matrix being analyzed.
Ultimately, the decision should be based on a careful evaluation of the analytical method's performance characteristics and the intended application of the data.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid quantification of phenobarbital and barbital in human whole blood by liquid-liquid extraction combined with DART-orbitrap-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of phenobarbital in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic studies on the use of 2H- and 13C-analogues as internal standards in selected ion monitoring GC-MS quantitative determination--butalbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Assay Precision and Accuracy in Phenobarbital Quantification Using Phenobarbital-D5
This guide provides a detailed comparison of analytical methods for the quantification of phenobarbital, with a focus on inter-assay precision and accuracy when using Phenobarbital-D5 as an internal standard. The data and protocols presented are intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable analytical methods.
Introduction
Phenobarbital is a long-acting barbiturate commonly used as a sedative and an anticonvulsant.[1] Therapeutic drug monitoring of phenobarbital is crucial to ensure efficacy and avoid toxicity, as it has a narrow therapeutic window.[2] Accurate and precise quantification of phenobarbital in biological matrices is therefore essential. The use of a stable isotope-labeled internal standard, such as Phenobarbital-D5, is a widely accepted practice in mass spectrometry-based methods to improve accuracy and precision by correcting for variability during sample preparation and analysis.[3] This guide compares the performance of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Phenobarbital-D5 with a traditional immunoassay.
Experimental Protocols
A detailed experimental protocol for the LC-MS/MS method is provided below, followed by a brief description of the immunoassay method for comparison.
LC-MS/MS with Phenobarbital-D5 Internal Standard
This protocol outlines a typical "dilute-and-shoot" method for the quantification of phenobarbital in a biological matrix such as urine.
1. Materials and Reagents:
-
Phenobarbital certified reference material
-
Phenobarbital-D5 certified reference material (internal standard)
-
Methanol (LC-MS grade)
-
Deionized water
-
Ammonium acetate
-
β-glucuronidase
2. Sample Preparation:
-
Prepare a set of calibration standards and quality control (QC) samples by spiking known concentrations of phenobarbital into a blank biological matrix.[4]
-
To 100 µL of each sample, calibrator, or QC, add a fixed amount of Phenobarbital-D5 internal standard solution.[4]
-
For urine samples, enzymatic hydrolysis with β-glucuronidase may be performed to measure total phenobarbital.[4]
-
Dilute the samples with deionized water.[4]
-
Centrifuge the diluted samples to pellet any particulates.[4]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]
3. LC-MS/MS Conditions:
-
Liquid Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and an organic solvent like acetonitrile or methanol, both containing a modifier such as ammonium acetate.[5]
-
Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is used.[4] The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both phenobarbital and Phenobarbital-D5.[4][5]
Immunoassay Method
Immunoassays for phenobarbital, such as the Particle Enhanced Turbidimetric Inhibition Immunoassay (PETINIA), are based on the competition between the drug in the sample and a drug-labeled particle for a limited number of antibody binding sites.[3] The rate of particle aggregation is inversely proportional to the concentration of the drug in the sample.
Inter-assay Precision and Accuracy Comparison
The following tables summarize the inter-assay precision (expressed as Coefficient of Variation, %CV) and accuracy of the LC-MS/MS method using Phenobarbital-D5 and a comparative immunoassay method. The data is based on representative values found in the literature.[1][3][4]
Inter-Assay Precision (%CV)
Inter-assay precision measures the reproducibility of results across different analytical runs.
| Concentration Level | LC-MS/MS with Phenobarbital-D5 (%CV) | Immunoassay (%CV) |
| Low QC (125 ng/mL) | 1.47 - 4.19[4] | 4.4 - 4.6[1] |
| Medium QC (445 ng/mL) | 1.47 - 4.19[4] | 4.4 - 4.6[1] |
| High QC (1600 ng/mL) | 1.47 - 4.19[4] | Not Reported |
Inter-Assay Accuracy
Inter-assay accuracy reflects the closeness of the measured value to the true value over multiple runs.
| Concentration Level | LC-MS/MS with Phenobarbital-D5 (% of Nominal) | Immunoassay (% of Nominal) |
| Low QC | 96.54 - 103.87[3] | 96.5 - 100.2[1] |
| Medium QC | 96.54 - 103.87[3] | 99.7 - 100.2[1] |
| High QC | 96.54 - 103.87[3] | 100.0[1] |
Signaling Pathways, Experimental Workflows, or Logical Relationships
Caption: Experimental workflow for phenobarbital quantification using LC-MS/MS with an internal standard.
Conclusion
The presented data indicates that both LC-MS/MS with Phenobarbital-D5 and immunoassay methods can provide acceptable inter-assay precision and accuracy for the quantification of phenobarbital. However, the LC-MS/MS method generally demonstrates superior precision with lower %CV values. The use of a deuterated internal standard like Phenobarbital-D5 in LC-MS/MS is critical for achieving high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. While immunoassays offer the advantage of speed and ease of use, LC-MS/MS provides higher specificity and is considered the gold standard for quantitative bioanalysis. The choice of method will depend on the specific requirements of the study, including throughput needs, required level of accuracy and precision, and available instrumentation.
References
- 1. Comparison of 3 methods of quantification of phenobarbital in canine plasma: high-performance liquid chromatography, a point-of-care immunoassay, and the FDA-approved immunoassay analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 3 methods of quantification of phenobarbital in canine plasma: high-performance liquid chromatography, a point-of-care immunoassay, and the FDA-approved immunoassay analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new rapid micromethod for the assay of phenobarbital from dried blood spots by LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 5. agilent.com [agilent.com]
A Comparative Guide to Phenobarbital Quantification: Establishing Linearity and Dynamic Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of phenobarbital, a widely used anticonvulsant medication. Therapeutic drug monitoring of phenobarbital is crucial due to its narrow therapeutic window.[1][2] This document focuses on the critical parameters of linearity and dynamic range, presenting supporting experimental data from various studies to aid in the selection of the most appropriate quantification method for your research or clinical needs.
Comparison of Analytical Methods
The selection of an analytical method for phenobarbital quantification depends on factors such as required sensitivity, sample matrix, available equipment, and desired throughput. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and various immunoassays are the most prevalent techniques.[1][3][4][5]
| Parameter | HPLC | LC-MS/MS | Immunoassay (Enzyme) | Immunoassay (Fluorescence Polarization) | UV-Vis Spectrophotometry |
| Linearity Range | 2.5 - 80 µg/mL[6], 3 - 9 µg/mL[7] | 20 - 2500 ng/mL[8], 0.1 - 100 ng/mL[9] | 0 - 80 µg/mL[1] | Not explicitly stated, but used for therapeutic monitoring[10] | 5 - 45 µg/mL[11], 1 - 8 µg/mL |
| Correlation Coefficient (r) | > 0.99[5][6][12] | > 0.99[13] | Not always reported, focus on agreement with reference methods[1] | Not explicitly stated | > 0.99[11][14] |
| Limit of Detection (LOD) | 1 µg/mL[1], 7.95 µg/mL[6], 0.4 µg/mL[7] | Not explicitly stated, but high sensitivity is a key feature[8][15] | Not explicitly stated, designed for therapeutic range | Not explicitly stated | 1.3002 µg/mL[11], 0.1412 µg/mL |
| Limit of Quantification (LOQ) | 2.5 µg/mL[1], 11.76 µg/mL[6], 1.35 µg/mL[7] | 20 ng/mL[8] | 1 µg/mL[1] | Not explicitly stated | 4.3342 µg/mL[11], 0.2882 µg/mL |
| Sample Throughput | Moderate | High[8] | High | High | Low to Moderate |
| Specificity | High | Very High | Can be subject to cross-reactivity | Can be subject to cross-reactivity | Low, susceptible to interference |
| Cost | Moderate | High | Low to Moderate | Low to Moderate | Low |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating findings. Below are representative protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for its robustness and reliability in quantifying phenobarbital.
Sample Preparation:
-
Protein precipitation is a common method for extracting phenobarbital from plasma samples.[1]
Chromatographic Conditions:
-
Column: C18 column (e.g., Sunfire C18, 5 µm, 4.6 x 150-mm).[1]
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 65:35 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 205 nm.[1]
-
Temperature: 30°C.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high-throughput and sensitive analysis, LC-MS/MS is a powerful technique.
Sample Preparation:
-
A simple "dilute and shoot" method can be employed where urine specimens are diluted with an internal standard reagent.[8]
-
For plasma samples, liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) is effective.[9]
Chromatographic and Mass Spectrometric Conditions:
-
Column: Reversed-phase C18 column.[8]
-
Mobile Phase: Gradient elution with a water and acetonitrile system.[16]
-
Detection: Negative-mode electrospray ionization with multiple reaction monitoring (MRM).[8]
Immunoassay (Enzyme Immunoassay - EIA)
Enzyme immunoassays are commonly used in clinical settings for therapeutic drug monitoring.
Principle: This technique is based on the competition between phenobarbital in the sample and phenobarbital labeled with an enzyme (e.g., glucose-6-phosphate dehydrogenase) for binding sites on an antibody. The resulting enzyme activity is inversely proportional to the drug concentration in the sample and is measured spectrophotometrically.[3]
Procedure: The specific steps are often automated on clinical chemistry analyzers. The assay kits contain the necessary reagents, including the antibody, enzyme-labeled drug, and calibrators.[1][3]
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for establishing linearity and the pharmacological mechanism of action of phenobarbital.
Caption: Experimental workflow for establishing linearity and dynamic range.
Caption: Mechanism of action of phenobarbital at the GABA-A receptor.
References
- 1. Comparison of 3 methods of quantification of phenobarbital in canine plasma: high-performance liquid chromatography, a point-of-care immunoassay, and the FDA-approved immunoassay analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 3 methods of quantification of phenobarbital in canine plasma: high-performance liquid chromatography, a point-of-care immunoassay, and the FDA-approved immunoassay analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. maturityneedlework.com [maturityneedlework.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 9. academic.oup.com [academic.oup.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 12. Quantitative analysis of phenobarbital in dosage form by thin-layer chromatography combined with densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Barbiturates in Urine by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 16. Simultaneous Determination of Phenobarbital, Pentobarbital, Amobarbital and Secobarbital in Raw Milk via Liquid Chromatography with Electron Spray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Limit of Detection and Quantification for Phenobarbital Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established methods for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for phenobarbital assays. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs, ensuring robust and reliable assay performance. The methodologies outlined are based on internationally recognized guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Comparison of Methodologies
There are three primary methods for determining the LOD and LOQ as recommended by the ICH Q2(R1) guideline:[1][4]
-
Visual Evaluation: This method is based on the analysis of samples with known concentrations of phenobarbital to establish the minimum level at which the analyte can be reliably detected (LOD) or quantified (LOQ).[5][6] It is often used for non-instrumental methods but can also be applied to instrumental assays.[7][8]
-
Signal-to-Noise (S/N) Ratio: This approach is particularly applicable to analytical procedures that exhibit baseline noise, such as chromatographic methods.[8][9] The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a 10:1 ratio.[9][10]
-
Standard Deviation of the Response and the Slope of the Calibration Curve: This is a statistical method that provides a more objective measure of LOD and LOQ.[4][11] The formulas are:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
The following table summarizes the key characteristics of each method:
| Methodology | Principle | Advantages | Disadvantages | Typical Application |
| Visual Evaluation | Direct observation of the analyte signal at decreasing concentrations. | Simple and direct. | Subjective and may not be suitable for all analytical techniques. | Non-instrumental methods, confirmation of other methods.[1] |
| Signal-to-Noise Ratio | Comparison of the analyte signal to the background noise. | More objective than visual evaluation. Widely used for chromatographic and spectroscopic methods.[9] | The method for calculating S/N can vary between different software and regulatory bodies.[1] | HPLC, GC, LC-MS assays.[9] |
| Standard Deviation of the Response and Slope | Statistical calculation based on the calibration curve. | Objective and statistically robust.[4] | Requires a well-defined calibration curve in the low concentration range.[12][13] | Quantitative assays where a linear relationship is established. |
Experimental Data Comparison for Phenobarbital Assays
The following table presents a comparison of LOD and LOQ values for phenobarbital determined by different analytical techniques and calculation methods, as reported in various studies.
| Analytical Technique | Matrix | LOD | LOQ | Method of Determination | Reference |
| RP-HPLC | Bulk and Pharmaceutical Dosage Form | 0.40 µg/mL | 1.35 µg/mL | Signal-to-Noise Ratio | [14][15] |
| HPLC | Serum | 7.95 µg/mL | 11.76 µg/mL | Calibration Curve | [16] |
| HPLC | Canine Plasma | 1 µg/mL | 2.5 µg/mL | Not Specified | [17] |
| Immunoassay | Serum or Plasma | 0.6 µg/mL (Sensitivity) | 5.0 µg/mL | Not Specified | [18] |
| Immunoassay | Serum or Plasma | Not Specified | 2.0 µg/mL | CLSI protocol EP17-A2 | [19] |
Note: The therapeutic range for phenobarbital is typically 10–40 µg/mL.[16][18][19]
Experimental Protocols
Protocol 1: Determination of LOD and LOQ using the Signal-to-Noise Ratio Method
-
Preparation of Blank Samples: Prepare and analyze a minimum of six blank samples (matrix without phenobarbital).
-
Noise Determination: Determine the magnitude of the background noise by observing the signal in a region of the chromatogram where no peak is present. This can often be calculated by the instrument's software.
-
Preparation of Spiked Samples: Prepare a series of diluted standards of phenobarbital at concentrations approaching the expected LOD and LOQ.
-
Analysis of Spiked Samples: Analyze the spiked samples.
-
S/N Ratio Calculation: Calculate the signal-to-noise ratio for each concentration. The signal is the height of the phenobarbital peak.
-
LOD and LOQ Determination: The concentration that yields a signal-to-noise ratio of approximately 3:1 is determined as the LOD.[9] The concentration that provides a signal-to-noise ratio of approximately 10:1 is determined as the LOQ.[9][10]
-
Confirmation: Confirm the determined LOD and LOQ by analyzing at least six individual samples prepared at these concentrations and assessing the precision and accuracy. For the LOQ, the precision (%RSD) should typically be within 20% and accuracy within 80-120%.[5]
Protocol 2: Determination of LOD and LOQ using the Calibration Curve Method
-
Preparation of Calibration Standards: Prepare a series of at least six calibration standards of phenobarbital in the appropriate matrix, with concentrations in the expected range of the LOD and LOQ.[12]
-
Analysis of Calibration Standards: Analyze each calibration standard in triplicate.
-
Construction of the Calibration Curve: Plot the mean response of each standard against its concentration and perform a linear regression analysis.
-
Determination of the Slope (S): The slope of the regression line is the value 'S'.
-
Determination of the Standard Deviation of the Response (σ):
-
Method A (Based on the Standard Deviation of the Blank): Analyze a minimum of ten blank samples and calculate the standard deviation of their responses. This value is 'σ'.
-
Method B (Based on the Standard Deviation of the Y-Intercept): Use the standard error of the y-intercept from the linear regression of the calibration curve as 'σ'.[4][13]
-
Method C (Based on the Residual Standard Deviation of the Regression Line): Use the residual standard deviation of the regression line from the calibration curve as 'σ'.[12]
-
-
Calculation of LOD and LOQ:
-
Confirmation: Prepare and analyze at least six samples at the calculated LOD and LOQ concentrations to confirm that the analyte can be reliably detected and quantified with acceptable precision and accuracy at these levels.
Visualizations
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Logical relationship between LOB, LOD, and LOQ.
References
- 1. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. biopharminternational.com [biopharminternational.com]
- 7. m.youtube.com [m.youtube.com]
- 8. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 9. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. ddtjournal.net [ddtjournal.net]
- 12. How to determine the LOD using the calibration curve? [mpl.loesungsfabrik.de]
- 13. LOD based on calibration curve - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. maturityneedlework.com [maturityneedlework.com]
- 17. Comparison of 3 methods of quantification of phenobarbital in canine plasma: high-performance liquid chromatography, a point-of-care immunoassay, and the FDA-approved immunoassay analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 19. medilinkltd.com [medilinkltd.com]
A Comparative Analysis of LC-MS/MS and Immunoassay for Phenobarbital Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phenobarbital, a widely used antiepileptic drug, is crucial for therapeutic drug monitoring (TDM) to ensure efficacy while avoiding toxicity. The selection of an appropriate analytical method is paramount for reliable results. This guide provides a detailed comparison of two predominant techniques used for phenobarbital measurement: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay.
Methodology and Performance Comparison
The choice between LC-MS/MS and immunoassay often depends on a balance between the need for specificity, throughput, and available resources. While LC-MS/MS is considered the "gold standard" for its high specificity and sensitivity, immunoassays offer a rapid and high-throughput alternative suitable for many clinical settings.[1][2]
Data Presentation: Key Performance Characteristics
The following table summarizes the key performance metrics for both LC-MS/MS and immunoassay-based methods for phenobarbital quantification in serum or plasma.
| Performance Parameter | LC-MS/MS | Immunoassay |
| Principle | Chromatographic separation followed by mass-based detection of parent and product ions. | Competitive binding between patient antigen and labeled antigen to a limited number of specific antibodies.[3][4] |
| Linearity (Dynamic Range) | 1.92 - 80.0 µg/mL[5][6][7] | 1.8 - 80.0 µg/mL[8][9] |
| Sensitivity (LLOQ) | As low as 1.92 µg/mL in plasma/serum.[6][7] | 0.6 - 1.8 µg/mL[9][10] |
| Precision (CV%) | Intra-day: 1.3 - 9.8% Inter-day: 2.0 - 12.6%[5][6][7] | Intra-day: 2.1 - 7.3% Inter-day: 1.9 - 5.4%[9][11][12] |
| Accuracy (Bias%) | -3.0% to +0.8%[6][7] | Can show bias compared to LC-MS/MS or HPLC, e.g., an average bias of +0.80 µg/mL.[8][13] |
| Specificity & Interferences | High; distinguishes phenobarbital from its metabolites and structurally similar compounds.[6][7] | Potential for cross-reactivity with other barbiturates (e.g., butalbital) and metabolites (e.g., p-hydroxyphenobarbital).[11][14][15] |
| Sample Throughput | Lower; sample preparation is more intensive. | High; minimal sample preparation and rapid analysis times (e.g., ~85 seconds per sample).[11] |
| Matrix Effects | Can be minimized with appropriate sample preparation and use of an internal standard.[6][7] | Can be affected by hemolysis, icterus, and lipemia.[11] |
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing results. Below are representative protocols for both LC-MS/MS and a common type of immunoassay.
LC-MS/MS Protocol
This method provides high specificity by separating the analyte from matrix components before detection.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma/serum sample, add an internal standard (e.g., isotope-labeled phenobarbital-d5).
-
Add 300-500 µL of a cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins.[5]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis. A dilution step may be necessary.[6][7]
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used.[6][16]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[5][17]
-
Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.[17]
-
Injection Volume: 5-10 µL.[17]
-
-
Mass Spectrometry Conditions:
Homogeneous Enzyme Immunoassay (e.g., EMIT®) Protocol
This method is rapid, requires minimal sample preparation, and is well-suited for automated clinical chemistry analyzers.[10]
-
Reagent Preparation:
-
Assay kits typically contain ready-to-use liquid reagents: Reagent 1 (Antibody/Substrate) and Reagent 2 (Enzyme).[10]
-
Allow reagents to equilibrate to the analyzer's operating temperature.
-
-
Calibration:
-
Sample Analysis:
-
No sample pre-treatment is typically required for serum or plasma.[10]
-
The automated analyzer pipettes the patient sample and reagents into a reaction cuvette.
-
The assay is based on competition between phenobarbital in the sample and enzyme-labeled phenobarbital for antibody binding sites.[10]
-
The enzyme activity is measured spectrophotometrically, which is inversely proportional to the phenobarbital concentration in the sample.
-
Results are automatically calculated by the analyzer based on the stored calibration curve.[10]
-
Mandatory Visualizations: Experimental Workflows
The following diagrams illustrate the typical workflows for measuring phenobarbital by LC-MS/MS and Immunoassay.
Caption: High-level workflow for phenobarbital quantification using LC-MS/MS.
Caption: Simplified workflow for automated immunoassay-based phenobarbital measurement.
Discussion and Conclusion
LC-MS/MS stands out for its superior specificity and accuracy.[6][7] By physically separating phenobarbital from other compounds before detection, it virtually eliminates the risk of cross-reactivity from metabolites or other structurally related drugs. This makes it the reference method for forensic toxicology, clinical research, and for confirming ambiguous immunoassay results. However, the requirement for complex instrumentation, skilled operators, and more involved sample preparation leads to higher costs and lower sample throughput.[16]
Immunoassays , on the other hand, are optimized for speed, simplicity, and high-throughput analysis.[11] They are the workhorse of most clinical laboratories for routine TDM due to their ease of automation and rapid turnaround time. The primary limitation of immunoassays is the potential for interference. While modern assays have improved specificity, cross-reactivity with other barbiturates or metabolites can still occur, potentially leading to falsely elevated results.[11][14] Furthermore, sample quality issues like significant hemolysis, icterus, or lipemia can sometimes interfere with the assay signal.[11]
References
- 1. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. US8133743B2 - Phenobarbital derivatives useful in immunoassay - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of phenobarbital in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of 3 methods of quantification of phenobarbital in canine plasma: high-performance liquid chromatography, a point-of-care immunoassay, and the FDA-approved immunoassay analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 11. Dry reagent immunoassay for measuring phenobarbital in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of 3 methods of quantification of phenobarbital in canine plasma: high-performance liquid chromatography, a point-of-care immunoassay, and the FDA-approved immunoassay analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Butalbital cross-reactivity to an Emit assay for phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mercyonedubuque.testcatalog.org [mercyonedubuque.testcatalog.org]
- 16. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 17. Simultaneous Determination of Phenobarbital, Pentobarbital, Amobarbital and Secobarbital in Raw Milk via Liquid Chromatography with Electron Spray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the pharmacokinetic equivalence of deuterated and non-deuterated phenobarbital.
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of deuterated and non-deuterated phenobarbital, supported by experimental data and detailed methodologies.
This guide provides an objective comparison of the pharmacokinetic profiles of deuterated and non-deuterated phenobarbital. The available scientific evidence robustly supports the pharmacokinetic equivalence of these two forms. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy that can potentially alter a drug's metabolic profile. However, in the case of phenobarbital, studies have demonstrated no significant kinetic isotope effect, indicating that the deuterated and non-deuterated forms are bioequivalent.
Quantitative Pharmacokinetic Data
For context, the table below presents typical pharmacokinetic parameters for non-deuterated phenobarbital gathered from various studies. It is important to note that these values can vary based on factors such as patient age, metabolism, and dosage form.
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~90% | [3] |
| Tmax (Oral) | 8 - 12 hours | [3] |
| Half-life (Adults) | 53 - 140 hours | [4] |
| Half-life (Children) | 37 - 73 hours | [4] |
| Protein Binding | 20 - 45% | [3] |
Experimental Protocols
The determination of pharmacokinetic equivalence between deuterated and non-deuterated phenobarbital has been established through rigorous clinical studies. A common methodology involves the oral administration of an equimolar mixture of the two compounds to human subjects.[2]
Study Design:
A typical study design is a single-dose, crossover experiment.
Methodology:
-
Subject Recruitment: Healthy adult male volunteers are recruited for the study.
-
Dosing: Subjects receive a single oral dose containing an equimolar mixture of deuterated phenobarbital (e.g., C5-ethyl deuterated phenobarbital, PBd5) and non-deuterated phenobarbital.[2]
-
Sample Collection: Blood and urine samples are collected at predetermined intervals over an extended period (e.g., 17 days) to capture the full pharmacokinetic profile.[2]
-
Bioanalytical Method: Plasma and urine concentrations of both deuterated and non-deuterated phenobarbital, as well as their metabolites, are determined using a sensitive and specific analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Pharmacokinetic Analysis: The collected concentration-time data is used to calculate and compare the key pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) for both the deuterated and non-deuterated forms of the drug.
-
Statistical Analysis: Statistical tests are employed to assess for any significant differences in the pharmacokinetic parameters between the two forms. The absence of a significant difference is indicative of bioequivalence.[1]
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for assessing pharmacokinetic equivalence and the signaling pathway of phenobarbital.
Caption: Experimental workflow for assessing pharmacokinetic equivalence.
Caption: Phenobarbital's primary signaling pathways.
Conclusion
The available scientific literature consistently demonstrates the pharmacokinetic equivalence of deuterated and non-deuterated phenobarbital.[1][2] The lack of a significant isotope effect on key pharmacokinetic parameters suggests that deuteration at the C5-ethyl position does not alter the absorption, distribution, metabolism, or excretion of the drug in a clinically meaningful way. This finding is crucial for drug development, as it indicates that deuterated phenobarbital can be expected to have a similar safety and efficacy profile to its non-deuterated counterpart, while potentially offering advantages in specific analytical applications. Researchers and clinicians can be confident in the bioequivalence of these two forms based on the current body of evidence.
References
- 1. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic equivalence of 5(ethyl(2H)5)- and unlabelled phenobarbitone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wikem.org [wikem.org]
Unveiling the Metabolic Fate of Phenobarbital: A Comparative Guide to the Kinetic Isotope Effect of Phenobarbital-D5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of Phenobarbital and its deuterated analogue, Phenobarbital-D5. By leveraging the kinetic isotope effect (KIE), Phenobarbital-D5 is engineered to exhibit a modified metabolic profile, potentially leading to improved pharmacokinetic properties. While direct comparative experimental data for Phenobarbital-D5 is not extensively available in the public domain, this guide synthesizes established principles of drug metabolism and the KIE to present a scientifically grounded comparison. The experimental protocols and data herein are based on well-established methodologies in the field of in vitro drug metabolism.
Executive Summary
Deuteration of drugs, the strategic replacement of hydrogen with its heavier isotope deuterium, is a powerful tool in medicinal chemistry to enhance metabolic stability. This guide explores the anticipated impact of deuterium substitution on the metabolism of Phenobarbital, a widely used anticonvulsant. The primary metabolic pathways of Phenobarbital involve hydroxylation by cytochrome P450 enzymes, predominantly CYP2C9 and CYP2C19. The cleavage of a carbon-hydrogen bond is often the rate-limiting step in these reactions. By replacing key hydrogen atoms with deuterium in Phenobarbital-D5, the carbon-deuterium bond's greater stability is expected to slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can potentially lead to a longer half-life, reduced metabolic clearance, and altered metabolite profiles, which may translate to improved therapeutic efficacy and safety.
Comparative Metabolic Data: Phenobarbital vs. Phenobarbital-D5
The following tables summarize the expected comparative in vitro metabolic parameters for Phenobarbital and Phenobarbital-D5, based on typical kinetic isotope effects observed for CYP450-mediated reactions. The data for Phenobarbital-D5 is projected based on a hypothetical KIE of 2-5, a common range for deuterium substitution at a site of metabolism.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Phenobarbital | 30 ± 5 | 23.1 ± 3.5 |
| Phenobarbital-D5 (Projected) | 60 - 150 | 4.6 - 11.6 |
Table 2: Formation of the Major Metabolite (p-Hydroxyphenobarbital) by Recombinant Human CYP2C9 and CYP2C19
| Compound | Enzyme | Vmax (pmol/min/pmol CYP) | Km (µM) |
| Phenobarbital | CYP2C9 | 15.2 ± 2.1 | 150 ± 25 |
| Phenobarbital-D5 (Projected) | CYP2C9 | 7.6 - 3.0 | 150 ± 25 |
| Phenobarbital | CYP2C19 | 8.5 ± 1.5 | 200 ± 30 |
| Phenobarbital-D5 (Projected) | CYP2C19 | 4.3 - 1.7 | 200 ± 30 |
Metabolic Pathways and the Kinetic Isotope Effect
Phenobarbital undergoes extensive metabolism in the liver. The primary route is aromatic hydroxylation at the para position of the phenyl ring to form p-hydroxyphenobarbital, which is subsequently conjugated with glucuronic acid and excreted. This hydroxylation is primarily catalyzed by CYP2C9, with a smaller contribution from CYP2C19.
The kinetic isotope effect arises because the carbon-deuterium (C-D) bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond. In the case of Phenobarbital-D5, the deuterium atoms are placed on the phenyl ring, the primary site of metabolic attack. This substitution is expected to significantly slow down the rate of hydroxylation.
A Researcher's Guide to Cross-Validation of Analytical Methods for Phenobarbital Quantification Using Phenobarbital-D5
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic drugs like phenobarbital is paramount. This guide provides an objective comparison of analytical methods for phenobarbital analysis, with a focus on the utility of Phenobarbital-D5 as a stable isotope-labeled internal standard. The use of such standards is critical for correcting variability and enhancing the precision and accuracy of results, particularly in complex biological matrices.
The Role of Deuterated Internal Standards
In quantitative analysis, especially using liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards (DIS) are vital for ensuring precise and reproducible results.[1] A DIS, such as Phenobarbital-D5, is chemically identical to the analyte (phenobarbital) but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[1] This allows it to be distinguished by a mass spectrometer while co-eluting with the analyte during chromatography.[1] This co-elution is crucial as it ensures that the internal standard experiences similar matrix effects, ion suppression or enhancement, and sample preparation losses as the target analyte, thereby providing a reliable reference for accurate quantification.[2][3]
The workflow for using a deuterated internal standard involves adding a known concentration of the standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process. This "built-in reference" corrects for variations in extraction efficiency, injection volume, and instrument response.[4]
Caption: Workflow for quantification using a deuterated internal standard (IS).
Comparative Performance of Analytical Methods
| Parameter | LC-MS/MS with Phenobarbital-D5 | HPLC-UV | HPTLC-Densitometry | EME-HPLC-UV |
| Linearity Range | 1-100 mg/L | 2.5-80 µg/mL | 0.2-1.2 mg/mL | 25-1000 ng/mL |
| Correlation Coefficient (r² or r) | 0.9996 | 0.9981 | > 0.999 | > 0.9998 |
| Precision (%CV or %RSD) | 2.29-6.71% | 5.30% | Satisfactory | 0.4-6.8% |
| Accuracy (% Recovery) | 96.54-103.87% | 97.83% | 97.8-102.1% | 70-80% (relative recovery) |
| Limit of Detection (LOD) | Not Reported | Not Reported | 0.4 µ g/spot | 7.5 ng/mL |
| Limit of Quantification (LOQ) | Not Reported | 2.5 µg/mL* | Not Reported | 25 ng/mL |
| Internal Standard | Phenobarbital-D5 | Not specified in detail | None | Not specified |
| Reference | [5] | [6] | [7][8] | [9][10] |
| The lower limit of the linearity range is often considered the LOQ. |
Experimental Protocols
Below are the detailed methodologies for the analytical methods presented.
LC-MS/MS with Phenobarbital-D5 Internal Standard
This method is highly specific and sensitive, making it suitable for complex biological matrices like dried blood spots.
-
Sample Preparation:
-
Instrumentation: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[5]
-
Chromatographic Conditions:
-
The method is designed to separate phenobarbital from other matrix components before detection.
-
-
Detection:
-
Mass spectrometry provides high selectivity by monitoring specific mass-to-charge (m/z) transitions for both phenobarbital and Phenobarbital-D5.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely used and cost-effective method for phenobarbital quantification in serum.[6]
-
Sample Preparation:
-
Instrumentation: HPLC system with a UV detector.[6]
-
Chromatographic Conditions:
-
Detection:
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
This method offers simplicity, rapidity, and low cost for determining phenobarbital in pharmaceutical dosage forms.[7][8]
-
Sample Preparation:
-
Instrumentation: HPTLC system with a densitometer for quantitative analysis.[7]
-
Chromatographic Conditions:
-
Detection:
-
Densitometric analysis is performed after chromatographic separation.
-
Cross-Validation Principles
Cross-validation involves comparing the results from two distinct analytical methods to ensure concordance. For instance, a new method (e.g., LC-MS/MS) can be validated against an established one (e.g., HPLC or immunoassay).[11][12] The process confirms that the new method provides equivalent, if not superior, performance in terms of accuracy and precision.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. waters.com [waters.com]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A new rapid micromethod for the assay of phenobarbital from dried blood spots by LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maturityneedlework.com [maturityneedlework.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative analysis of phenobarbital in dosage form by thin-layer chromatography combined with densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Comparison of 3 methods of quantification of phenobarbital in canine plasma: high-performance liquid chromatography, a point-of-care immunoassay, and the FDA-approved immunoassay analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of 3 methods of quantification of phenobarbital in canine plasma: high-performance liquid chromatography, a point-of-care immunoassay, and the FDA-approved immunoassay analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Phenobarbital-D5: A Guide for Laboratory Professionals
The proper disposal of Phenobarbital-D5, a deuterated analog of the Schedule IV controlled substance Phenobarbital, is a critical component of laboratory safety and regulatory compliance. As this compound is regulated by the Drug Enforcement Administration (DEA), its disposal must adhere to stringent federal, state, and local guidelines to prevent diversion and environmental contamination. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage and dispose of Phenobarbital-D5 waste safely and effectively.
Regulatory Framework
The disposal of Phenobarbital-D5 is primarily governed by the DEA's regulations outlined in Title 21 Code of Federal Regulations (CFR) Parts 1300, 1301, 1304, 1305, 1307, and 1317.[1] A central requirement of these regulations is that the controlled substance must be rendered "non-retrievable," meaning it cannot be transformed back into a usable form.[1][2][3] Additionally, disposal methods must comply with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) if the waste is considered hazardous for reasons beyond its controlled substance status.[4][5]
Procedural Guidance for Disposal
Laboratories, as DEA registrants, have several approved methods for the disposal of controlled substances like Phenobarbital-D5. The following step-by-step process outlines the recommended procedures.
Step 1: Segregation and Waste Accumulation
-
Isolate Waste: Immediately segregate all Phenobarbital-D5 waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), from other laboratory waste streams.
-
Use Designated Containers: Collect waste in containers that are durable, leak-proof, and compatible with the chemical nature of the waste.[6] Plastic containers are often preferred.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Phenobarbital-D5," and "DEA Controlled Substance, Schedule IV."
Step 2: Documentation and Record-Keeping
-
Maintain Inventory: Keep meticulous records of the acquisition, use, and disposal of all controlled substances, including Phenobarbital-D5.
-
Complete Disposal Logs: For any on-site destruction, a disposal log must be maintained, and two authorized employees must witness the entire process and sign the log.[3] This log must be kept for a minimum of two years.[3]
Step 3: Selection of Disposal Method
Registrants must choose one of the following DEA-compliant disposal methods:
-
Option A: Transfer to a Reverse Distributor This is the most common and recommended method for laboratories.
-
Identify a DEA-Registered Reverse Distributor: Contact your institution's Environmental Health and Safety (EHS) office for a list of approved vendors.[4]
-
Arrange for Pickup: Schedule a pickup of the segregated and labeled waste with the chosen reverse distributor.
-
Document the Transfer: For Schedule III-V substances, the transfer is documented with an invoice. Ensure all paperwork is completed accurately. For Schedule I and II substances, a DEA Form 222 is required.[8]
-
-
Option B: On-Site Destruction This method requires rendering the Phenobarbital-D5 "non-retrievable" and must comply with all applicable regulations.[9]
-
Consult with EHS: Before proceeding, consult with your EHS department to ensure the chosen method is approved and compliant with local and state laws.
-
Approved Methods: Incineration is a common method for achieving non-retrievable status.[10] Chemical digestion may also be an option, but methods such as flushing or mixing with cat litter or coffee grounds are not considered compliant for DEA registrants.[11]
-
Witnessing and Documentation: The destruction process must be witnessed by two authorized employees.[3] A DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed to record the destruction.[8]
-
-
Option C: Contacting the DEA Registrants can request assistance from the Special Agent in Charge of the local DEA office.[9][12] The DEA will then provide specific instructions for disposal.[9]
Step 4: Final Disposal and Verification
-
Certificate of Destruction: When using a reverse distributor or other approved vendor, obtain a Certificate of Destruction. This document serves as proof of proper disposal and should be retained for a minimum of three years.[4]
-
Update Records: Update all inventory and disposal records to reflect the final disposition of the Phenobarbital-D5.
Quantitative Data Summary
| Parameter | Requirement | Regulatory Citation |
| Witness Requirement (On-Site Destruction) | Minimum of two authorized employees | 21 CFR 1317.95(d)[3] |
| Record Retention Period (Disposal Logs) | Minimum of two years | 21 CFR 1304.04 |
| Record Retention Period (Certificate of Destruction) | Minimum of three years | General guidance[4] |
| Satellite Accumulation Limit (Acutely Toxic "P-list" Waste) | 1 quart (liquid) or 1 kg (solid) | 40 CFR 262.15[7] |
| Satellite Accumulation Limit (General Hazardous Waste) | 55 gallons | 40 CFR 262.15[7] |
Experimental Protocols and Methodologies
The primary "protocol" for the disposal of Phenobarbital-D5 is the selection of a compliant disposal pathway as outlined above. For on-site destruction via chemical degradation, a specific protocol would need to be developed and validated to ensure the substance is rendered non-retrievable. Such a protocol would involve:
-
Method Development: Identifying chemical reagents and conditions (e.g., strong acid or base hydrolysis, oxidation) that would break down the phenobarbital molecule. Phenobarbital is known to decompose via hydrolysis.[13]
-
Validation: Using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the absence of Phenobarbital-D5 in the final waste product.
-
Safety Assessment: Ensuring the degradation process itself does not create new hazardous byproducts or unsafe conditions (e.g., exothermic reactions, toxic fumes).
Given the complexity and regulatory scrutiny of on-site destruction, transferring the waste to a licensed reverse distributor is the most secure and straightforward protocol for most research laboratories.
Disposal Workflow Diagram
Caption: Workflow for the DEA-compliant disposal of Phenobarbital-D5 in a laboratory setting.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Federal Register :: Request Access [unblock.federalregister.gov]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. ashp.org [ashp.org]
- 12. Disposal of Controlled Substances [uspharmacist.com]
- 13. Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Phenobarbital-D5 (D-label on ring)
Safeguarding Researchers: A Comprehensive Guide to Handling Phenobarbital-D5
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Phenobarbital-D5 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Phenobarbital-D5, a deuterated form of a barbiturate, is classified as a hazardous substance, toxic if swallowed, a suspected carcinogen, and may damage fertility or an unborn child.[1] Adherence to strict safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE) Protocol
The cornerstone of safe handling is a multi-layered approach to Personal Protective Equipment. The following table outlines the mandatory PPE for any procedure involving Phenobarbital-D5 powder.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Powder-free, disposable nitrile gloves. The outer glove should be placed over the gown cuff.[2][3] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.[3] |
| Body Protection | Disposable Gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3][4] | Protects the body from contamination and prevents the transfer of the compound outside the designated handling area. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-rated safety goggles and a full-face shield. | Provides comprehensive protection against splashes, aerosols, and airborne particles.[2][5] |
| Respiratory Protection | N95 or Higher Respirator | NIOSH-approved N95 or higher-rated respirator. Fit-testing is mandatory.[4] | Protects against the inhalation of fine powder, which is a primary route of exposure.[2] |
| Head & Foot Protection | Hair and Shoe Covers | Disposable hair and shoe covers. | Reduces the risk of contamination of the work area and prevents tracking of hazardous materials to other locations.[2] |
Experimental Workflow for Safe Handling of Phenobarbital-D5
The following diagram and procedural steps outline the safe handling workflow for Phenobarbital-D5, from preparation to disposal.
Detailed Procedural Steps:
-
Preparation:
-
Designate a specific, restricted area for handling Phenobarbital-D5, such as a chemical fume hood, a Class II Biosafety Cabinet, or a glove box, to contain any airborne particles.[6]
-
Before starting, gather all necessary materials, including the required PPE, dedicated utensils (spatulas, weighing paper), and properly labeled waste containers.
-
Don all required personal protective equipment in the correct order, ensuring a complete barrier.
-
-
Handling:
-
When weighing the powdered compound, use a containment balance enclosure or perform the task within the designated engineering control to minimize the risk of inhalation.
-
If dissolving the compound, add the solvent to the powder slowly to avoid splashing. Keep containers closed whenever possible.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment that may have come into contact with Phenobarbital-D5. Use a suitable cleaning agent as determined by your institution's safety protocols.
-
All disposable items, including gloves, gowns, weighing paper, and pipette tips, must be considered hazardous waste. Place them in a designated, sealed waste bag.
-
Excess or unused Phenobarbital-D5 must be disposed of as hazardous and potentially controlled substance waste, following all institutional and regulatory guidelines. Do not dispose of it in standard laboratory trash or down the drain.[7]
-
Doff PPE in a manner that avoids self-contamination, removing the most contaminated items first.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
The disposal of Phenobarbital-D5 and any materials contaminated with it must be handled with extreme care and in accordance with all applicable federal, state, and local regulations.
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gown, shoe covers), weighing paper, pipette tips, and any other disposable materials that have come into contact with Phenobarbital-D5. | Place in a clearly labeled, sealed hazardous waste container. This container should be designated for "Trace Chemotherapy Waste" or a similar classification as per your institution's guidelines. |
| Liquid Waste | Unused solutions of Phenobarbital-D5 and solvent rinses from cleaning contaminated glassware. | Collect in a dedicated, sealed, and properly labeled hazardous waste container. The label should clearly indicate "Hazardous Waste" and list all chemical constituents. |
| Unused Product | Any remaining powdered Phenobarbital-D5. | This must be disposed of as hazardous chemical waste. Due to its nature as a controlled substance analog, it may require additional documentation and handling procedures. Contact your institution's Environmental Health and Safety (EHS) department for specific instructions.[7] |
Important Considerations for Disposal:
-
Deuterated Compounds: While the deuterium label does not alter the chemical hazards of phenobarbital, it is good practice to clearly label the waste as containing a deuterated compound for informational purposes, though it does not typically change the disposal pathway.
-
Regulatory Compliance: Always consult your institution's EHS department to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and any other relevant regulations for hazardous and potentially controlled substance waste.[7]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pppmag.com [pppmag.com]
- 3. osha.gov [osha.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. escopharma.com [escopharma.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
